5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
5-bromo-4-methyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-4-5(9)2-3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHCNIOAZIDUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the commercially available precursor, 4-bromo-3-methylphenol. This document details the strategic considerations behind the synthetic route, step-by-step experimental protocols, and the necessary safety precautions. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Strategic Overview
The benzoxazolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The target molecule, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, incorporates a specific substitution pattern that allows for further functionalization, making it a valuable intermediate for the synthesis of compound libraries.
The synthetic strategy outlined herein is a two-stage process:
-
Stage 1: Synthesis of the Key Intermediate, 2-amino-4-bromo-5-methylphenol. This stage involves the regioselective nitration of 4-bromo-3-methylphenol, followed by the reduction of the nitro group to an amine. The control of regioselectivity in the nitration step is critical for the successful synthesis of the desired isomer.
-
Stage 2: Cyclization to the Benzoxazolone Core. The synthesized o-aminophenol intermediate is then cyclized using a carbonylating agent to form the target benzoxazolone ring system.
This approach was chosen for its reliance on well-established and reliable chemical transformations, and the use of readily available starting materials.
Synthesis of the Key Intermediate: 2-amino-4-bromo-5-methylphenol
The successful synthesis of the target molecule is contingent on the preparation of the correctly substituted o-aminophenol precursor. The following two-step sequence from 4-bromo-3-methylphenol is proposed.
Step 1: Regioselective Nitration of 4-bromo-3-methylphenol
The introduction of a nitro group ortho to the hydroxyl group of 4-bromo-3-methylphenol is the crucial first step. The hydroxyl group is a strong ortho-, para-directing group. As the para position is blocked by the bromine atom, nitration is directed to the two ortho positions. The position between the bromine and methyl groups is sterically hindered. Therefore, the nitration is expected to occur predominantly at the position ortho to the hydroxyl group and adjacent to the methyl group. A mild and regioselective nitrating system is recommended to achieve the desired 4-bromo-3-methyl-2-nitrophenol.[1]
Experimental Protocol: Nitration of 4-bromo-3-methylphenol
-
Reagents and Solvents:
-
4-bromo-3-methylphenol
-
Ammonium nitrate (NH₄NO₃)
-
Potassium bisulfate (KHSO₄)
-
Acetonitrile
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 4-bromo-3-methylphenol (1.0 eq) in acetonitrile, add ammonium nitrate (2.0 eq) and a catalytic amount of potassium bisulfate (0.05 eq).
-
Stir the mixture at reflux temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Wash the residue with acetonitrile.
-
To the combined filtrate, add anhydrous sodium sulfate to remove any residual water.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product, 4-bromo-3-methyl-2-nitrophenol.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Reduction of 4-bromo-3-methyl-2-nitrophenol
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed; however, a chemoselective method is preferred to avoid the reduction of the aromatic bromine. A system of sodium borohydride in the presence of a transition metal catalyst, such as nickel(II) acetate, is an effective and mild option for this transformation.[2]
Experimental Protocol: Reduction of 4-bromo-3-methyl-2-nitrophenol
-
Reagents and Solvents:
-
4-bromo-3-methyl-2-nitrophenol
-
Sodium borohydride (NaBH₄)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve 4-bromo-3-methyl-2-nitrophenol (1.0 eq) in a mixture of acetonitrile and water.
-
To this solution, add nickel(II) acetate tetrahydrate (catalytic amount) followed by the portion-wise addition of sodium borohydride (excess, e.g., 4.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, quench the excess sodium borohydride by the careful addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-bromo-5-methylphenol.
-
The crude product can be purified by column chromatography if necessary.
-
Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
The final step in the synthesis is the cyclization of the o-aminophenol intermediate to the desired benzoxazolone. This is efficiently achieved by reacting the aminophenol with a carbonylating agent. N,N'-Carbonyldiimidazole (CDI) is a safe and effective alternative to highly toxic phosgene or its derivatives. The reaction proceeds via the formation of an intermediate carbamate which then undergoes intramolecular cyclization.
Experimental Protocol: Cyclization of 2-amino-4-bromo-5-methylphenol
-
Reagents and Solvents:
-
2-amino-4-bromo-5-methylphenol
-
N,N'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromo-5-methylphenol (1.0 eq) in anhydrous tetrahydrofuran.
-
To this solution, add N,N'-carbonyldiimidazole (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 2N aqueous hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 4-bromo-3-methylphenol | NH₄NO₃, KHSO₄ | 4-bromo-3-methyl-2-nitrophenol | High |
| 2 | 4-bromo-3-methyl-2-nitrophenol | NaBH₄, Ni(OAc)₂·4H₂O | 2-amino-4-bromo-5-methylphenol | High |
| 3 | 2-amino-4-bromo-5-methylphenol | N,N'-Carbonyldiimidazole (CDI) | 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | Good to High |
Table 2: Predicted Spectral Data for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons as singlets or doublets in the range of δ 6.8-7.5 ppm. A singlet for the methyl group around δ 2.2-2.4 ppm. A broad singlet for the N-H proton (concentration dependent). |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 15-20 ppm. A signal for the carbonyl carbon around δ 150-160 ppm. |
| IR (cm⁻¹) | N-H stretching around 3200-3300 cm⁻¹, C=O stretching around 1750-1770 cm⁻¹, C-N and C-O stretching in the fingerprint region. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of C₈H₆BrNO₂ (227.96 g/mol ) with a characteristic isotopic pattern for bromine. |
Note: The spectral data is predicted based on the analysis of similar structures and has not been experimentally verified for this specific compound in the cited literature.
Visualizations
Figure 1: Overall synthetic workflow for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Figure 2: Proposed mechanism for the CDI-mediated cyclization.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Nitration: Nitration reactions can be highly exothermic and produce toxic nitrogen oxide gases.[3][4] The reaction should be carried out with careful temperature control, and a blast shield is recommended. Nitric acid is highly corrosive and a strong oxidizing agent.[5][6][7] Avoid contact with skin and eyes, and keep away from combustible materials.[5][6][7]
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
N,N'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and can cause skin and eye irritation. Handle in a dry atmosphere and avoid inhalation of dust.
-
Brominated Compounds: Brominated organic compounds are often toxic and should be handled with care. Avoid inhalation and skin contact.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide outlines a practical and efficient synthetic route for the preparation of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The proposed pathway utilizes established chemical transformations and readily available starting materials, making it an accessible method for researchers in organic and medicinal chemistry. The detailed protocols and safety information provided herein are intended to facilitate the successful and safe synthesis of this valuable chemical intermediate.
References
-
Nitration reaction safety. (2024). YouTube. [Link]
-
Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
-
NITRIC ACID SAFETY. (n.d.). University of Washington. [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]
-
Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety. [Link]
-
Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 22(3), 597-602. [Link]
-
Piña, S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]
-
Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 22(3), 169-173. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehs.com [ehs.com]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
An In-depth Technical Guide to the Chemical Properties of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a halogenated heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and predicted spectral characteristics of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, offering a foundational resource for its potential application in drug discovery and development.
Chemical Identity and Physical Properties
While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value | Source/Justification |
| Chemical Name | 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | IUPAC Nomenclature |
| CAS Number | 1388042-52-1 | Chemical Supplier Data |
| Molecular Formula | C₈H₆BrNO₂ | Calculated from Structure |
| Molecular Weight | 228.04 g/mol | Calculated from Atomic Weights |
| Appearance | Predicted to be a white to off-white solid | General property of benzoxazolone derivatives |
| Melting Point | Not available (Predicted to be >150 °C) | Based on similar substituted benzoxazolones |
| Boiling Point | Not available (Predicted to be >300 °C) | High for heterocyclic compounds of this size |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | General solubility of benzoxazolones |
Molecular Structure
The structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one features a bicyclic system where a benzene ring is fused to an oxazolidin-2-one ring. The bromine atom is at position 5, and the methyl group is at position 4 of the benzoxazole core.
Figure 1. Chemical structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the cyclization of a substituted 2-aminophenol. This is a well-established route for the formation of the benzoxazolone core.
Figure 2. Proposed synthetic pathway for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the synthesis of benzoxazolone derivatives.
Step 1: Synthesis of 2-Amino-4-bromo-3-methylphenol
-
Nitration of 4-bromo-3-methylphenol: To a solution of 4-bromo-3-methylphenol in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated 4-bromo-3-methyl-2-nitrophenol is collected by filtration.
-
Reduction of the nitro group: The synthesized 4-bromo-3-methyl-2-nitrophenol is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 2-amino-4-bromo-3-methylphenol.
Step 2: Cyclization to form 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
-
To a solution of 2-amino-4-bromo-3-methylphenol in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), a carbonylating agent such as carbonyldiimidazole (CDI) or triphosgene is added portion-wise at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Predicted Spectroscopic Data
The following spectral data are predictions based on the analysis of similar benzoxazolone structures.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant would be in the range of 8-9 Hz, characteristic of ortho-coupling.
-
Methyl Protons: A singlet corresponding to the methyl group protons is expected, likely in the range of δ 2.2-2.5 ppm.
-
NH Proton: A broad singlet for the N-H proton is anticipated, typically in the downfield region of δ 9.0-11.0 ppm, the exact position being dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal for the carbonyl carbon (C=O) is expected in the range of δ 150-160 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons would appear in the typical range of δ 110-145 ppm. The carbon attached to the bromine atom would be shifted to a higher field compared to the others.
-
Methyl Carbon: The methyl carbon signal is expected to be in the range of δ 15-20 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic broad absorption band for the N-H stretching vibration is expected around 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group is predicted in the region of 1750-1780 cm⁻¹.
-
C-O Stretch: A stretching vibration for the C-O bond within the heterocyclic ring is expected around 1200-1250 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 227 and 229 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways for benzoxazolones involve the loss of CO and subsequent ring rearrangements.
Reactivity and Potential Applications
The 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one scaffold possesses several reactive sites that can be exploited for further chemical modifications.
-
N-Alkylation/Arylation: The nitrogen atom of the oxazolone ring can be alkylated or arylated under basic conditions to introduce various substituents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for introducing a wide range of functional groups via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions. This allows for the generation of diverse chemical libraries for biological screening.
The benzoxazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
Safety Information
As with any chemical compound, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a detailed overview of the known and predicted chemical properties of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. While specific experimental data for this compound is limited, the information presented, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and scientists interested in utilizing this molecule in their drug discovery and development endeavors. The versatile synthetic handles on this scaffold offer significant opportunities for the creation of novel and potentially bioactive compounds.
References
No specific literature detailing the synthesis and full characterization of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one was identified in the conducted searches. The provided synthesis and spectral predictions are based on general knowledge of benzoxazolone chemistry as found in various organic chemistry textbooks and publications on related compounds.
An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor
Abstract: This technical guide provides a comprehensive overview of Lorlatinib (also known as PF-06463922), a potent, third-generation, CNS-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Developed for the treatment of specific subtypes of non-small cell lung cancer (NSCLC), Lorlatinib has demonstrated significant efficacy in both treatment-naïve patients and those who have developed resistance to earlier-generation inhibitors. This document delves into the chemical properties, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile of Lorlatinib, offering valuable insights for researchers, clinicians, and drug development professionals.
A Note on Chemical Identification: Initial database inquiries for CAS number 1388042-52-1 may erroneously link to the compound 5-Bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This guide clarifies that the extensive biological and clinical data discussed herein pertains to Lorlatinib (PF-06463922) , for which the correct and verified CAS number is 1454846-35-5 . This discrepancy is important to note for accurate literature searching and compound sourcing.
Introduction: Overcoming Resistance in Targeted Cancer Therapy
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of cancers driven by specific genetic alterations. In non-small cell lung cancer (NSCLC), chromosomal rearrangements of the anaplastic lymphoma kinase (ALK) gene represent a key oncogenic driver. While first and second-generation ALK inhibitors like crizotinib, alectinib, and ceritinib have shown remarkable initial efficacy, the eventual development of acquired resistance, often through secondary mutations in the ALK kinase domain, poses a significant clinical challenge.[1]
Lorlatinib (PF-06463922) was specifically designed to address this challenge. As a third-generation ALK/ROS1 inhibitor, its macrocyclic structure allows for high potency and selectivity, and critically, the ability to penetrate the blood-brain barrier, a common site of metastasis in ALK-positive NSCLC.[1][2] This guide will explore the multifaceted properties of Lorlatinib that contribute to its clinical utility.
Chemical and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development and application. Lorlatinib is a macrocyclic ether with the following key properties:
| Property | Value |
| IUPAC Name | (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][3][4][5]benzoxadiazacyclotetradecine-3-carbonitrile |
| Synonyms | PF-06463922, Lorbrena |
| CAS Number | 1454846-35-5 |
| Molecular Formula | C21H19FN6O2 |
| Molecular Weight | 406.41 g/mol |
| Appearance | White Powder |
| Solubility | Soluble in DMSO |
| Melting Point | 184-187°C |
Mechanism of Action: Potent and Broad-Spectrum Kinase Inhibition
Lorlatinib functions as a reversible, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[6] Its mechanism of action is centered on blocking the phosphorylation of these kinases, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3, AKT, ERK, and S6 pathways.[1]
A key feature of Lorlatinib is its potent activity against a wide spectrum of clinically acquired ALK resistance mutations, including the highly recalcitrant G1202R mutation, which confers resistance to both first and second-generation ALK inhibitors.[1][7] In vitro studies have demonstrated that Lorlatinib is significantly more potent than crizotinib, ceritinib, and alectinib against both wild-type ALK and various mutant forms.[7]
Caption: Lorlatinib inhibits ALK/ROS1 signaling pathways.
Pharmacokinetics and CNS Penetration
Lorlatinib exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy. It is orally bioavailable, and its clearance increases with multiple doses, indicating autoinduction.[8]
A critical advantage of Lorlatinib is its ability to effectively cross the blood-brain barrier.[9] This is particularly important as the central nervous system (CNS) is a frequent site of metastasis in ALK-positive NSCLC, and many other TKIs have limited CNS penetration.[1] Clinical studies have demonstrated that Lorlatinib achieves therapeutic concentrations in the cerebrospinal fluid (CSF), with a CSF/free plasma ratio of 0.77.[10] This potent CNS penetration allows for the effective treatment of brain metastases.[2][9]
Preclinical and Clinical Efficacy
The efficacy of Lorlatinib has been extensively evaluated in preclinical models and clinical trials.
Preclinical Studies
In vitro assays have consistently shown Lorlatinib's superior potency against both wild-type and a wide range of ALK mutant cell lines compared to earlier-generation inhibitors.[7] In vivo mouse models of ALK-driven tumors, including those with brain metastases, have demonstrated significant tumor regression and prolonged survival with Lorlatinib treatment.[7]
Clinical Trials
The pivotal Phase 3 CROWN study compared Lorlatinib to crizotinib in the first-line treatment of patients with advanced ALK-positive NSCLC. The results were remarkable, showing a significantly longer progression-free survival (PFS) for patients treated with Lorlatinib.[11] After five years of follow-up, 60% of patients in the Lorlatinib group were alive without disease progression, compared to just 8% in the crizotinib group.[11]
Lorlatinib has also shown substantial intracranial activity in patients with both baseline CNS metastases and those who develop them during treatment.[12][13] Phase 2 trials have demonstrated clinically meaningful activity in patients who have been heavily pretreated with other ALK inhibitors, highlighting its role in overcoming acquired resistance.[14]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines a general method for assessing the effect of Lorlatinib on the proliferation of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lorlatinib in a given cell line.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Lorlatinib stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Lorlatinib in complete growth medium.
-
Remove the existing medium from the cells and add the Lorlatinib dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the log of the Lorlatinib concentration to determine the IC50 value.
Sources
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A Technical Guide to the Biological Activity of Substituted 2,3-Dihydro-1,3-benzoxazol-2-ones
This guide provides an in-depth exploration of the biological activities of the benzoxazolone scaffold, with a conceptual focus on derivatives related to 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Given the limited direct research on this specific molecule, this document synthesizes findings from structurally similar compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the significant anticancer and antimicrobial properties of this class of compounds, detailing mechanisms of action, quantitative data, and validated experimental protocols.
The Benzoxazolone Core: A Privileged Scaffold in Medicinal Chemistry
The benzoxazolone ring system, a bicyclic structure fusing a benzene ring with an oxazolone ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities.[2][3] The structural rigidity and electronic properties of the benzoxazolone core make it an ideal framework for designing molecules that can interact with various biological targets. Modifications at the nitrogen atom and on the benzene ring allow for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent therapeutic agents.
Anticancer Activity of Benzoxazolone Derivatives
A significant body of research has focused on the potential of benzoxazolone derivatives as anticancer agents.[1][4] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][5]
Mechanism of Action: Apoptosis Induction and Kinase Inhibition
Many substituted benzoxazolones exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[2][6] One of the key mechanisms involves the activation of effector caspases, such as caspase-3, and the modulation of apoptosis-related proteins.[2][6] For instance, studies on N-substituted benzoxazolone derivatives have shown increased immunoreactivities of FasL and caspase-3 in breast cancer cells (MCF-7), indicating the induction of the extrinsic apoptotic pathway.[2]
Furthermore, some benzoxazole derivatives have been identified as potent inhibitors of protein kinases that are often dysregulated in cancer. A crucial target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[5] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest. Molecular docking studies have supported the strong binding affinity of certain benzoxazole derivatives to the VEGFR-2 receptor.[5]
Below is a diagram illustrating a proposed signaling pathway for the anticancer activity of benzoxazolone derivatives.
Caption: Proposed anticancer mechanism of benzoxazolone derivatives.
In Vitro Cytotoxicity Data
The cytotoxic effects of various benzoxazolone and related benzoxazole derivatives have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-1,3,4-Oxadiazole Hybrids | Compound 10b (3,4,5-trimethoxy substitution) | A549 (Lung) | 0.13 ± 0.014 | [7] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [7] | ||
| HT-29 (Colon) | 0.22 ± 0.017 | [7] | ||
| 2-Arylbenzoxazoles | Compound 40 | NCI-H460 (Non-small cell lung) | 0.4 | [7] |
| N-substituted benzoxazolones | Compound 2 (5-Chloro substituted) | MCF-7 (Breast) | 50 | [2] |
| Phortress Analogue | Compound 3n | MCF-7 (Breast) | 0.03 ± 0.00 | [8] |
| A549 (Lung) | 0.04 ± 0.00 | [8] | ||
| HT-29 (Colon) | 0.06 ± 0.01 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[10]
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Benzoxazolone Derivatives
Benzoxazolone derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[3][12] The presence of a halogen, such as bromine, on the benzoxazole ring can influence the antimicrobial spectrum and potency.[13][14]
Spectrum of Activity
Studies have shown that substituted benzoxazolones are active against both Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[12][14] Some derivatives also exhibit antifungal properties against pathogens like Candida albicans.[14] The antimicrobial efficacy is often dependent on the specific substitutions on the benzoxazolone core.[12] For example, a study on ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylpropionamide derivatives found that a meta-tolyl substitution resulted in the most active compound against E. coli, S. aureus, and E. faecalis.[12]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[15][16]
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-phenylpropionamide derivatives | 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | E. coli | 64 | [12] |
| S. aureus | 8 | [12] | ||
| E. faecalis | 32 | [12] | ||
| N-phenylacetamide derivatives | 2-(2-oxo-2-benzoxazoline-3-yl)-N-(p-chlorophenyl)acetamide | S. aureus | 64 | [12] |
| E. faecalis | 64 | [12] | ||
| 3-(2-benzoxazol-5-yl)alanine derivative | H-Box[(2-OMe-4-NMe2)Ph]-OMe | B. subtilis | 12.5 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[18]
-
Test compound stock solution
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[16]
-
Positive control (broth with inoculum)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the wells of a 96-well plate using the appropriate broth. The final volume in each well is typically 50-100 µL.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[16]
-
Inoculation: Add a defined volume of the bacterial suspension to each well containing the compound dilutions, as well as to the positive control wells. Do not add inoculum to the negative control wells.[16]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][16]
Caption: Workflow for the broth microdilution MIC assay.
Synthesis of Benzoxazolone Derivatives
The synthesis of substituted benzoxazolone derivatives often starts from corresponding o-aminophenols. A common method for creating the benzoxazol-2-one core involves the reaction of an o-aminophenol with urea or phosgene equivalents. For N-substituted derivatives, subsequent alkylation or acylation at the nitrogen atom is performed.
A general synthetic scheme for N-substituted benzoxazolones is depicted below.
Caption: General synthetic route to N-substituted benzoxazolones.
Conclusion
The 2,3-dihydro-1,3-benzoxazol-2-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Derivatives of this core structure have demonstrated significant potential as both anticancer and antimicrobial agents. The ease of chemical modification allows for the generation of extensive libraries of compounds, enabling detailed structure-activity relationship studies to optimize potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of this important class of heterocyclic compounds. Further research into the specific mechanisms of action and in vivo efficacy of lead compounds is warranted to translate these promising in vitro findings into clinical applications.
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
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Hudzicki, J. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 1-22. [Link]
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Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]
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Kaczmarek, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 725-738. [Link]
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Fiste, O., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles. Journal of Molecular Structure, 1298, 137021. [Link]
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Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24. [Link]
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Soyer, Z., et al. (2009). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences, 34(4), 209-215. [Link]
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Kumar, A., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 13(1), 1-17. [Link]
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5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and a Framework for its Elucidation
Authored by a Senior Application Scientist
Foreword: The following guide addresses the scarcity of direct research on the specific molecule 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. In the absence of established data, this document serves as a comprehensive, experience-driven framework for initiating a research program to elucidate its mechanism of action. By leveraging the well-documented activities of the broader benzoxazolone class of compounds, we can formulate robust hypotheses and design rigorous experimental protocols to test them. This guide is intended for researchers, scientists, and drug development professionals who are poised to investigate the therapeutic potential of this novel chemical entity.
Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Medicinal Chemistry
The benzoxazolone nucleus is a heterocyclic scaffold of significant interest in drug discovery.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal starting point for the design of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This wide range of activities suggests that the benzoxazolone scaffold can be chemically modified to interact with a variety of biological targets.
The subject of this guide, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, is a novel derivative. While its specific biological activities are yet to be characterized, its structural similarity to other well-studied benzoxazolones allows us to propose several plausible mechanisms of action. This document will outline these proposed mechanisms and provide a detailed experimental roadmap for their investigation.
Proposed Mechanisms of Action for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Based on the established pharmacology of the benzoxazolone class, we propose three primary avenues for investigation into the mechanism of action of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one:
-
Hypothesis 1: Inhibition of Pro-inflammatory Enzymes. Many benzoxazolone derivatives exhibit potent anti-inflammatory effects.[4][5] This suggests that 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one may act as an inhibitor of key enzymes in inflammatory pathways, such as soluble epoxide hydrolase (sEH) or cyclooxygenase (COX).[4][5]
-
Hypothesis 2: Modulation of Kinase Signaling Pathways. The benzoxazole scaffold has been identified in compounds that inhibit various protein kinases, which are critical regulators of cellular processes, including proliferation and survival.[4] Therefore, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one could potentially exert anticancer or anti-inflammatory effects by targeting specific kinases.
-
Hypothesis 3: Antimicrobial Activity through Essential Enzyme Inhibition. The benzoxazolone moiety is present in a number of compounds with demonstrated antibacterial and antifungal properties.[3] It is plausible that 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one could inhibit the growth of microbial pathogens by targeting essential bacterial or fungal enzymes.
The following sections will provide detailed experimental protocols to systematically test each of these hypotheses.
Experimental Framework for Mechanistic Elucidation
This section details the experimental workflows designed to investigate the proposed mechanisms of action. The protocols are presented in a step-by-step format to facilitate their implementation in a laboratory setting.
Investigation of Anti-inflammatory Properties and Enzyme Inhibition
The initial experiments should focus on confirming the anti-inflammatory potential of the compound and identifying potential enzymatic targets.
Experimental Workflow for Anti-inflammatory Activity Screening:
Caption: Workflow for screening anti-inflammatory activity.
Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
-
Objective: To determine if 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one inhibits sEH activity.
-
Materials: Recombinant human sEH, PHOME (fluorescent substrate), test compound, positive control inhibitor (e.g., AUDA), assay buffer (e.g., Tris-HCl, pH 7.4), 96-well black microplates.
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the microplate.
-
Add 100 µL of recombinant sEH solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the PHOME substrate.
-
Monitor the increase in fluorescence (excitation/emission ~330/465 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value.
-
Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), test compound, selective inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2), assay buffer, 96-well clear microplates.
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
Add the enzyme (COX-1 or COX-2) to the wells, followed by the compound dilutions. Incubate for 10 minutes at 37°C.
-
Add the colorimetric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm at multiple time points.
-
Calculate the reaction rates and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Investigation of Kinase Inhibition
Given the prevalence of kinase inhibition among benzoxazole derivatives, a broad kinase panel screening followed by more focused assays is recommended.
Signaling Pathway for a Hypothetical Kinase Target:
Caption: Potential inhibition of a kinase signaling pathway.
Protocol 3: Kinase Panel Screening
-
Objective: To identify potential kinase targets of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one from a large panel of kinases.
-
Procedure: This is typically outsourced to a specialized contract research organization (CRO). The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The results are reported as percent inhibition.
Protocol 4: In Vitro Kinase Inhibition Assay (for identified hits)
-
Objective: To determine the potency (IC50) of the compound against specific kinases identified in the panel screen.
-
Materials: Recombinant active kinase, specific peptide substrate, ATP, test compound, appropriate assay buffer, and a detection system (e.g., ADP-Glo™, LanthaScreen™).
-
Procedure:
-
Perform serial dilutions of the test compound.
-
In a microplate, combine the kinase, peptide substrate, and compound dilutions.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the kinase activity using the chosen detection system.
-
Plot the dose-response curve and calculate the IC50 value.
-
Investigation of Antimicrobial Activity
The antimicrobial potential of the compound can be assessed using standard microbiology techniques.
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compound, positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi), 96-well clear microplates.
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the broth medium in the microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no compound) and negative (no inoculum) growth controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
Data Summary and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Enzyme Inhibition Data
| Compound | sEH IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
| 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Positive Control 1 (e.g., AUDA) | [Known Value] | NA | NA |
| Positive Control 2 (e.g., Celecoxib) | NA | [Known Value] | [Known Value] |
Table 2: Summary of Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Positive Control (e.g., Ciprofloxacin) | [Known Value] | [Known Value] | NA |
| Positive Control (e.g., Fluconazole) | NA | NA | [Known Value] |
Conclusion and Future Directions
This guide provides a foundational research plan for elucidating the mechanism of action of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The proposed hypotheses are grounded in the extensive literature on the biological activities of the benzoxazolone scaffold. By systematically executing the detailed experimental protocols, researchers can generate the necessary data to identify the primary biological targets and pathways modulated by this novel compound. Positive results from these initial studies would warrant further investigation, including more advanced cell-based assays, in vivo efficacy studies in relevant disease models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
References
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- Synthesis and Biological Studies of New 2-Benzoxazolinone Deriv
- Biological activities of benzoxazole and its derivatives.
- Synthesis and biological profile of benzoxazolone deriv
- Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Sciences Review and Research.
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Spectroscopic Blueprint of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one: A Technical Guide for Advanced Drug Development
Preamble: Navigating the Spectroscopic Landscape of a Niche Benzoxazolone Derivative
In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide is dedicated to the comprehensive spectroscopic characterization of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one , a heterocyclic compound of interest. It is important to note that while this molecule holds significant potential, a thorough search of publicly accessible databases and scientific literature did not yield experimentally acquired spectral data (NMR, IR, Mass Spectrometry) for this specific compound.
This guide, therefore, adopts a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally analogous compounds. By dissecting the expected spectral signatures, we aim to provide a robust framework for researchers and scientists to identify and characterize this target molecule, or similar derivatives, with a high degree of confidence. Our narrative is grounded in the causality behind experimental choices and is designed to be a self-validating system for spectroscopic analysis.
Molecular Architecture and its Spectroscopic Implications
The structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, with its unique substitution pattern on the benzoxazolone core, dictates a specific set of spectroscopic characteristics. Understanding this architecture is the first step in predicting its spectral output.
Caption: Predicted Molecular Structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon-13 Analysis
NMR spectroscopy provides the most detailed information about the molecular structure. While experimental data for our target molecule is unavailable, we can predict the ¹H and ¹³C NMR spectra based on the known chemical shifts of related benzoxazolone derivatives.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution, using sonication if necessary.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (5 seconds) to ensure quantitative data for all carbon environments.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | Singlet | 1H | N-H | The N-H proton of the cyclic carbamate is expected to be significantly deshielded and will appear as a broad singlet. |
| ~7.5 | Singlet | 1H | Ar-H | Aromatic proton at C6, adjacent to the bromine atom. The singlet nature arises from the lack of adjacent protons for coupling. |
| ~7.2 | Singlet | 1H | Ar-H | Aromatic proton at C7. Expected to be a singlet due to the substitution pattern. |
| ~2.3 | Singlet | 3H | CH₃ | The methyl protons are in a typical benzylic position and are expected to appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C=O | The carbonyl carbon of the cyclic carbamate is highly deshielded. |
| ~140 | Ar-C | Quaternary aromatic carbon (C4a) attached to the oxygen atom. |
| ~132 | Ar-C | Quaternary aromatic carbon (C7a) attached to the nitrogen atom. |
| ~130 | Ar-CH | Aromatic methine carbon at C6. |
| ~125 | Ar-C | Quaternary aromatic carbon (C4) attached to the methyl group. |
| ~115 | Ar-C-Br | Quaternary aromatic carbon (C5) attached to the bromine atom. |
| ~110 | Ar-CH | Aromatic methine carbon at C7. |
| ~15 | CH₃ | The methyl carbon will appear at a high field. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, the IR spectrum will be dominated by absorptions from the carbonyl group, the N-H bond, and the aromatic ring.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, solid compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3200 | N-H | Stretching vibration of the amine group within the oxazolone ring. |
| ~1750 | C=O | Strong stretching vibration of the cyclic carbamate carbonyl group. |
| ~1600, ~1480 | C=C | Aromatic carbon-carbon stretching vibrations. |
| ~1250 | C-O | Asymmetric stretching of the C-O-C bond in the ester group of the carbamate. |
| ~800 | C-H | Out-of-plane bending of the aromatic C-H bonds. |
| ~600 | C-Br | Stretching vibration of the carbon-bromine bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph inlet.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Predicted Mass Spectrum Fragmentation
The mass spectrum of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Caption: Predicted key fragmentation pathways for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Table of Predicted m/z Values:
| m/z (relative intensity) | Ion |
| 228/230 (High) | [M]⁺˙ (Molecular ion) |
| 200/202 (Moderate) | [M-CO]⁺˙ |
| 184/186 (Moderate) | [M-CO₂]⁺˙ |
| 149 (Low) | [M-Br]⁺ |
Conclusion: A Predictive Framework for Spectroscopic Confirmation
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The detailed protocols and predicted spectral data for NMR, IR, and Mass Spectrometry offer a solid foundation for researchers to identify and characterize this molecule. The causality-driven explanations for the predicted spectral features, combined with the structured data presentation, are intended to empower scientists in their drug discovery and development endeavors. The principles outlined herein are broadly applicable to the spectroscopic analysis of other novel benzoxazolone derivatives.
References
As this guide is predictive in nature due to the absence of direct experimental data for the target compound, the references provided are to general spectroscopic databases and foundational texts that support the principles of spectral interpretation used throughout this document.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
solubility of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one in different solvents
An In-depth Technical Guide to the Solubility of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Authored by: A Senior Application Scientist
Foreword: From Empirical Data to Predictive Understanding
In the landscape of pharmaceutical research and chemical synthesis, understanding the solubility of a novel compound is a foundational pillar upon which success is built. It is a parameter that dictates everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on a specific molecule of interest: 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Rather than presenting a simple table of solubility values, this document is designed to serve as a comprehensive operational and theoretical guide. We will deconstruct the "why" behind the solubility behavior of this molecule, providing you, the researcher, with the predictive tools and experimental frameworks necessary to not only measure but also anticipate its behavior in various solvent systems. We will move beyond rote data and into the realm of mechanistic understanding, empowering you to make informed decisions in your experimental designs. This is a guide to mastering solubility, not merely measuring it.
Molecular Profile of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
To understand the solubility of a compound, we must first understand the molecule itself. The structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one presents several key features that will govern its interaction with solvents.
-
Aromatic Benzene Ring: Contributes to hydrophobicity and potential for π-π stacking interactions.
-
Heterocyclic Oxazolone Ring: Introduces polarity. The lactam-like amide group (-NH-C=O) is a key site for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).
-
Bromo Group: A large, polarizable halogen that increases the molecular weight and introduces a dipole moment. It contributes to van der Waals forces.
-
Methyl Group: A small, nonpolar alkyl group that slightly increases hydrophobicity.
The interplay of these functional groups results in a molecule of intermediate polarity with a significant capacity for specific interactions like hydrogen bonding. Its crystalline form will likely be stabilized by strong intermolecular forces, particularly hydrogen bonds between the N-H and C=O groups of adjacent molecules. Overcoming this crystal lattice energy is a primary barrier to dissolution.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
While the adage "like dissolves like" is a useful heuristic, it lacks quantitative predictive power. For a more sophisticated approach, we turn to the Hansen Solubility Parameters (HSP), a system that disaggregates the total cohesive energy of a substance into three distinct parameters.
-
δD (Dispersion): Energy from atomic van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The fundamental principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSPs of two substances in this 3D space can be calculated, with smaller distances indicating higher affinity.
Estimated Hansen Solubility Parameters for the Solute
While experimental determination is required for precise values, we can estimate the HSP for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one based on its structure and comparison to similar compounds.
| Parameter | Estimated Value (MPa⁰·⁵) | Rationale |
| δD | 19.0 - 20.5 | The presence of the aromatic ring and the large bromine atom suggests significant dispersion forces, typical for aromatic and halogenated compounds. |
| δP | 9.0 - 12.0 | The polar lactam group and the C-Br bond create a notable dipole moment, leading to a moderate-to-high polar parameter. |
| δH | 8.0 - 11.0 | The N-H group (donor) and the carbonyl oxygen (acceptor) provide a strong capacity for hydrogen bonding. |
Application: Solvent Selection
Using these estimated parameters, we can now screen for potentially effective solvents. The table below lists the HSP for common laboratory solvents. Solvents with HSP values close to our estimated range for the solute are predicted to be the most effective.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Compatibility |
| Water | 15.5 | 16.0 | 42.3 | Poor. The extremely high δH of water is a mismatch. |
| Methanol | 15.1 | 12.3 | 22.3 | Moderate. δP is a good match, but δH is high. |
| Ethanol | 15.8 | 8.8 | 19.4 | Good. A well-balanced profile, good match for δP. |
| Acetone | 15.5 | 10.4 | 7.0 | Good. Good alignment across δP and δH. |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Good. Excellent match for δH, reasonable δD. |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate. δP and δH are somewhat low. |
| Toluene | 18.0 | 1.4 | 2.0 | Poor. Lacks the necessary polarity and H-bonding. |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Excellent. Strong alignment across all three parameters. |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Excellent. Strong alignment across all three parameters. |
| Hexane | 14.9 | 0.0 | 0.0 | Insoluble. A completely non-polar solvent. |
This predictive analysis suggests that polar aprotic solvents like DMSO and DMF will be excellent solvents, while alcohols like Ethanol and ketones like Acetone will be good choices. Non-polar solvents such as hexane and toluene are predicted to be very poor solvents. Water is also predicted to be a poor solvent due to its uniquely high hydrogen bonding energy, which is not well-matched by the solute.
Experimental Protocol: The Gold Standard Shake-Flask Method (OECD 105)
Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is the most reliable and widely accepted technique for determining the solubility of a compound in a specific solvent. This protocol ensures that the system reaches equilibrium, providing a true measure of saturation solubility.
Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Method Workflow.
Detailed Step-by-Step Protocol
-
Preparation:
-
Bring the solute (5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one) and the chosen analytical-grade solvent to a constant, defined temperature (e.g., 25°C ± 0.5°C) in a calibrated water bath or incubator.
-
-
System Saturation:
-
In a sealed, inert glass flask, add a measured volume of the solvent.
-
Add an excess amount of the solute to the flask. It is critical that a significant amount of undissolved solid remains visible throughout the experiment to ensure a saturated solution.
-
-
Equilibration:
-
Place the flask in an orbital shaker within the temperature-controlled environment.
-
Agitate the mixture at a constant speed that ensures thorough mixing and suspension of the solid without creating a vortex.
-
The initial equilibration period should be 24 hours.
-
-
Phase Separation and Sampling:
-
Stop agitation and allow the flask to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a sample from the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) glass syringe.
-
Immediately attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent clear filtrate into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the concentration measurement.
-
-
Quantification:
-
Accurately dilute the filtrate with a suitable solvent to fall within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculate the concentration of the solute in the original saturated solution based on the dilution factor.
-
-
Confirmation of Equilibrium:
-
Return the master flask to the shaker and continue agitation for an additional 12 hours under the same conditions.
-
Repeat the sampling and quantification steps (4 and 5).
-
-
Final Validation:
-
Compare the concentration values obtained at the 24-hour and 36-hour time points. If the values are within an acceptable margin of error (e.g., ±5%), equilibrium has been achieved. If not, continue the equilibration for further 12-hour intervals until consistent values are obtained.
-
The final, stable concentration is reported as the saturation solubility at the specified temperature.
-
Summary of Expected Solubility Behavior
Based on the theoretical analysis and knowledge of general chemical principles, we can summarize the expected solubility profile. This table provides a qualitative and quantitative framework for your experimental starting points.
| Solvent Class | Examples | Predicted Solubility Range (at 25°C) | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Excellent HSP match. These solvents are strong hydrogen bond acceptors and have suitable polarity to dissolve the solute. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High (10 - 50 mg/mL) | Good hydrogen bonding capability and polarity, but the solvent's self-association can be a competing factor. |
| Ketones | Acetone, MEK | Moderate (5 - 25 mg/mL) | Good balance of polarity and hydrogen bond acceptance. |
| Ethers | THF, Dioxane | Low to Moderate (1 - 15 mg/mL) | Moderate polarity and hydrogen bond acceptance, but weaker than ketones or alcohols. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low (1 - 10 mg/mL) | Can solvate the polar parts of the molecule but lacks strong hydrogen bonding capability. |
| Aromatic | Toluene, Xylene | Very Low (<1 mg/mL) | Primarily dispersion forces; unable to effectively solvate the polar, hydrogen-bonding regions of the solute. |
| Non-polar Alkanes | Hexane, Heptane | Insoluble (<0.1 mg/mL) | Mismatch in all HSP parameters. No effective mechanism for solvation. |
| Aqueous | Water, Buffers (pH 7.4) | Very Low / Insoluble (<0.1 mg/mL) | The solute's hydrophobicity and the high cohesive energy of water (mismatched δH) lead to poor solubility. |
Conclusion and Strategic Implications
The solubility profile of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is dominated by its intermediate polarity and its capacity for hydrogen bonding. Our predictive analysis using Hansen Solubility Parameters, combined with fundamental chemical principles, strongly indicates that polar aprotic solvents like DMSO and DMF are the premier choice for achieving high solubility. For applications requiring less toxic or more volatile systems, alcohols and ketones like ethanol and acetone represent viable secondary options.
This guide provides both the theoretical foundation to predict solubility and the rigorous experimental protocol to measure it accurately. By employing the shake-flask method, you can validate these predictions and generate the reliable, high-quality data essential for process development, formulation, and further research. This integrated approach ensures that your solvent selection is not a matter of trial and error, but a scientifically-driven decision, saving time, resources, and accelerating the path to discovery.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
The Benzoxazolone Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazolone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a planar structure, hydrogen bonding capabilities, and tunable lipophilicity, render it an ideal framework for the design of potent and selective modulators of a diverse array of biological targets.[1] This guide provides a comprehensive overview of the key therapeutic targets of substituted benzoxazolones, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation.
I. The Versatility of the Benzoxazolone Nucleus: A Gateway to Diverse Therapeutic Targets
The inherent structural features of the benzoxazolone ring system allow for facile and diverse substitutions at multiple positions, enabling the generation of large chemical libraries for high-throughput screening. This chemical tractability has led to the discovery of benzoxazolone derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, neuroprotective, and anti-infective properties.[1][2] The subsequent sections of this guide will explore the specific molecular targets that underpin these therapeutic effects.
II. Key Therapeutic Targets and Mechanisms of Action
Substituted benzoxazolones have been shown to interact with a variety of enzymes, receptors, and structural proteins. The following sections detail some of the most well-validated targets, outlining the mechanism of interaction and providing key quantitative data.
Acid Ceramidase (AC): Modulating Sphingolipid Metabolism for Cancer Therapy
Mechanism of Action: Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Ceramide itself is a pro-apoptotic and anti-proliferative signaling molecule.[3] By inhibiting AC, benzoxazolone derivatives can elevate intracellular ceramide levels, thereby promoting apoptosis in cancer cells. Certain benzoxazolone carboxamides have been identified as potent, systemically active inhibitors of AC.[4]
Quantitative Data:
| Compound Class | Target | IC50 (nM) | Cell Line/System | Reference |
| Benzoxazolone Carboxamides | Human Acid Ceramidase | 22 - 121 | Recombinant Human AC | [5] |
| Benzoxazolone Carboxamides | Cellular Acid Ceramidase | 400 - 825 | Raw 264.7 / SW403 cells | [4] |
Experimental Protocol: Fluorogenic Acid Ceramidase Activity Assay
This protocol is adapted from a method utilizing a fluorogenic substrate to measure AC activity.[3][6]
-
Reagent Preparation:
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5.
-
Substrate Solution: Prepare a 4 mM stock solution of a suitable fluorogenic ceramidase substrate (e.g., Rbm14-12) in ethanol.
-
Cell Lysate: Homogenize cells in a lysis buffer (e.g., 0.2 M sucrose solution) and quantify protein concentration.
-
Stop Solution: 100 mM Glycine/NaOH buffer, pH 10.6, containing 2.5 mg/mL NaIO4.
-
-
Assay Procedure:
-
In a 96-well plate, add 74.5 µL of Assay Buffer to each well.
-
Add 25 µL of cell lysate (containing a fixed amount of protein, e.g., 10-25 µg) to each well.
-
Add the test benzoxazolone derivative at various concentrations.
-
Initiate the reaction by adding 0.5 µL of the 4 mM substrate solution (final concentration 20 µM).
-
Incubate the plate at 37°C for 3 hours.
-
Stop the reaction by adding 50 µL of methanol followed by 100 µL of Stop Solution.
-
Protect the plate from light and incubate for 2 hours at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (λex = 360 nm, λem = 446 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Soluble Epoxide Hydrolase (sEH): A Target for Anti-inflammatory and Cardiovascular Agents
Mechanism of Action: Soluble epoxide hydrolase is a cytosolic enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the bioavailability of EETs, leading to beneficial cardiovascular and anti-inflammatory effects.[7][8] Substituted benzoxazolone-5-urea derivatives have been identified as highly potent sEH inhibitors.[7]
Quantitative Data:
| Compound Class | Target | IC50 (nM) | Reference |
| Benzoxazolone-5-urea derivatives | Human sEH | 0.39 - 570 | [7] |
| Ciclesonide (a benzoxazolone-related structure) | Human sEH | 100 | [9] |
| SC-75741 (NF-κB inhibitor with sEH activity) | Human sEH | <10 | [9] |
Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This protocol is based on commercially available kits that utilize a non-fluorescent substrate which is hydrolyzed by sEH to a fluorescent product.[9]
-
Reagent Preparation:
-
sEH Assay Buffer.
-
Human recombinant sEH enzyme.
-
sEH substrate (e.g., PHOME).
-
Positive control inhibitor (e.g., AUDA).
-
-
Assay Procedure:
-
In a 384-well plate, add diluted human recombinant sEH to each well.
-
Add the test benzoxazolone derivative at various concentrations. Include wells for vehicle control (100% activity) and a positive control inhibitor.
-
Pre-incubate the plate for 5 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the sEH substrate.
-
-
Data Analysis:
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Calculate the IC50 value using a four-parameter non-linear regression curve fit.[9]
-
Cyclooxygenase-2 (COX-2): Targeting Inflammation and Pain
Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Substituted benzoxazoles have been investigated as potential COX-2 inhibitors.[10]
Quantitative Data:
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Substituted N-(3,4-dimethoxyphenyl)-benzoxazole | COX-2 | 0.04 | >25 | [10] |
| 1,5-diarylpyrazoles-urea based hybrids | COX-2 | 0.52 | 10.73 | [11] |
| Pyrazolylbenzyltriazoles | COX-2 | 5.01 | - | [11] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is based on commercially available kits that measure the peroxidase activity of COX-2.[2][12]
-
Reagent Preparation:
-
COX Assay Buffer.
-
COX Probe (e.g., Amplex™ Red).
-
COX Cofactor.
-
Arachidonic Acid (substrate).
-
Human Recombinant COX-2 enzyme.
-
Positive control inhibitor (e.g., Celecoxib).
-
-
Assay Procedure:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In a 96-well plate, add the test benzoxazolone derivative at various concentrations to the sample wells. Add assay buffer to the enzyme control wells and a known inhibitor to the inhibitor control wells.
-
Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control.
-
Add the Reaction Mix to each well.
-
Initiate the reaction by adding the Arachidonic Acid solution.
-
-
Data Analysis:
-
Immediately measure the fluorescence kinetically for 5-10 minutes at λex = 535 nm / λem = 587 nm.
-
Calculate the slope of the linear portion of the fluorescence curve for each well.
-
Determine the percent inhibition for each test compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Serotonin 5-HT3 Receptor: A Target for Gastrointestinal Disorders
Mechanism of Action: The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility. Antagonists of the 5-HT3 receptor are used to treat chemotherapy-induced nausea and vomiting and irritable bowel syndrome. Certain benzoxazole derivatives have been identified as potent 5-HT3 receptor antagonists.
Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT3 receptor.[13][14]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT3 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an assay binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a known radioligand for the 5-HT3 receptor (e.g., [3H]-GR65630), and the test benzoxazolone derivative at various concentrations.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled 5-HT3 antagonist).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
c-Met Kinase: A Target in Cancer Therapy
Mechanism of Action: c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met axis is implicated in various cancers. Benzoxazole-containing compounds have been developed as c-Met kinase inhibitors.[15]
Quantitative Data:
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivatives | c-Met | 4.27 - 7.95 | [16] |
| Cabozantinib (contains a quinoline core) | c-Met | 5.4 | [17] |
| Crizotinib (ALK/c-Met inhibitor) | c-Met | 11 | [18] |
Experimental Protocol: c-Met Kinase Inhibition Assay
Kinase activity can be measured using various formats, including fluorescence-based assays or immunoassays that detect the phosphorylation of a substrate.
-
Reagent Preparation:
-
Kinase buffer.
-
Recombinant c-Met kinase.
-
ATP.
-
A suitable substrate for c-Met (e.g., a peptide or protein).
-
Detection reagents (e.g., a phosphospecific antibody and a secondary detection reagent).
-
-
Assay Procedure:
-
In a microplate, add the test benzoxazolone derivative at various concentrations.
-
Add the c-Met kinase and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for substrate phosphorylation.
-
Stop the reaction.
-
-
Detection and Data Analysis:
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Translocator Protein (TSPO): A Marker and Potential Target for Neuroinflammation
Mechanism of Action: The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes during neuroinflammation. TSPO ligands are being developed as imaging agents for neuroinflammatory conditions and may also possess therapeutic potential. Benzoxazolone derivatives have been designed as high-affinity TSPO ligands.[1][19]
Quantitative Data:
| Compound Class | Target | Ki (nM) | Reference |
| Acetamidobenzoxazolone derivative (NBMP) | TSPO | 10.8 | [19] |
| Ro5-4864 (benzodiazepine) | TSPO | 6.0 | [1] |
| [11C]PBR28 | TSPO | 2.5 (human) | [1] |
Experimental Protocol: TSPO Radioligand Binding Assay
This protocol is similar to the 5-HT3 receptor binding assay but uses a TSPO-specific radioligand and membrane source.[20]
-
Membrane Preparation:
-
Prepare membranes from a source rich in TSPO, such as specific brain regions or transfected cells.
-
-
Binding Assay:
-
Use a TSPO-specific radioligand, such as [3H]PK11195.
-
Perform a competitive binding experiment with the test benzoxazolone derivatives.
-
-
Filtration and Counting:
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity.
-
-
Data Analysis:
-
Calculate specific binding and determine the IC50 and Ki values as described for the 5-HT3 receptor assay.
-
β-Tubulin: Disrupting the Cytoskeleton for Anticancer Effects
Mechanism of Action: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. Some benzoxazole derivatives have been shown to inhibit tubulin polymerization.
Quantitative Data:
| Compound Class | Target | IC50 (µM) | Reference |
| Benzimidazole derivative (7n) | Tubulin Polymerization | 5.05 | [21] |
| 2-anilinopyridyl linked oxindole conjugate (7f) | Tubulin Polymerization | 2.04 | [22] |
Experimental Protocol: Tubulin Polymerization Assay
This assay monitors the polymerization of purified tubulin into microtubules in the presence of test compounds.[22]
-
Reagent Preparation:
-
Tubulin polymerization buffer.
-
Purified tubulin.
-
GTP.
-
Positive control (e.g., colchicine).
-
Negative control (e.g., paclitaxel, a polymerization promoter).
-
-
Assay Procedure:
-
In a temperature-controlled microplate reader, add the tubulin polymerization buffer and the test benzoxazolone derivative at various concentrations.
-
Add purified tubulin to each well.
-
Initiate polymerization by adding GTP and increasing the temperature to 37°C.
-
-
Data Analysis:
-
Monitor the change in absorbance or fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Compare the polymerization curves in the presence of the test compound to the control curves.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
III. Signaling Pathways and Experimental Workflows
The therapeutic effects of benzoxazolones are often the result of their modulation of complex signaling networks. Furthermore, their discovery and development follow a structured experimental workflow.
Signaling Pathway: Inhibition of the MAPK/NF-κB Pathway
Many anti-inflammatory benzoxazolone derivatives exert their effects by inhibiting the MAPK and NF-κB signaling pathways.[4][23] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Caption: General experimental workflow for the development of benzoxazolone-based therapeutic agents.
IV. Conclusion
The benzoxazolone scaffold represents a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological targets that can be potently and selectively modulated by substituted benzoxazolones underscores the importance of this chemical motif in modern drug discovery. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of benzoxazolone derivatives is poised to yield the next generation of innovative medicines for a wide range of human diseases.
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in silico modeling of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
It is imperative to recognize that computational predictions are not conclusions; they are hypotheses. [23]Each step of this in silico journey—from target identification to toxicity prediction—generates testable hypotheses that must be validated through subsequent in vitro and in vivo experimentation. This synergistic interplay between computational and experimental approaches is the hallmark of modern, efficient, and successful drug discovery. [24]
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A Technical Guide to the Discovery and History of Novel Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a bicyclic heterocyclic system, has become a significant area of focus in medicinal chemistry. Its unique structure has led to the development of derivatives with a wide range of biological activities. This guide provides a comprehensive overview of the discovery, history, and development of these compounds, offering valuable insights for professionals in the field of drug discovery.
Introduction to the Benzoxazole Scaffold
Benzoxazole is an aromatic organic compound that features a benzene ring fused to an oxazole ring. The parent benzoxazole is a stable entity, but it possesses reactive sites that allow for functionalization, making it a versatile starting material for the synthesis of more complex, bioactive structures. This heterocycle is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets with high affinity. This has led to the development of a vast library of benzoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
General workflow for benzoxazole synthesis.
Anticancer mechanisms of benzoxazoles.
References
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- Trade Science Inc.
- Journal of Chemical and Pharmaceutical Research.
- BenchChem.
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- PubMed.
- Bentham Science.
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Methodological & Application
Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. This guide presents a plausible and robust synthetic route, detailing the preparation of the key intermediate, 2-amino-5-bromo-4-methylphenol, followed by its cyclization to the target benzoxazolone.
Introduction
Benzoxazolone derivatives are a significant class of heterocyclic compounds, recognized for their broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The rigid bicyclic structure of the benzoxazolone core makes it an attractive scaffold for the design of novel therapeutic agents. The specific substitution pattern of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one offers unique opportunities for further functionalization and exploration of its pharmacological potential.
This application note details a two-stage synthetic approach. The first stage focuses on the preparation of the crucial precursor, 2-amino-5-bromo-4-methylphenol, from a commercially available starting material. The second stage describes the efficient cyclization of this intermediate to yield the final product. The methodologies presented are based on established and reliable chemical transformations, with a focus on safety, efficiency, and scalability.
Proposed Synthetic Pathway
The synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is proposed to proceed via a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 2-amino-5-bromo-4-methylphenol, starting from 2-amino-4-methylphenol. This is followed by a cyclization reaction to form the target benzoxazolone ring system.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Materials for Step 1: Synthesis of 2-amino-5-bromo-4-methylphenol
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 2-Amino-4-methylphenol | C₇H₉NO | 123.15 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Hexanes | - | - |
Materials for Step 2: Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 2-Amino-5-bromo-4-methylphenol | C₇H₈BrNO | 202.05 |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Water (H₂O) | H₂O | 18.02 |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-4-methylphenol
This multi-stage procedure involves the protection of the amino group, followed by regioselective bromination and subsequent deprotection.
1.1: Acetylation of 2-amino-4-methylphenol
-
Rationale: The amino group of 2-amino-4-methylphenol is more nucleophilic than the hydroxyl group and is also an activating group for electrophilic aromatic substitution. Acetylation protects the amino group as an acetamide, which is less activating and directs electrophiles to the ortho and para positions relative to the hydroxyl group.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-4-methylphenol (10.0 g, 81.2 mmol) in 100 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (8.3 g, 81.2 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The product, N-(2-hydroxy-5-methylphenyl)acetamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the acetylated intermediate.
-
1.2: Bromination of N-(2-hydroxy-5-methylphenyl)acetamide
-
Rationale: The hydroxyl group is a strong ortho, para-director. With the para position blocked by the methyl group and one ortho position occupied by the acetamide group, bromination is expected to occur at the other position ortho to the hydroxyl group. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.
-
Procedure:
-
Dissolve the dried N-(2-hydroxy-5-methylphenyl)acetamide (from the previous step) in 150 mL of acetonitrile in a 500 mL round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (14.5 g, 81.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide.
-
1.3: Hydrolysis of N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide
-
Rationale: Acid-catalyzed hydrolysis will remove the acetyl protecting group to regenerate the free amino group, yielding the desired precursor.
-
Procedure:
-
To the crude N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide, add a mixture of 100 mL of ethanol and 100 mL of 3 M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) for 3-4 hours.[1]
-
Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2-amino-5-bromo-4-methylphenol.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Step 2: Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
-
Rationale: This cyclization reaction forms the target benzoxazolone ring. Ethyl chloroformate acts as a carbonyl source, first reacting with the more nucleophilic amino group to form a carbamate intermediate. Subsequent intramolecular cyclization with the phenoxide, formed in the presence of a base, leads to the desired product.[2] This method avoids the use of highly toxic phosgene or its derivatives like triphosgene.[3]
-
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-amino-5-bromo-4-methylphenol (5.0 g, 24.7 mmol) and potassium carbonate (10.3 g, 74.2 mmol) in 100 mL of ethyl acetate.
-
Heat the suspension to 60 °C with vigorous stirring.
-
Add ethyl chloroformate (3.2 g, 29.7 mmol) dropwise over 1 hour to the heated suspension.[2]
-
Continue stirring the reaction mixture at 60 °C for an additional 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
The crude 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Characterization and Purity Assessment
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: To determine the purity of the crystalline product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
N-Bromosuccinimide is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin.
-
Ethyl chloroformate is toxic, corrosive, and a lachrymator. It should be handled with extreme caution in a fume hood.
-
Hydrochloric acid is highly corrosive. Handle with appropriate care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
- Process for the synthesis of chlorzoxazone. US9567308B1.
-
A decade review of triphosgene and its applications in organic reactions. RSC Adv., 2021, 11, 10735-10759. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. J Mol Struct. 2021 Feb 5;1225:129119. [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Introduction: The Benzoxazolone Scaffold as a Privileged Motif in Drug Discovery
The benzoxazolone core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets.[1][2] This heterocyclic motif, characterized by a fused benzene and oxazolone ring system, possesses a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[2] Historically, this scaffold is present in marketed drugs such as Chlorzoxazone, a muscle relaxant, demonstrating its therapeutic potential.[1] Modern drug discovery efforts have expanded the pharmacological profile of benzoxazolone derivatives to include anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3][4]
The specific compound, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, represents an attractive starting point for a high-throughput screening (HTS) campaign. The bromine atom provides a handle for further chemical modification and structure-activity relationship (SAR) studies, while the methyl group can influence binding interactions and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one in a high-throughput screening setting, with a focus on identifying novel protein kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]
Strategic Considerations for High-Throughput Screening
A successful HTS campaign requires careful planning and execution. The following considerations are paramount when working with a novel compound library centered around the 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one scaffold.
Assay Selection: A Luminescence-Based Approach for Kinase Inhibition
For the primary HTS, a luminescence-based assay is a robust and sensitive method for measuring kinase activity.[1][4] The Kinase-Glo® Luminescent Kinase Assay is a widely used platform that quantifies the amount of ATP remaining in solution following a kinase reaction.[1][4][6] The principle is straightforward: a decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescent signal. This "glow-type" assay format provides a stable signal, making it amenable to batch processing of plates in an HTS environment.[6]
An alternative is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[2][3] This assay can be particularly useful as a confirmatory or orthogonal assay to rule out false positives that may interfere with the luciferase reporter system in the Kinase-Glo® assay.[7]
The Specter of Promiscuity: Addressing Pan-Assay Interference Compounds (PAINS)
It is crucial to be aware of Pan-Assay Interference Compounds (PAINS), which are molecules that show activity in numerous HTS assays through non-specific mechanisms.[8][9][10] Certain chemical motifs are known to be associated with PAINS, and it is essential to assess whether the benzoxazolone scaffold, or any of its derivatives, falls into this category.[8][11] Common mechanisms of PAINS include compound aggregation, reactivity, and interference with the assay signal.[12][13][14] Proactively identifying and deprioritizing PAINS is critical to avoid wasting resources on misleading hits.[10][15] This can be achieved through computational filtering and a battery of secondary and counter-assays designed to identify non-specific activity.
Experimental Protocols
Primary High-Throughput Screening: Luminescence-Based Kinase Assay
This protocol is designed for a 384-well plate format targeting a hypothetical protein kinase, "Target Kinase X."
Materials and Reagents:
-
Enzyme: Recombinant Human Target Kinase X (ensure high purity and activity).
-
Substrate: A specific peptide substrate for Target Kinase X.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Test Compound: 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and library of derivatives dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of Target Kinase X (e.g., Staurosporine).
-
Negative Control: 100% DMSO.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.
-
Plates: White, solid-bottom 384-well assay plates.
-
Instrumentation: A plate reader capable of measuring luminescence.
Protocol:
-
Compound Plating:
-
Prepare a master plate of the compound library, including 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, positive controls, and negative controls in 100% DMSO.
-
Using an automated liquid handler, transfer 50 nL of each compound solution to the corresponding wells of the 384-well assay plates.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in assay buffer containing Target Kinase X and its peptide substrate at their optimal concentrations (determined during assay development).
-
Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plates containing the compounds.
-
Mix by gentle shaking for 1 minute.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer at a concentration close to the Kₘ for ATP of Target Kinase X.
-
Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction.
-
Mix by gentle shaking for 1 minute.
-
Incubate the plates at room temperature for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix by gentle shaking for 2 minutes to ensure lysis of any potential cellular components and stabilization of the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Quality Control:
The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[16][17]
-
Z'-factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).
-
-
Interpretation of Z'-factor: [17]
-
Z' > 0.5: Excellent assay.
-
0 < Z' < 0.5: Acceptable assay.
-
Z' < 0: Unacceptable assay.
-
For hit identification, the percentage of inhibition for each compound is calculated:
% Inhibition = ((Signal_compound - μ_neg) / (μ_pos - μ_neg)) * 100
A hit is typically defined as a compound that exhibits a percentage of inhibition greater than a certain threshold (e.g., >50% or three standard deviations from the mean of the negative controls).
Secondary and Confirmatory Assays
Hits identified in the primary screen must be subjected to a series of secondary and confirmatory assays to validate their activity and eliminate false positives.
1. Dose-Response Confirmation and IC₅₀ Determination:
-
Objective: To confirm the activity of the primary hits and determine their potency (IC₅₀).
-
Protocol:
-
Prepare serial dilutions of the hit compounds (typically 8-12 concentrations).
-
Perform the Kinase-Glo® assay as described above with the diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. Orthogonal Assay:
-
Objective: To confirm the activity of the hits using a different assay technology to rule out technology-specific artifacts.
-
Recommended Assay: ADP-Glo™ Kinase Assay. This assay measures the production of ADP, providing an independent confirmation of kinase inhibition.[2]
-
Principle: The assay is performed in two steps. First, the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected by a luciferase-based reaction. A lower luminescent signal indicates kinase inhibition.
3. Counter-Screening for Luciferase Inhibition:
-
Objective: To identify compounds that directly inhibit the luciferase enzyme used in the Kinase-Glo® assay, which would be false positives.
-
Protocol:
-
Perform the Kinase-Glo® assay in the absence of the target kinase and substrate.
-
Add a fixed concentration of ATP.
-
Add the hit compounds and measure the luminescence.
-
A decrease in luminescence indicates direct inhibition of luciferase.
-
4. Mechanism of Action Studies:
-
Objective: To understand how the confirmed inhibitors interact with the target kinase.
-
Recommended Assays:
-
ATP Competition Assay: Determine if the inhibitor binds to the ATP-binding site by measuring its IC₅₀ at different ATP concentrations.
-
Substrate Competition Assay: Determine if the inhibitor is competitive with the peptide substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A proximity-based assay that can be used to study the binding of the inhibitor to the kinase.[18][19][20][21]
-
Data Presentation and Visualization
Table 1: Key Parameters for Primary HTS Assay Development
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well | Balances throughput and reagent consumption. |
| Assay Volume | 20 µL | Minimizes reagent usage while maintaining a robust signal. |
| Compound Concentration | 10 µM | A standard concentration for primary screening. |
| DMSO Concentration | 0.5% | Minimizes solvent effects on enzyme activity. |
| ATP Concentration | Kₘ value | Ensures sensitivity to ATP-competitive inhibitors. |
| Enzyme Concentration | EC₅₀ | The concentration that gives 50% of the maximal signal. |
| Incubation Time | 60 minutes | Allows for sufficient product formation in the linear range. |
| Z'-factor | > 0.5 | Ensures a robust and reliable assay.[16][17] |
Diagrams
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: Hypothetical Signaling Pathway Targeted by the Inhibitor.
Conclusion
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and its derivatives represent a promising starting point for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a robust framework for conducting a high-throughput screening campaign. By employing a validated primary assay, a comprehensive set of secondary and counter-screens, and a rigorous data analysis workflow, researchers can confidently identify and characterize potent and specific inhibitors. The key to a successful HTS campaign lies not only in the execution of the assays but also in the careful consideration of potential pitfalls, such as the identification of PAINS, to ensure the integrity and validity of the results. This systematic approach will maximize the chances of discovering novel lead compounds for further drug development.
References
Sources
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. bmglabtech.com [bmglabtech.com]
- 19. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 20. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes [pubmed.ncbi.nlm.nih.gov]
- 21. dcreport.org [dcreport.org]
Application Notes and Protocols for Investigating the Bioactivity of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold
The benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of pharmaceuticals with a wide array of biological activities.[1][2] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, analgesic, and neuroprotective agents.[1][2] The physicochemical properties of the benzoxazolone ring system, including its lipophilic and hydrophilic balance and potential for chemical modification, make it an attractive starting point for drug discovery campaigns.[1] This document provides a detailed guide for researchers to conduct initial cell-based screening of a novel derivative, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, to elucidate its potential therapeutic activities.
Given the broad spectrum of activities associated with benzoxazolone derivatives, a multi-pronged screening approach is recommended. This guide outlines protocols for assessing the compound's potential in three key therapeutic areas: oncology, inflammation, and neuroprotection. Each protocol is designed to be a self-validating system, providing clear, actionable data to guide further investigation.
Part 1: Preliminary Cytotoxicity Assessment
Before investigating specific therapeutic activities, it is crucial to determine the cytotoxic profile of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This initial screen will establish a working concentration range for subsequent, more specific assays and identify any potent cytotoxic effects that could be indicative of anticancer activity. The MTT assay is a reliable and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Protocol 1: General Cytotoxicity Screening using MTT Assay
This protocol details the steps to evaluate the dose-dependent cytotoxic effects of the test compound on both cancerous and non-cancerous cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one in various cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer).[3]
-
Non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells).[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Microplate reader.
Workflow:
Figure 1: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.
| Parameter | Recommendation |
| Cell Lines | MDA-MB-231, HeLa, HEK293 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 - 100 µM (serial dilution) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Reading | 570 nm |
Table 1: Recommended parameters for the MTT cytotoxicity assay.
Part 2: Probing Anti-Inflammatory Activity
Inflammation is a key pathological feature of many diseases. Benzoxazolone derivatives have been reported to possess anti-inflammatory properties.[1][5] A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory responses.[6]
Protocol 2: NF-κB Reporter Assay for Anti-Inflammatory Activity
This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to quantify the activation of the NF-κB pathway. A reduction in luciferase activity in the presence of the test compound indicates potential anti-inflammatory effects.[6]
Objective: To determine if 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one can inhibit TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct.
-
Complete cell culture medium.
-
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (stock solution in DMSO).
-
Recombinant human TNF-α.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Workflow:
Figure 2: Workflow for the NF-κB reporter assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells into 96-well white, clear-bottom plates and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (non-toxic concentrations determined from the MTT assay) for 1 hour. Include a vehicle control.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include an unstimulated control.
-
Incubation: Incubate the plates for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control or total protein concentration. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each compound concentration.
| Parameter | Recommendation |
| Cell Line | HEK293-NF-κB-luciferase |
| Compound Concentrations | Non-toxic range (e.g., 0.1 - 50 µM) |
| TNF-α Concentration | 10 ng/mL |
| Pre-incubation Time | 1 hour |
| Stimulation Time | 6 - 8 hours |
| Detection Method | Luminescence |
Table 2: Recommended parameters for the NF-κB reporter assay.
Part 3: Investigating Kinase Inhibitory Potential
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer.[7] Many small molecule drugs target protein kinases.[8][9] Given that some benzoxazinone derivatives (structurally related to benzoxazolones) have shown kinase inhibitory activity, it is worthwhile to investigate if 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one possesses similar properties.[10] A cellular phosphorylation assay can directly measure the inhibition of a specific kinase's activity within the cell.[8][11]
Protocol 3: Cellular Phosphorylation Assay
This protocol provides a framework for assessing the inhibitory effect of the compound on the phosphorylation of a specific kinase substrate in a cellular context.
Objective: To determine if 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one inhibits the phosphorylation of a target kinase substrate in cells.
Materials:
-
A cell line known to have an active signaling pathway involving a specific kinase of interest (e.g., a cancer cell line with an activated tyrosine kinase).
-
Complete cell culture medium.
-
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (stock solution in DMSO).
-
A known inhibitor of the target kinase (positive control).
-
Phospho-specific antibody for the kinase substrate.
-
Total protein antibody for the kinase substrate.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Lysis buffer.
-
Reagents for Western blotting or ELISA.
Workflow:
Figure 3: Workflow for a cellular phosphorylation assay.
Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line and treat with various concentrations of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a positive control inhibitor, and a vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total forms of the substrate.
-
-
Data Acquisition: Quantify the signal from the Western blot or the absorbance/fluorescence from the ELISA.
-
Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal for each treatment condition. Compare the normalized values of the compound-treated samples to the vehicle control to determine the percentage of inhibition.
| Parameter | Recommendation |
| Cell Line | Dependent on the kinase of interest |
| Compound Concentrations | Non-toxic range |
| Treatment Time | 1 - 4 hours |
| Detection Method | Western Blot or ELISA |
| Primary Antibodies | Phospho-specific and total substrate |
| Positive Control | Known inhibitor of the target kinase |
Table 3: Recommended parameters for the cellular phosphorylation assay.
Part 4: Assessing Neuroprotective Effects
Neurodegenerative diseases are characterized by progressive neuronal loss.[12] Oxidative stress is a major contributor to this process.[13] Benzoxazolone derivatives have been investigated for their neuroprotective potential.[1] A common in vitro model for screening neuroprotective compounds involves challenging neuronal cells with an oxidative stressor like hydrogen peroxide (H₂O₂).[13]
Protocol 4: Neuroprotection Assay against Oxidative Stress
This protocol describes how to evaluate the ability of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one to protect neuronal cells from H₂O₂-induced cell death.
Objective: To determine if 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one can rescue neuronal cells from oxidative stress-induced cytotoxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).[13]
-
Complete cell culture medium.
-
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (stock solution in DMSO).
-
Hydrogen peroxide (H₂O₂).
-
Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo).
-
96-well cell culture plates.
-
Microplate reader or luminometer.
Workflow:
Figure 4: Workflow for the neuroprotection assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one for 24 hours. Include a vehicle control.
-
Oxidative Stress Induction: Challenge the cells with a lethal dose of H₂O₂ (the optimal concentration should be determined empirically, e.g., 100-500 µM). Include a control group that is not treated with H₂O₂.
-
Incubation: Incubate the plates for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or a luminescence-based ATP assay).
-
Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the H₂O₂-treated control group.
| Parameter | Recommendation |
| Cell Line | SH-SY5Y |
| Compound Concentrations | Non-toxic range |
| H₂O₂ Concentration | 100 - 500 µM (empirically determined) |
| Pre-incubation Time | 24 hours |
| H₂O₂ Exposure Time | 24 hours |
| Detection Method | MTT or luminescence-based viability assay |
Table 4: Recommended parameters for the neuroprotection assay.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activities of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. By systematically evaluating its cytotoxicity, anti-inflammatory, kinase inhibitory, and neuroprotective potential, researchers can gain valuable insights into the therapeutic promise of this novel compound and make informed decisions about its further development.
References
-
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Molecular Devices. Retrieved January 19, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Retrieved January 19, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]
-
Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. Retrieved January 19, 2026, from [Link]
-
Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics. Retrieved January 19, 2026, from [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
-
Smart cellular assays to study inflammatory skin disorders. (n.d.). AXXAM. Retrieved January 19, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. (n.d.). Physiological Genomics. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023, June 28). PubMed. Retrieved January 19, 2026, from [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (2025). IRIS - Unibo. Retrieved January 19, 2026, from [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. (2022, September 25). Journal of Medicinal and Chemical Sciences. Retrieved January 19, 2026, from [Link]
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Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 19, 2026, from [Link]
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A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 19, 2026, from [Link]
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Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. (2021, November 23). PubMed. Retrieved January 19, 2026, from [Link]
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Cell-based Assays. (n.d.). MD Biosciences. Retrieved January 19, 2026, from [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC. Retrieved January 19, 2026, from [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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Synthesis and biological profile of benzoxazolone derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
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Introduction: The Significance of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one Analysis
Application Notes and Protocols for the Analytical Determination of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The specific analogue, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, is a synthetic heterocyclic compound with potential applications in drug discovery and development. Its halogenated and substituted nature suggests that it may exhibit unique pharmacological activities.[1][2] Accurate and robust analytical methods are therefore paramount for its detection and quantification in various matrices, from raw materials to biological samples, ensuring quality control, pharmacokinetic studies, and metabolite identification.
This guide provides detailed protocols for the analysis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and complementary analytical techniques. Additionally, principles of structural elucidation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are discussed.
PART I: Chromatographic Analysis
Chromatographic techniques are essential for separating the target analyte from complex mixtures and providing quantitative data. The choice between HPLC and GC-MS depends on the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many benzoxazolone derivatives.[6][7][8] The method described below is a reverse-phase HPLC method with UV detection, which is a common and robust approach for routine analysis.
-
Reverse-Phase Chromatography: The predicted polarity of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one makes it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The benzoxazolone ring contains a chromophore that absorbs UV light, allowing for sensitive detection.
a) Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical standard of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (purity >98%).
b) Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
c) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A (Water) and B (Acetonitrile) |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm and 280 nm (monitor both for optimal sensitivity) |
d) Method Validation: The method should be validated according to ICH guidelines, including:
-
Linearity: Assessed by injecting the working standard solutions and plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Determined by spike-recovery experiments at three different concentration levels.
-
Precision: Evaluated by repeated injections of a standard solution (repeatability) and on different days (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both high-resolution separation and mass spectral data for confident identification.[9][10][11] For 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, GC-MS can be an excellent confirmatory method.
-
Volatility: The target compound is expected to have sufficient volatility for GC analysis.
-
Mass Spectrometry Detection: Provides high selectivity and structural information, which is crucial for unambiguous identification, especially in complex matrices. The presence of bromine will yield a characteristic isotopic pattern.
a) Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector (e.g., quadrupole).
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Analytical standard of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (purity >98%).
b) Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for calibration.
c) GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
d) Data Analysis and Validation:
-
Identification: Based on the retention time and the mass spectrum, including the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
-
Quantification: Can be performed in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode using characteristic ions.
-
Validation parameters are similar to those for HPLC.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
PART II: Spectroscopic Structural Characterization
Spectroscopic methods are indispensable for the unambiguous structural confirmation of synthesized compounds like 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the target compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methyl group protons, and the N-H proton of the oxazolone ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the oxazolone ring, the aromatic carbons, and the methyl carbon. The presence of the bromine atom would influence the chemical shifts of the adjacent carbon atoms.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[14][15] For 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, characteristic absorption bands would be expected for:
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹.
-
C=O stretch (lactam): A strong absorption band around 1750-1770 cm⁻¹.[16]
-
C-N stretch: In the region of 1200-1350 cm⁻¹.
-
C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.
-
Aromatic C-H and C=C stretches.
Summary and Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the detection, quantification, and structural elucidation of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The choice of method will depend on the specific research or quality control objective. HPLC-UV is a robust method for routine quantification, while GC-MS offers higher specificity for confirmation and identification. NMR and FTIR are essential for the definitive structural characterization of the compound. The provided protocols are starting points and may require optimization based on the specific sample matrix and instrumentation available.
References
- Synthesis and biological profile of benzoxazolone deriv
- Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2016). PubMed.
- Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2018).
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed.
- Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Analysis of volatile halogen compounds in w
- Application of hplc method for investigation of stability of new benzimidazole deriv
- 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. (2024).
- Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4- c]pyridin-7-one deriv
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024).
- Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online.
- Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. (2022). Journal of Medicinal and Chemical Sciences.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). MDPI.
- Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022). MDPI.
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Application Notes & Protocols: Investigating the Anti-Cancer Potential of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
For Research Use Only.
Introduction
The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anti-cancer properties.[1][2] Compounds from this class have been shown to exert their anti-proliferative effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancerous cells.[1] This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (hereafter referred to as Cmpd-BMBO), as a potential therapeutic agent in oncology research.
While direct studies on Cmpd-BMBO are emerging, the protocols outlined herein are based on established methodologies for evaluating small-molecule inhibitors in cancer research and the known mechanisms of structurally related benzoxazolone compounds.[1][3][4] These compounds are known to modulate key cellular pathways controlling cell death and proliferation.
Hypothesized Mechanism of Action
Based on the activities of related benzoxazolone derivatives, it is hypothesized that Cmpd-BMBO induces apoptosis in cancer cells through the intrinsic mitochondrial pathway and promotes cell cycle arrest. The proposed mechanism involves the following key steps:
-
Induction of Mitochondrial Stress: Cmpd-BMBO is thought to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
-
Cytochrome C Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[1][2]
-
Execution of Apoptosis: Activated caspase-3 proceeds to cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
-
Cell Cycle Arrest: Concurrently, Cmpd-BMBO may halt the progression of the cell cycle at the G1/S checkpoint, preventing the replication of damaged DNA and further proliferation of cancer cells.[1]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of Cmpd-BMBO-induced apoptosis.
Application Notes
Compound Handling and Storage
-
Solubility: Cmpd-BMBO is soluble in DMSO and ethanol. For cell-based assays, prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM). Further dilutions into aqueous media should be done immediately before use to minimize precipitation. The final DMSO concentration in cell culture should be kept below 0.5% to avoid solvent-induced toxicity.
-
Storage: Store the solid compound at 4°C for short-term storage and at -20°C for long-term storage, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro Cell Line Screening
Cmpd-BMBO is suitable for screening against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative activity. The table below presents hypothetical IC₅₀ values based on the known activity of similar benzoxazolone derivatives.[1]
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT116 | Colorectal Carcinoma | 6.8 |
| HeLa | Cervical Cancer | 15.4 |
Note: These values are for illustrative purposes and must be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cmpd-BMBO
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Cmpd-BMBO in complete medium from a DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cmpd-BMBO. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Cmpd-BMBO to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Analysis of Apoptotic Markers by Western Blot
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cells treated with Cmpd-BMBO (at IC₅₀ concentration) and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with Cmpd-BMBO for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (20-30 µg per lane) and separate them by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with Cmpd-BMBO and vehicle control.
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Cmpd-BMBO for 24-48 hours. Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Caption: A typical workflow for the in vitro evaluation of Cmpd-BMBO.
References
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved from [Link]
-
Erdag, E. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International, 33(1), 1-10. Retrieved from [Link]
-
Ghoshal, U., & Patel, P. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(94). Retrieved from [Link]
-
Yilmaz, V. T., et al. (2018). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Letters in Drug Design & Discovery, 15(11), 1167-1175. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved from [Link]
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Application Notes & Protocols for the Antimicrobial Screening of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzoxazolones
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial compounds.[1][2] The benzoxazolone scaffold has emerged as a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[2][3] These compounds are of particular interest due to their structural similarities to endogenous biomolecules, which may allow for favorable interactions with biological targets.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific novel compound, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one . The protocols detailed herein are designed to be robust and self-validating, providing a clear pathway from initial screening to the determination of key antimicrobial parameters. The underlying principles of each experimental choice are elucidated to empower the researcher with a deep understanding of the methodologies.
While the precise mechanism of action for all benzoxazolone derivatives is an active area of investigation, some studies suggest that their antibacterial efficacy may arise from the inhibition of essential bacterial enzymes like DNA gyrase (topoisomerase II), which is critical for DNA replication.[5] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Another potential mechanism, observed in related bromo-nitro compounds, involves the oxidation of essential protein thiols, leading to the inhibition of enzymatic activity and microbial growth.[6][7]
Physicochemical Properties and Preparation of Test Compound
Prior to initiating antimicrobial screening, it is crucial to understand the physicochemical properties of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one , particularly its solubility. This will dictate the choice of solvent for stock solution preparation and ensure accurate concentration ranges in the assays.
Protocol 1: Preparation of Stock Solution
-
Determine Solubility: Empirically determine the solubility of the compound in various solvents commonly used in antimicrobial assays, such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
-
Solvent Selection: Select a solvent that completely dissolves the compound at a high concentration and is known to have minimal intrinsic antimicrobial activity at the final concentration used in the assay. DMSO is a common choice.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one .
-
Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Primary Antimicrobial Screening: Qualitative Assessment
The initial phase of screening aims to qualitatively assess the antimicrobial potential of the test compound against a panel of clinically relevant microorganisms. The agar disk diffusion method is a widely used, versatile, and relatively rapid technique for this purpose.[1]
Protocol 2: Agar Disk Diffusion Assay
-
Microorganism Preparation:
-
From a fresh culture (18-24 hours old), pick a few colonies of the test microorganism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar (MHA) plate. Repeat this two more times, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of bacteria.
-
-
Application of Test Compound:
-
Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the stock solution of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one onto a disk.
-
Prepare a solvent control by applying the same volume of the pure solvent (e.g., DMSO) to a separate disk.
-
Include a positive control disk with a known antibiotic (e.g., gentamicin or ciprofloxacin).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The presence of a clear zone around the test compound disk indicates antimicrobial activity. The size of the zone is proportional to the extent of the antimicrobial activity.
-
Quantitative Antimicrobial Assessment: Determination of Minimum Inhibitory Concentration (MIC)
Following a positive result in the primary screening, the next step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a standardized and widely accepted technique for MIC determination.
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Add 100 µL of the stock solution of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (at a concentration twice the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the row to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism as described in Protocol 2 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A growth indicator dye, such as resazurin, can be added to aid in the determination of the MIC. A color change (e.g., from blue to pink) indicates microbial growth.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
Determination of Minimum Bactericidal Concentration (MBC)
To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), a Minimum Bactericidal Concentration (MBC) assay is performed. The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
Protocol 4: MBC Determination
-
Subculturing from MIC Wells:
-
Following the determination of the MIC (from Protocol 3), take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, observe the plates for colony growth.
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
-
Data Presentation
Quantitative data from the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Example MIC and MBC Data for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 | 32 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 | >64 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 | >64 |
| Candida albicans | ATCC 90028 | Fungus | 32 | 64 |
Interpretation of Results and Further Steps
The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Based on the initial screening results, further investigations may be warranted, including:
-
Time-kill kinetic assays: To study the rate at which the compound kills the microorganisms.
-
Mechanism of action studies: To elucidate the molecular target of the compound.
-
Toxicity assays: To assess the cytotoxic effects of the compound on mammalian cells.[8]
-
In vivo efficacy studies: To evaluate the antimicrobial activity of the compound in an animal model of infection.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB | MDPI [mdpi.com]
Application Notes and Protocols for the Development of Novel Derivatives from 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Introduction: The Benzoxazolone Scaffold as a Privileged Structure
The benzoxazolone nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its unique physicochemical properties, including a weakly acidic N-H proton, a lipophilic benzene ring, and a hydrophilic carbamate moiety, make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[1] Derivatives of the 2(3H)-benzoxazolone core have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4]
The specific scaffold, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1388042-52-1[5]), offers two primary, orthogonal sites for chemical modification. This dual reactivity allows for the systematic development of diverse chemical libraries.
-
N-H Site (Position 3): The nitrogen atom of the cyclic carbamate is nucleophilic and can be readily functionalized through alkylation or acylation, allowing for the introduction of various side chains to modulate properties like solubility, cell permeability, and target engagement.
-
C-Br Site (Position 5): The aryl bromide at the 5-position is a versatile handle for modern palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, or amino substituents, providing a powerful tool for exploring the structure-activity relationships (SAR) of the aromatic core.
This document provides a detailed guide for researchers, outlining robust protocols for the synthesis of novel derivatives from this core scaffold. The methodologies are explained with a focus on the underlying chemical principles to empower users to adapt and troubleshoot these procedures effectively.
Overall Synthetic Strategy
The derivatization strategy is designed as a modular workflow. Researchers can choose to functionalize the N-H position first, followed by a cross-coupling reaction at the C-Br site, or vice-versa. The choice of sequence may depend on the compatibility of functional groups on the incoming fragments with the reaction conditions of the subsequent step.
Caption: Modular workflow for derivatization of the core scaffold.
Part 1: N-Position Derivatization Protocols
Functionalization at the N-3 position is typically achieved via nucleophilic attack of the deprotonated benzoxazolone nitrogen on an electrophile.
Protocol 1.1: N-Alkylation via Sₙ2 Reaction
This protocol describes the introduction of an alkyl group (e.g., a benzyl group) using an alkyl halide. The reaction proceeds via a classical Sₙ2 mechanism, where the anionic nitrogen displaces the halide leaving group.
Causality of Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the N-H (pKa ≈ 8-10), generating the nucleophile. Stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents but require anhydrous conditions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base (K⁺) without solvating the nucleophilic anion, thus increasing its reactivity.[6]
-
Temperature: Mild heating (50-80 °C) is often required to achieve a reasonable reaction rate without promoting side reactions or solvent decomposition.
| Parameter | Value/Reagent | Equivalents | Purpose |
| Starting Material | 5-bromo-4-methyl-1,3-benzoxazol-2-one | 1.0 | Core scaffold |
| Alkylating Agent | Benzyl bromide | 1.1 - 1.2 | Electrophile |
| Base | Potassium carbonate (K₂CO₃), anhydrous | 2.0 - 3.0 | Deprotonates N-H |
| Solvent | N,N-Dimethylformamide (DMF) | ~0.1 M solution | Polar aprotic medium |
| Temperature | 60 °C | N/A | Increase reaction rate |
| Reaction Time | 4-12 hours | N/A | Monitor by TLC |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-4-methyl-1,3-benzoxazol-2-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF via syringe to create a suspension (~0.1 M concentration relative to the starting material).
-
Stir the suspension for 15 minutes at room temperature to ensure adequate mixing.
-
Add the alkylating agent, benzyl bromide (1.1 eq), dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice water. This will precipitate the product and dissolve the inorganic salts.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold diethyl ether to remove residual DMF.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 1.2: N-Acylation with Acyl Chlorides
This protocol introduces an acyl group, forming a stable N-acyl derivative. The reaction is a nucleophilic acyl substitution.[7]
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive electrophiles. The reaction is often rapid and exothermic.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used as an acid scavenger to neutralize the HCl generated during the reaction.[8] Using an inorganic base like K₂CO₃ can also be effective.
-
Solvent: A non-protic solvent that can dissolve the starting materials, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), is typically used.
| Parameter | Value/Reagent | Equivalents | Purpose |
| Starting Material | 5-bromo-4-methyl-1,3-benzoxazol-2-one | 1.0 | Core scaffold |
| Acylating Agent | Benzoyl chloride | 1.1 | Electrophile |
| Base | Triethylamine (TEA) | 1.5 | HCl scavenger |
| Solvent | Dichloromethane (DCM), anhydrous | ~0.1 M solution | Aprotic medium |
| Temperature | 0 °C to Room Temperature | N/A | Control reactivity |
| Reaction Time | 1-4 hours | N/A | Monitor by TLC |
Step-by-Step Methodology:
-
Dissolve 5-bromo-4-methyl-1,3-benzoxazol-2-one (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) may form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or silica gel column chromatography to obtain the pure N-acylated product.
Part 2: C5-Position Derivatization via Cross-Coupling
The aryl bromide at the C5 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This protocol allows for the formation of a C-C bond between the benzoxazolone core and an aryl or vinyl group, using an organoboron reagent.[9][10]
Causality of Experimental Choices:
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) are required. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. For nitrogen-containing heterocycles, bulky electron-rich phosphine ligands are often effective.[11]
-
Base: A base, typically K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step, where it activates the organoboron species.[9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water helps to dissolve the base and facilitates the catalytic cycle.
-
Inert Atmosphere: Degassing the reaction mixture is critical, as the Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
| Parameter | Value/Reagent | Equivalents | Purpose |
| Starting Material | 5-bromo-benzoxazol-2-one derivative | 1.0 | Aryl halide |
| Coupling Partner | Phenylboronic acid | 1.5 | Organoboron reagent |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | 0.02 - 0.05 | Catalyst precursor |
| Ligand | SPhos | 0.04 - 0.10 | Stabilizes Pd, facilitates reaction |
| Base | Potassium Carbonate (K₂CO₃) | 3.0 | Activates boronic acid |
| Solvent System | 1,4-Dioxane / Water | 4:1 v/v | Reaction medium |
| Temperature | 90-100 °C | N/A | Drive reaction |
| Reaction Time | 6-24 hours | N/A | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
Combine the 5-bromo-benzoxazol-2-one derivative (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a reaction vessel.
-
Add the palladium catalyst Pd(OAc)₂ (5 mol%) and the ligand SPhos (10 mol%).
-
Add the 1,4-dioxane/water (4:1) solvent system.
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Place the sealed reaction under a positive pressure of inert gas and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired C-C coupled product.
Protocol 2.2: Buchwald-Hartwig Amination
This powerful reaction forms a C-N bond, allowing for the synthesis of arylamine derivatives from aryl halides.[12][13]
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium source and a specialized, bulky phosphine ligand (e.g., XPhos, BINAP) are essential. The ligand choice is critical and often substrate-dependent.[14][15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common. It is strong enough to deprotonate the amine but is too sterically hindered to act as a competing nucleophile.
-
Solvent: Anhydrous, non-protic, and relatively non-polar solvents like toluene or dioxane are used, as the reaction intermediates are sensitive to moisture and protic sources.
-
Inert Atmosphere: This reaction is highly sensitive to oxygen and moisture. Strict adherence to anhydrous and anaerobic techniques is paramount for success.
| Parameter | Value/Reagent | Equivalents | Purpose |
| Starting Material | 5-bromo-benzoxazol-2-one derivative | 1.0 | Aryl halide |
| Coupling Partner | Morpholine | 1.2 - 1.5 | Nucleophile |
| Palladium Source | Pd₂(dba)₃ | 0.01 - 0.02 | Catalyst precursor |
| Ligand | XPhos | 0.02 - 0.05 | Facilitates C-N bond formation |
| Base | Sodium tert-butoxide (NaOt-Bu) | 1.4 | Strong, non-nucleophilic base |
| Solvent | Toluene, anhydrous | ~0.1 M solution | Anhydrous reaction medium |
| Temperature | 100-110 °C | N/A | Drive reaction |
| Reaction Time | 12-24 hours | N/A | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
Glovebox Recommended: All manipulations should ideally be performed in an inert atmosphere glovebox.
-
To a flame-dried Schlenk tube or sealed reaction vial, add the palladium precursor Pd₂(dba)₃ (2 mol%), the ligand XPhos (4 mol%), and the base NaOt-Bu (1.4 eq).
-
Add the 5-bromo-benzoxazol-2-one derivative (1.0 eq).
-
Seal the vessel, remove from the glovebox (if used), and add anhydrous toluene and the amine (morpholine, 1.2 eq) via syringe under a positive pressure of argon.
-
Heat the reaction to 110 °C. The mixture will typically become dark and homogeneous.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the C-N coupled product.
Part 3: Purification and Spectroscopic Characterization
Rigorous purification and characterization are essential to confirm the structure and purity of all newly synthesized derivatives.[16]
General Purification:
-
Recrystallization: Effective for obtaining highly pure crystalline solids. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Silica Gel Chromatography: The standard method for purifying reaction mixtures. Eluent systems typically consist of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, DCM).
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: Used to determine the number and connectivity of protons. Expect to see characteristic signals for the aromatic protons of the benzoxazolone core (δ 6.8–8.0 ppm) and signals corresponding to the newly introduced substituents.[3][17][18]
-
¹³C NMR Spectroscopy: Provides information on the carbon framework. The carbonyl carbon of the benzoxazolone ring is a key diagnostic peak, typically appearing around δ 153-158 ppm.[3][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[16]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The C=O stretch of the cyclic carbamate is a strong, characteristic absorption around 1750-1780 cm⁻¹.[3][18]
References
-
Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). Molecules. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie. [Link]
-
Biological activities of benzoxazole and its derivatives. (2024). ResearchGate. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2017). ACS Omega. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Acylation of benzoxazolin-2-ones and 3-hydroxy-1,2-benzisoxazoles. (1981). Acta Poloniae Pharmaceutica. [Link]
-
Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole? (2015). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Biomolecules. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
synthesis and charcterization of 2-benzoxazolone and its derivatives. (2018). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Journal of Molecular Structure. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A REUSABLE CLAY. (2014). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Advances. [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]
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Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Benzoxazolones
Introduction: The Inflammatory Cascade and the Therapeutic Promise of Benzoxazolones
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulation of this intricate process can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] The inflammatory response is orchestrated by a complex network of signaling pathways and a diverse cast of cellular and molecular players. Key mediators include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce prostaglandins and nitric oxide (NO), respectively.[2][3]
Benzoxazolones are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including notable anti-inflammatory properties.[4] Mechanistic studies suggest that some benzoxazolone derivatives may exert their effects by inhibiting key inflammatory pathways, such as the Toll-like receptor 4 (TLR4)-mediated activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling.[5][6][7] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of novel benzoxazolone compounds. We will detail both in vitro and in vivo experimental setups, offering step-by-step protocols and the scientific rationale behind each methodological choice.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
In vitro assays are indispensable for the initial screening and mechanistic elucidation of anti-inflammatory drug candidates.[2] They offer a cost-effective and high-throughput means to assess the direct effects of compounds on cellular and molecular targets.
Cell-Based Assays Using Macrophages
Macrophages are pivotal cells in the inflammatory process. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a battery of pro-inflammatory mediators.[8] The RAW 264.7 murine macrophage cell line is a widely used and reliable model for these studies.
Signaling Pathway Overview
The diagram below illustrates the LPS-induced inflammatory signaling cascade in macrophages, a primary target for anti-inflammatory interventions.
Caption: LPS-induced inflammatory signaling cascade in macrophages.
Protocol 1.1.1: Culturing and Stimulation of RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the benzoxazolone compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein analysis).[8][9]
Measurement of Inflammatory Mediators
The Griess assay is a colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.[10][11]
-
Sample Collection: After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[12][13]
-
Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.[12][13]
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[12][14]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in the cell culture supernatant.[15]
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation.
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate for color development.[16]
-
Measurement and Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve provided with the kit.
Western blotting allows for the visualization and semi-quantification of specific proteins, such as COX-2, within cell lysates.[17]
-
Cell Lysis: After treatment and stimulation, wash the cells in 6-well plates with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.[9] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the COX-2 expression to the loading control. It is crucial to include appropriate positive and negative controls to avoid misinterpretation of bands.[18]
Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy
In vivo models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and safety of drug candidates in a whole-organism context.[19]
Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[20][21] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling).[21][22]
Experimental Workflow
The following diagram outlines the workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 2.1.1: Induction and Assessment of Paw Edema
-
Animals: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test groups receiving different doses of the benzoxazolone compound.
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[21]
-
Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[21]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[23]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[21]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Histopathological Analysis
Histopathological examination of the inflamed tissue provides qualitative and semi-quantitative data on the extent of inflammation, including cellular infiltration and tissue damage.[1][24]
Protocol 2.2.1: Tissue Processing and Staining
-
Tissue Collection: At the end of the experiment (e.g., 6 hours post-carrageenan), euthanize the animals and dissect the inflamed paw.
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain them with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for:
-
Edema: Separation of tissue components.
-
Inflammatory Cell Infiltration: Primarily neutrophils in this acute model.[1]
-
Tissue Necrosis and Damage.
-
-
Scoring: Use a semi-quantitative scoring system to grade the severity of inflammation based on the observed features.[25][26]
Part 3: Data Presentation and Interpretation
Tabular Summary of Data
Summarize quantitative data in tables for easy comparison between treatment groups.
Table 1: Hypothetical Anti-Inflammatory Effects of Benzoxazolone Derivative (BZ-X)
| Treatment Group | Dose (mg/kg) | In Vitro NO Inhibition (IC₅₀, µM) | In Vivo Paw Edema Inhibition at 3h (%) |
| Vehicle Control | - | - | 0% |
| BZ-X | 10 | 15.2 ± 1.8 | 25.4% ± 3.1% |
| BZ-X | 25 | 48.7% ± 4.5% | |
| BZ-X | 50 | 65.2% ± 5.2% | |
| Indomethacin | 10 | 8.5 ± 0.9 | 55.1% ± 4.8% |
Data are presented as mean ± SEM.
Interpretation of Results
-
In Vitro Data: A dose-dependent reduction in NO, pro-inflammatory cytokines, and COX-2 expression in LPS-stimulated macrophages by the benzoxazolone compounds would indicate direct anti-inflammatory activity. The IC₅₀ values can be used to compare the potency of different derivatives.
-
In Vivo Data: A significant and dose-dependent reduction in carrageenan-induced paw edema by the test compounds demonstrates their efficacy in a live animal model of acute inflammation.
-
Histopathology: Histological findings should corroborate the macroscopic observations. A reduction in edema and inflammatory cell infiltration in the paw tissue of treated animals provides further evidence of the compound's anti-inflammatory effect.
Conclusion
The experimental setups detailed in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of benzoxazolone derivatives. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can effectively identify and characterize promising new therapeutic agents for the treatment of inflammatory diseases.
References
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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Peiris, D. S. H., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Natural Products and Resources, 1(1), 1-10. [Link]
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Southern Illinois University School of Medicine. (2023). Inflammation - Histology. [Link]
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Fehrenbacher, J. C., Varga, M. R., & Donation, D. B. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., & Zhang, G. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Molecules (Basel, Switzerland), 27(15), 4989. [Link]
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Hayer, S., & Podesser, B. K. (2020). In Vivo Models for Inflammatory Arthritis. Methods in molecular biology (Clifton, N.J.), 2109, 239–251. [Link]
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Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 122, 139–149. [Link]
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Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved January 19, 2026, from [Link]
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Liu, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., & Zhang, G. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. European journal of medicinal chemistry, 224, 113702. [Link]
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StudySmarter. (n.d.). Inflammatory Histology: Cells & Techniques. Retrieved January 19, 2026, from [Link]
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Wang, Y., Liu, Y., Zhang, Y., Li, J., Zhang, Y., & Zhang, G. (2022). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 13, 998877. [Link]
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Chuturgoon, A. A., Phulukdaree, A., & Nagiah, S. (2020). Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome. International journal of molecular sciences, 21(22), 8568. [Link]
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Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
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Widyarini, S., Spandrijono, S., & Murwanti, R. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. World's Veterinary Journal, 13(4), 606-613. [Link]
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Topic: A Systematic Approach to the Formulation of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one for In Vivo Preclinical Studies
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (henceforth referred to as "the compound") is one such molecule of interest for in vivo evaluation. A significant hurdle in the preclinical development of new chemical entities (NCEs) is their frequently poor aqueous solubility, a characteristic common among benzoxazolone derivatives.[2][3] An improper or poorly characterized formulation can lead to erroneous pharmacokinetic (PK) and toxicological data, jeopardizing the entire development program.
This application note provides a comprehensive guide for the rational development of a suitable formulation for in vivo studies. It is structured not as a single, rigid protocol, but as a systematic workflow. We will proceed from foundational pre-formulation characterization to a decision-making framework for selecting an appropriate formulation strategy, complete with detailed, adaptable protocols. The core principle is to "begin with the end in mind": creating a safe, homogeneous, and stable formulation that ensures maximal and reproducible exposure of the compound in the test species.[4]
Section 1: The Imperative of Pre-formulation Assessment
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[5] This data-driven approach prevents wasted effort and is the first step in a self-validating protocol. Lacking this foundation, a formulator is merely guessing.
Essential Physicochemical Characterization
The first step when tasked with formulating an NCE is to perform a rigorous characterization of its properties.[5]
-
Aqueous Solubility: This is the most critical parameter. It should be determined at physiological pH ranges (e.g., pH 1.2, 4.5, and 7.4) to simulate conditions in the gastrointestinal tract. The Biopharmaceutical Classification System (BCS) uses solubility as a primary axis for classification, which guides formulation strategy.[5]
-
pKa: The ionization constant determines how solubility changes with pH. For a weakly acidic compound like a benzoxazolone, this is crucial for assessing if pH adjustment can be used to create a simple aqueous solution.[1]
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the compound's lipophilicity. A high LogP (typically >3) often correlates with low aqueous solubility and suggests that lipid-based formulations may be a viable strategy.[6]
-
Melting Point & Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) determine the melting point and crystallinity. A high melting point and stable crystalline form can indicate strong intermolecular forces that are difficult to overcome, leading to low solubility.[7]
-
Stability: A preliminary assessment of the compound's stability in solution (at different pH values), under light, and at various temperatures is crucial to define handling and storage conditions for the final formulation.
The entire preclinical development process follows a logical sequence, starting with this crucial characterization phase.
Figure 1: High-level workflow for preclinical formulation development.
Section 2: Selecting the Right Formulation Strategy
With pre-formulation data in hand, a scientist can make an informed choice. For a compound like 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, poor aqueous solubility is highly anticipated.[2] This places it likely in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The goal for these compounds is to enhance solubility and/or dissolution rate.[5]
The following decision tree and table outline common formulation approaches, moving from simplest to most complex. The guiding principle for preclinical studies, especially early toxicology, is to use the simplest possible formulation that can achieve the required exposure, minimizing the confounding effects of complex excipients.[4]
Figure 2: Decision tree for selecting a preclinical formulation strategy.
Table 1: Overview of Common Preclinical Formulation Strategies
| Formulation Type | Mechanism of Action | Key Excipients | Pros | Cons |
| Aqueous Solution | Drug is fully dissolved in an aqueous vehicle. | Buffers (phosphate, citrate) | Simplest to prepare; Ideal for IV administration; Predictable absorption. | Only for compounds with sufficient aqueous solubility. |
| Cosolvent System | A water-miscible organic solvent is added to increase the drug's solubility.[8] | Polyethylene Glycol (PEG 300, 400), Propylene Glycol (PG), Ethanol, Glycerin.[8] | Simple to prepare; Can achieve high drug concentrations. | Risk of drug precipitation upon dilution in vivo; Potential for solvent toxicity. |
| Suspension | Solid drug particles are dispersed in an aqueous vehicle. | Suspending agents (Methylcellulose, CMC), Wetting agents (Polysorbate 80). | Can deliver very high doses; Avoids use of organic solvents.[5] | Non-uniformity can lead to variable dosing; Physical instability (caking, settling). |
| Lipid-Based System | Drug is dissolved in lipids, surfactants, and cosolvents.[9] | Oils (Corn, Sesame), Surfactants (Cremophor® EL, Polysorbate 80), Lipids (Capryol™).[8][10] | Enhances absorption of lipophilic drugs; Can mitigate food effects. | Complex to develop and characterize; Potential for GI side effects. |
| Cyclodextrin Complex | Drug molecule is encapsulated within the hydrophobic core of a cyclodextrin.[11] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | Significantly increases aqueous solubility; Can be suitable for IV use. | High cost; Can be limited by the amount of cyclodextrin that can be safely administered. |
Section 3: Experimental Protocols
The following protocols are templates. The exact concentrations and excipients should be chosen based on the results of the pre-formulation assessment and the required dose for the in vivo study.
Protocol 3.1: Solubility Screening in Common Vehicles
Objective: To identify promising vehicles for formulation development by determining the approximate solubility of the compound.
Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to a series of 2 mL glass vials.
-
Vehicle Addition: Add 1 mL of each test vehicle (see Table 2 for examples) to the respective vials.
-
Equilibration: Tightly cap the vials. Place them on a rotating mixer or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. If separation is slow, centrifuge the samples (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Analysis: Carefully pipette a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-developed analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples and calculate the solubility in mg/mL.
Table 2: Example Vehicle Screening Panel
| Vehicle Category | Specific Example | Primary Use |
| Aqueous | Purified Water | Baseline |
| Aqueous Buffer | pH 4.5 Acetate Buffer | Oral |
| Aqueous Buffer | pH 7.4 Phosphate Buffer | Oral/Parenteral |
| Cosolvent | Polyethylene Glycol 400 (PEG 400) | Oral/Parenteral |
| Cosolvent | Propylene Glycol (PG) | Oral/Parenteral |
| Surfactant (Aqueous) | 1% Polysorbate 80 in Water | Oral/Parenteral |
| Lipid | Corn Oil | Oral |
| Complex Vehicle | 10% Cremophor® EL in Saline | Parenteral |
| Complex Vehicle | 20% HP-β-CD in Water | Oral/Parenteral |
Protocol 3.2: Preparation of a Cosolvent Formulation (Example)
Objective: To prepare a 10 mg/mL solution of the compound in a 40:60 PEG 400:Water vehicle.
Methodology:
-
Weighing: Weigh the required amount of the compound (e.g., 100 mg for a 10 mL batch).
-
Solubilization: In a calibrated volumetric flask or beaker, add the PEG 400 (4 mL). Add the compound to the PEG 400 and mix using a vortex or magnetic stirrer until fully dissolved. Gentle warming (to ~40°C) may be applied if necessary, but stability must be confirmed.
-
Dilution: Slowly add the Water for Injection (or purified water for oral use), approximately 5 mL, while continuously mixing.
-
Final Volume: Bring the total volume to 10 mL with water and mix until a clear, homogenous solution is obtained.
-
QC Check: Visually inspect the solution for any particulates or precipitation. Measure the pH. Filter the solution through a 0.22 µm syringe filter (ensure compatibility) if intended for parenteral use.
-
Storage: Store in a sealed, light-protected container at the appropriate temperature as determined by stability studies.
Protocol 3.3: Preparation of a Suspension Formulation (Example)
Objective: To prepare a 50 mg/mL suspension of the compound in 0.5% (w/v) Methylcellulose with 0.1% (w/v) Polysorbate 80.
Methodology:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose (MC) vehicle by slowly adding MC powder to heated water (~80°C) with stirring, then cooling to allow hydration. Alternatively, use a commercially available vehicle. Add Polysorbate 80 to the final vehicle and mix.
-
Compound Preparation: If necessary, micronize the compound using a mortar and pestle to achieve a fine, uniform particle size. This is critical for suspension stability and absorption.
-
Wetting: In a glass mortar, place the weighed compound (e.g., 500 mg for a 10 mL batch). Add a small amount of the vehicle containing the wetting agent (Polysorbate 80) and triturate to form a smooth, uniform paste. This step ensures individual particles are coated with the vehicle, preventing clumping.
-
Dilution: Gradually add the remaining vehicle in small portions with continuous trituration until the desired final volume is reached.
-
Homogenization: Transfer the suspension to a suitable container and mix thoroughly. For larger volumes, a homogenizer may be used.
-
QC Check: Assess the re-suspendability by allowing it to settle and then shaking. The suspension should be easily and uniformly redispersed. Particle size analysis can be performed for more rigorous characterization.
-
Storage: Store in a container with sufficient headspace to allow for proper mixing before each dose. Include a "Shake Well Before Use" label.
Section 4: Critical Considerations for In Vivo Studies
The formulation is the interface between the NCE and the biological system. Its composition must be compatible with the study design and regulatory expectations.
-
Route of Administration: The intended route (e.g., oral gavage, intravenous bolus) dictates the required level of sterility and acceptable excipients. Parenteral formulations must be sterile, isotonic, and have a pH close to physiological levels, imposing significant constraints.[12]
-
Excipient Safety: All excipients must be well-characterized and safe in the species being tested at the proposed concentration. It is best practice to use excipients on the FDA's Generally Regarded as Safe (GRAS) list.[12] A vehicle-only control group is mandatory in toxicology studies to ensure that any observed effects are due to the compound, not the formulation.
-
Dose Volume Limits: Each species and route of administration has a maximum recommended dose volume (e.g., 10 mL/kg for oral gavage in rats). The formulation must be concentrated enough to deliver the highest required dose within this volume.
-
Regulatory Adherence: Preclinical toxicology studies intended for regulatory submission (e.g., to the FDA for an Investigational New Drug application) must be conducted under Good Laboratory Practices (GLP).[13] While the formulation development itself may not be GLP, the process must be well-documented and the final formulation must be characterized to a standard that supports a GLP study. The study design itself should be informed by relevant OECD guidelines for toxicity testing.[14][15][16]
Conclusion
Formulating a poorly soluble compound like 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one for in vivo studies is a multi-faceted challenge that demands a scientific, data-driven approach. There is no "one-size-fits-all" solution.[17] By first investing in rigorous pre-formulation characterization, researchers can utilize a logical decision-making process to select the simplest and most appropriate formulation strategy. The protocols provided herein offer a starting point for developing a robust, reproducible, and safe vehicle to accurately assess the in vivo potential of this promising compound, ensuring that the data generated is a true reflection of its intrinsic properties.
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Schäfer, P. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
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Estevan, J., et al. (2011). OECD Guidelines and Validated Methods for in Vivo Testing of Reproductive Toxicity. ResearchGate. [Link]
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Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]
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Research SOP. (2022). List of OECD Guidelines or Toxicological Studies. [Link]
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Shah, S. M., & Jain, A. S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. [Link]
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Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research International. [Link]
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Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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Chemsrc. (2019). CAS#:1388042-52-1 | 5-Bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. [Link]
-
OECD. (2014). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Semantic Scholar. [Link]
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Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
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OECD. (2001). Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
Pistoia, V., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Yilmaz, B., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
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Car, B. D. (n.d.). FDA Requirements for Preclinical Studies. [Link]
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Pistoia, V., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. ACS Publications. [Link]
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Kumar, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]
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Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. [Link]
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Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
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Sharma, D., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
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Wiedenmann, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Purifying 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic intermediate, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, is a crucial building block in the development of various pharmaceutical agents. Its purity is paramount to ensure the desired reaction outcomes, minimize side-product formation, and ultimately guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of robust purification techniques, grounded in scientific principles and practical laboratory experience.
Preliminary Considerations: Know Your Molecule and Its Potential Contaminants
Before embarking on any purification protocol, a thorough understanding of the target molecule and its likely impurities is essential. The synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of a substituted aminophenol, followed by bromination.
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
-
Regioisomers: Bromination of the aromatic ring can potentially lead to the formation of other bromo-isomers.
-
Di-brominated Species: Over-bromination can result in the formation of di-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
-
By-products from Synthesis: Depending on the specific synthetic route, other related impurities may be present.
Physicochemical Properties (Estimated):
Purification Strategy Overview
A multi-step purification strategy is often the most effective approach. This typically involves an initial bulk purification step, such as recrystallization, followed by a high-resolution technique like column chromatography or preparative HPLC if higher purity is required.
Caption: General purification workflow for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing insoluble impurities and significantly increasing the purity of the target compound, especially after initial synthesis. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
Rationale for Solvent Selection:
Based on the polarity of the benzoxazolone core and the presence of the bromine atom, a moderately polar solvent or a binary solvent mixture is likely to be effective. Aromatic compounds are often recrystallized from solvents like ethanol, acetone, or mixtures of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes).[4][5]
Step-by-Step Protocol:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethyl acetate/hexanes) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Pt. | Crystal Formation on Cooling |
| Ethanol | Low | High | Good |
| Isopropanol | Low | Moderate | Fair |
| Acetone | Moderate | High | May require co-solvent |
| Ethyl Acetate/Hexanes | Low (in mixture) | High (in hot EtOAc) | Excellent |
This table presents hypothetical data to illustrate the solvent screening process.
Protocol 2: Flash Column Chromatography
For the separation of closely related impurities, such as regioisomers, flash column chromatography is a powerful technique.[6] The choice of the stationary and mobile phases is crucial for achieving good separation.
Rationale for Method Development:
-
Stationary Phase: Silica gel is the most common and effective stationary phase for compounds of this polarity.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[6][7] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[8]
Caption: Schematic of a flash column chromatography setup.
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. Spot the crude material on a silica gel TLC plate and elute with different ratios of hexanes/ethyl acetate. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% ethyl acetate in hexanes to 30%), can be effective for separating compounds with different polarities.[9]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest level of purity, particularly for drug development applications, preparative HPLC is the method of choice.[10][11] This technique offers superior resolution for separating even very similar impurities.
Rationale for Method Development:
-
Stationary Phase: A reversed-phase C18 column is a versatile and common choice for the purification of many pharmaceutical intermediates.[12]
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC.[12] A small amount of an acid, such as formic acid or trifluoroacetic acid, can be added to improve peak shape.
Step-by-Step Protocol:
-
Analytical Method Development: Develop an analytical HPLC method using a C18 column to achieve baseline separation of the target compound from its impurities. Experiment with different gradients of acetonitrile and water.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger diameter column and a higher flow rate. The gradient profile may need to be adjusted.
-
Sample Preparation: Dissolve the partially purified compound (from recrystallization or column chromatography) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, and filter the solution to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions as the purified compound elutes from the column. Modern purification systems can use UV or mass-based fraction collection for greater precision.[13]
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to yield the final, highly purified product.
Data Presentation: HPLC Method Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
This table provides example parameters for scaling up an HPLC method.
Conclusion
The purification of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a critical step in its utilization for pharmaceutical research and development. The choice of purification technique will depend on the initial purity of the crude material and the final purity requirements. A systematic approach, starting with recrystallization for bulk purification, followed by column chromatography or preparative HPLC for high-purity applications, will ensure the desired quality of this important synthetic intermediate.
References
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? [Online forum post]. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (2000). EP0913381B1 - Method for purifying a bromine compound.
-
Ahmad, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300092. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Video]. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 2-Benzoxazolone (FDB010916). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic? [Online forum post]. Retrieved from [Link]
-
AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Retrieved from [Link]
-
Williams, G. H., & Bolton, R. (1970). Homolytic pathways to aromatic bromo-compounds (Doctoral dissertation, University of London). Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1388042-52-1 | 5-Bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]
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- 9. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
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- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Welcome to the technical support resource for the synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Baseline Synthesis Protocol
The synthesis of 2,3-dihydro-1,3-benzoxazol-2-ones typically involves the cyclization of a corresponding 2-aminophenol with a carbonylating agent.[1][2] For this specific molecule, the key starting material is 2-amino-4-bromo-3-methylphenol . The following protocol utilizes 1,1'-Carbonyldiimidazole (CDI), a safer alternative to phosgene-based reagents, for the crucial cyclization step.[3][4]
Experimental Protocol: Cyclization using CDI
Reaction Scheme: (2-amino-4-bromo-3-methylphenol) + CDI → (Intermediate N-acyl imidazole) → 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one + Imidazole
Materials:
-
2-amino-4-bromo-3-methylphenol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-bromo-3-methylphenol (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per 1 g of aminophenol) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve CDI (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the aminophenol solution at room temperature over 15-20 minutes.
-
Expert Insight: A slight excess of CDI is used to ensure the complete conversion of the starting aminophenol. Adding the CDI solution slowly prevents a rapid exotherm and potential side reactions.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The reaction is complete when the starting aminophenol spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 1 M HCl to quench any unreacted CDI and to protonate the imidazole byproduct.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Causality Check: The acid wash removes the basic imidazole byproduct. The bicarbonate wash removes any residual acid.
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to yield 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one as a solid.
-
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've isolated no product. What are the primary factors to investigate?
A1: A low or zero yield is a frequent problem that can almost always be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or the work-up procedure.[5][6][7]
Systematic Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
-
Starting Material Integrity:
-
2-amino-4-bromo-3-methylphenol: This is the most critical component. Aminophenols are susceptible to oxidation, which can result in dark, polymeric impurities that inhibit cyclization. Ensure the material is pure by ¹H NMR and, if it appears discolored (tan or brown instead of off-white), consider recrystallizing it before use.
-
CDI and Solvent: CDI is highly moisture-sensitive. Using old or improperly stored CDI will lead to its hydrolysis and a failure to activate the aminophenol. Likewise, the use of anhydrous THF under an inert atmosphere (Nitrogen or Argon) is essential to prevent premature quenching of the CDI and reactive intermediates.[6]
-
-
Reaction Conditions:
-
Temperature: The intramolecular cyclization step requires heat to proceed at a reasonable rate. If the reaction is run at room temperature, it may be exceedingly slow. Conversely, excessive heat can cause decomposition. Refluxing in THF provides a controlled and effective temperature.[5]
-
Reaction Time: Do not rely solely on a prescribed time. Monitor the reaction by TLC. Prematurely stopping the reaction is a common source of low yield. If the reaction stalls, see Q3.
-
Q2: TLC analysis shows the consumption of starting material but reveals multiple new spots. What are the likely side products and how can I minimize them?
A2: Side product formation often points to issues with stoichiometry or the presence of contaminants like water.
-
Likely Side Products:
-
N,N'-bis(2-hydroxy-5-bromo-6-methylphenyl)urea: This can form if there is a slight excess of the aminophenol relative to CDI or if the reaction is not driven to completion, allowing an uncyclized intermediate to react with another aminophenol molecule.
-
Polymeric materials: Oxidized aminophenol can polymerize under thermal conditions.
-
Hydrolysis products: If water is present, CDI will decompose, and the activated carbamate intermediate can hydrolyze back to the starting aminophenol.
-
-
Minimization Strategies:
-
Control Stoichiometry: Ensure an excess of CDI (1.2 eq) is used to favor the formation of the desired intramolecular product.
-
Maintain Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere to prevent hydrolysis-related side reactions.[6]
-
Purify Starting Material: As mentioned in A1, using pure 2-amino-4-bromo-3-methylphenol is the best way to prevent the formation of polymeric byproducts.
-
Q3: The reaction appears to stall, with starting material still present after many hours. How can I drive the reaction to completion?
A3: A stalled reaction indicates that the activation energy for the final cyclization is not being overcome or that an inhibitor is present.
-
Increase Temperature: If you are running the reaction below reflux, increasing the temperature to the boiling point of THF is the first step.
-
Add a Catalyst: While this reaction often proceeds without a catalyst, a mild, non-nucleophilic base can facilitate the final ring-closing step by deprotonating the phenolic hydroxyl group, making it a more potent nucleophile. A catalytic amount (5-10 mol%) of a base like 1,8-Diazabicycloundec-7-ene (DBU) can be added after the initial formation of the carbamate intermediate.
-
Check Reagent Activity: If the reaction shows no progress from the start, it is highly likely your CDI is inactive.[6] Test it by adding a small amount to methanol; vigorous bubbling (CO₂) should be observed. If not, use a fresh bottle.
Q4: I'm struggling with the final purification. What are the recommended procedures for isolating the pure product?
A4: The benzoxazolone product is a relatively polar, solid compound. Purification challenges usually involve separating it from unreacted aminophenol or closely related side products.
-
Recrystallization: This is the most effective method if the crude product is of reasonable purity (>80%).
-
Solvent Selection: A hot solvent in which the product is soluble but the impurities are not (or vice-versa) is ideal. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points. A mixed solvent system like ethanol/water often works well, where the crude product is dissolved in a minimum of hot ethanol, and water is added dropwise until turbidity persists. Cooling this mixture should yield pure crystals.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase: The polarity of the eluent is key. The starting aminophenol is more polar than the product. A gradient elution from a non-polar system (e.g., 9:1 Hexanes:EtOAc) to a more polar one (e.g., 6:4 Hexanes:EtOAc) will effectively separate the less polar product from the highly polar starting material and baseline impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are some alternative, phosgene-free carbonylating agents I can use besides CDI?
A1: Several effective and safer alternatives to phosgene exist.[1]
-
Triphosgene (BTC): A solid, stable phosgene equivalent. It is still toxic and must be handled with care in a fume hood, but it is easier to manage than gaseous phosgene. It is typically used in the presence of a base like triethylamine.
-
Urea: The condensation of a 2-aminophenol with urea at high temperatures (130-160°C) is a classic, atom-economical method.[5] However, the high temperatures can be problematic for sensitive substrates, and side reactions can occur.
-
Dialkyl Carbonates (e.g., Diethyl Carbonate): These can be used in the presence of a strong base catalyst, though they often require higher temperatures and longer reaction times.[3]
Q2: How can I synthesize the required starting material, 2-amino-4-bromo-3-methylphenol?
A2: The synthesis of this precursor is a multi-step process that is critical for the success of the final reaction. A common route is as follows:
Caption: A potential synthetic route to the key starting material.
-
Nitration: Start with 2-methylphenol (o-cresol) and perform a regioselective nitration at the para-position to the hydroxyl group to get 2-methyl-4-nitrophenol.
-
Bromination: Brominate the activated ring ortho to the hydroxyl group to yield 4-bromo-2-methyl-6-nitrophenol.
-
Reduction: Reduce the nitro group using a standard method like iron powder in acidic medium (Fe/HCl) or catalytic hydrogenation (H₂/Pd-C) to obtain the final product, 2-amino-4-bromo-3-methylphenol (note the IUPAC name change due to priority).
Critical Note: The purity at each step is essential. Each intermediate should be fully characterized before proceeding.
Q3: How important is characterization of the final product?
A3: Absolutely critical. For any research or development application, you must confirm the structure and purity of your synthesized compound.
Table 1: Expected Characterization Data
| Technique | Expected Result for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
| ¹H NMR | Aromatic protons (singlet or two doublets), methyl group singlet (~2.2-2.4 ppm), and a broad NH singlet (~9-11 ppm). |
| ¹³C NMR | Carbonyl peak (~154 ppm), aromatic carbons (including C-Br), and a methyl carbon peak (~15 ppm). |
| Mass Spec (MS) | Correct molecular ion peak (M+) and isotopic pattern for one bromine atom (M+ and M+2 peaks in ~1:1 ratio). |
| Melting Point | A sharp melting point indicates high purity. |
References
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-benzoxazolinone derivatives 6. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties. (1991). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. (n.d.). KTU ePubl. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
- US Patent for Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
-
S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. (2016). PubMed. Retrieved January 19, 2026, from [Link]
-
Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Retrieved January 19, 2026, from [Link]
-
Phosgene-free synthesis of N-methyl-N′. (n.d.). TNO Publications. Retrieved January 19, 2026, from [Link]
-
Phosgene-free synthetic routes to carboxylates, carbamates, ureas, and.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.tno.nl [publications.tno.nl]
- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Benzoxazolones
Welcome to the Technical Support Center for the synthesis of substituted benzoxazolones. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzoxazolones are core components in a wide range of biologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the common and nuanced challenges encountered in the laboratory.
Section 1: Troubleshooting Guide
This section is structured in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Target Benzoxazolone
Q: My reaction of a substituted 2-aminophenol with a carbonyl source (e.g., urea, CDI, phosgene equivalent) is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
A: This is one of the most common challenges in benzoxazolone synthesis. The root cause can typically be traced back to one of several key areas: reaction conditions, starting material quality, or the nature of the substituents.
Causality & Troubleshooting Steps:
-
Inadequate Reaction Temperature: The condensation and cyclization to form the benzoxazolone ring often require significant thermal energy, especially in solvent-free or high-boiling point solvent systems.
-
Insight: For the classic melt-synthesis using urea, temperatures of 130-160°C are typically required.[2] Insufficient heat leads to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials or the final product.
-
Actionable Advice:
-
Carefully monitor and control the internal reaction temperature.
-
If decomposition is suspected (indicated by charring or the formation of intractable tars), attempt the reaction at a lower temperature for a longer duration.
-
For heat-sensitive substrates, consider milder, solution-phase methods using reagents like 1,1'-Carbonyldiimidazole (CDI) or a phosgene substitute in a solvent like THF or dioxane at reflux.[3]
-
-
-
Purity and Stoichiometry of Starting Materials: The success of the reaction is highly dependent on the quality of the 2-aminophenol and the carbonyl source.
-
Insight: Impurities in the 2-aminophenol, particularly oxidizing contaminants, can interfere with the cyclization process.[2][4] The stoichiometry is also critical; while a 1:1 ratio is theoretical, an excess of the carbonyl source is often needed to drive the reaction to completion.
-
Actionable Advice:
-
Ensure your 2-aminophenol is pure. If it is discolored (often pink or brown due to oxidation), consider recrystallization or purification by column chromatography before use.
-
For urea-based syntheses, using a slight excess (1.5 to 3 equivalents) of urea can improve yields. However, a large excess may promote the formation of side products like biuret.[2]
-
Verify the reactivity of your carbonyl source. Reagents like CDI are moisture-sensitive and should be handled under an inert atmosphere.
-
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on the 2-aminophenol ring can dramatically influence the nucleophilicity of both the amino and hydroxyl groups, thereby affecting the rate and success of the cyclization.
-
Insight: Strong electron-withdrawing groups (e.g., -NO₂) decrease the nucleophilicity of the amino and hydroxyl groups, making the cyclization step more difficult and often requiring more forcing conditions. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can facilitate the reaction.[5]
-
Actionable Advice:
-
For substrates with electron-withdrawing groups, you may need to increase the reaction temperature, extend the reaction time, or use a more reactive carbonyl source.
-
The addition of a catalyst, such as a Lewis or Brønsted acid, can sometimes help activate the carbonyl source and promote cyclization, especially for less reactive substrates.[6]
-
-
Issue 2: Formation of Significant Side Products
Q: My reaction produces the desired benzoxazolone, but I am also seeing significant impurities that are difficult to separate. What are these side products and how can I minimize them?
A: Side product formation is a common issue that complicates purification and reduces yield. The identity of the side product is dependent on your chosen synthetic route.
Common Side Products & Mitigation Strategies:
-
Uncyclized Intermediates: The reaction may stall after the initial acylation or carbamoylation of the amino group, failing to proceed to the final cyclization.
-
Insight: This is often observed as a stable hydroxy-phenyl urea or carbamate intermediate. This is particularly common with sterically hindered or electronically deactivated 2-aminophenols.
-
Actionable Advice:
-
Increase the reaction temperature or switch to a higher-boiling solvent to provide the necessary activation energy for the intramolecular cyclization.
-
Adding a mild base can sometimes facilitate the final ring-closing step by deprotonating the phenolic hydroxyl group, increasing its nucleophilicity.
-
-
-
Dimerization or Polymerization: Under harsh conditions, starting materials or reactive intermediates can polymerize.
-
Insight: This is often observed as an insoluble, high-molecular-weight material that is difficult to characterize.
-
Actionable Advice:
-
Reduce the reaction temperature.
-
Ensure efficient stirring to avoid localized overheating.
-
Perform the reaction at a higher dilution to disfavor intermolecular reactions.
-
-
-
Products from Hofmann-type Rearrangement: When using certain oxidizing agents with salicylamides (an alternative precursor), a Hofmann-type rearrangement can occur, leading to the desired benzoxazolone via an isocyanate intermediate.[3] However, incomplete reaction or side reactions of the isocyanate can lead to impurities.
-
Actionable Advice:
-
Ensure precise stoichiometric control of the oxidizing agent (e.g., iodobenzene diacetate).
-
Maintain the recommended reaction temperature to ensure the efficient intramolecular trapping of the isocyanate.
-
-
Issue 3: Purification Difficulties
Q: I have successfully synthesized my substituted benzoxazolone, but I am losing a significant amount of product during purification. What are some effective purification strategies?
A: Benzoxazolones have unique physicochemical properties that can make purification challenging. Their weakly acidic nature and moderate polarity require tailored approaches.
Effective Purification Protocols:
-
Recrystallization: This is often the most effective method for obtaining highly pure benzoxazolones, especially at scale.
-
Insight: The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal.
-
Actionable Advice:
-
-
Column Chromatography: For complex mixtures or small-scale synthesis, silica gel chromatography is standard.
-
Insight: Benzoxazolones are moderately polar. A typical mistake is using a solvent system that is too polar, leading to poor separation from polar impurities.
-
Actionable Advice:
-
Start with a less polar eluent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.
-
Monitor the fractions carefully by TLC, as some impurities may co-elute.
-
-
-
Acid-Base Extraction: The weakly acidic N-H proton of the benzoxazolone ring can be exploited for purification.
-
Insight: The pKa of the N-H proton is typically in the range of 8-10. This allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities behind in the organic layer.
-
Actionable Advice:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a dilute aqueous base such as 1M sodium carbonate or a weak sodium hydroxide solution.
-
Carefully acidify the separated aqueous layer with a non-oxidizing acid (e.g., HCl, citric acid) to precipitate the pure product.
-
Filter the precipitate and wash with water to remove residual salts.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of modern, phosgene-free synthesis methods for benzoxazolones? A1: Traditional methods often used highly toxic and difficult-to-handle reagents like phosgene.[8][9] Modern methods prioritize safety and environmental considerations ("green chemistry"). For example, an iron-catalyzed oxidative cyclocarbonylation uses CCl₄ and water to generate CO₂ in situ, which acts as a safe and readily available C1 source.[8][10] This avoids handling toxic gas, uses an inexpensive and earth-abundant metal catalyst, and represents a much safer and more sustainable approach.[10] Other phosgene substitutes include CDI, triphosgene, and activated carbonates.[3][11]
Q2: How do I choose the best synthetic route for a specific substituted benzoxazolone? A2: The optimal route depends on several factors:
-
Substituent Tolerance: If your 2-aminophenol has sensitive functional groups, a milder, solution-phase synthesis (e.g., using CDI at room temperature or reflux) is preferable to a high-temperature melt synthesis.
-
Scale: For large-scale synthesis, a robust, high-yielding, and cost-effective method like the urea melt or a catalyzed process is often chosen. Recrystallization is also more feasible at a larger scale.
-
Availability of Starting Materials: Most syntheses start from the corresponding 2-aminophenol.[12] However, alternative routes starting from salicylamides or N-arylhydroxylamines exist and may be advantageous if the required 2-aminophenol is not commercially available or is difficult to synthesize.[3]
Q3: Can I synthesize N-substituted (3-substituted) benzoxazolones directly? A3: Direct synthesis is less common than a two-step approach. The most reliable method is to first synthesize the parent benzoxazolone and then perform an N-alkylation or N-arylation. The N-H proton is acidic enough to be removed by a suitable base (e.g., NaH, K₂CO₃), and the resulting anion can be reacted with an alkyl or aryl halide. However, some methods starting from N-alkyl-N-arylhydroxylamines can produce 3-alkylbenzoxazolones directly.[3]
Section 3: Key Synthetic Protocols
The following are detailed, self-validating protocols for common and modern syntheses of the parent 2(3H)-benzoxazolone.
Protocol 1: Classic Synthesis from 2-Aminophenol and Urea
This method is a robust, high-temperature synthesis suitable for producing large quantities of unsubstituted benzoxazolone.
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and urea (2.0 eq).
-
Reaction: Heat the solid mixture in an oil bath. The mixture will melt and begin to evolve ammonia gas. Gradually increase the temperature to 140-150°C and maintain for 3-4 hours.
-
Self-Validation Check: The evolution of ammonia should be apparent. The reaction can be monitored by TLC (e.g., 30% EtOAc/Hexanes) by taking a small aliquot, dissolving it in ethanol, and spotting against the 2-aminophenol starting material. The reaction is complete when the 2-aminophenol spot has been consumed.
-
-
Work-up: Allow the reaction mixture to cool until it solidifies. Add hot water to the flask and break up the solid.
-
Purification: Filter the crude solid and wash thoroughly with cold water to remove any unreacted urea and other water-soluble byproducts. The crude benzoxazolone can be further purified by recrystallization from ethanol or water to yield a white crystalline solid.
-
Expected Outcome: Yields typically range from 70-85%. The melting point of pure 2(3H)-benzoxazolone is 141-143°C.
-
Protocol 2: Iron-Catalyzed Phosgene-Free Synthesis [8][10]
This modern protocol provides a highly efficient and safer alternative to traditional methods.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL thick-walled glass ampoule, load FeCl₃·6H₂O (0.02 mmol, 1 mol%), 2-aminophenol (2.0 mmol), carbon tetrachloride (CCl₄, 16 mmol), and water (H₂O, 32 mmol).
-
Note on Stoichiometry: The molar ratio of Catalyst:Substrate:CCl₄:H₂O is approximately 1:100:800:1600 based on published scaled-down examples. For initial trials, maintaining these ratios is key.
-
-
Reaction Setup: Seal the glass ampoule and place it in a stainless-steel micro-autoclave for safety. Place the autoclave in a controlled heating block or oven.
-
Reaction: Heat the reaction to 120°C with stirring (if possible) for 2-4 hours.
-
Self-Validation Check: Monitor the reaction by taking a sample (after cooling) and analyzing by TLC or LC-MS to confirm the consumption of 2-aminophenol.
-
-
Work-up: After cooling the reactor to room temperature, carefully open the ampoule. Transfer the contents to a flask and remove the volatile components under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 2-benzoxazolone.
-
Expected Outcome: Reported yields for this method are typically high (>90%).
-
Section 4: Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and addressing low yields in benzoxazolone synthesis.
Diagram 2: General Mechanism of Benzoxazolone Formation
Caption: Generalized two-step mechanism for the synthesis of benzoxazolones from 2-aminophenols.
Section 5: References
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.[Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.[Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate.[Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.[Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.[Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.[Link]
-
Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI.[Link]
-
Process for the purification of substituted benzoxazole compounds. Google Patents.
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate.[Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.[Link]
-
Benzoxazole synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.[Link]
-
Synthesis of benzoxazolone derivatives 22 with various substituents at... ResearchGate.[Link]
-
Synthesis and biological profile of benzoxazolone derivatives. PubMed.[Link]
-
Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. PubMed.[Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online.[Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.[Link]
-
Benzoxazolone synthesis. Organic Chemistry Portal.[Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.[Link]
-
Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. PubMed Central.[Link]
-
Synthesis of benzimidazolones and benzoxazolones. ResearchGate.[Link]
-
TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. PMC - PubMed Central.[Link]
-
Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][13][14]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate.[Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE.[Link]
-
Phosgene-free synthesis of N-methyl-N-phenyl carbamoyl chloride. TNO Publications.[Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoxazolone synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Phosgene and Substitutes [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. publications.tno.nl [publications.tno.nl]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpbs.com [ijpbs.com]
Technical Support Center: Navigating Solubility Challenges with 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to address the solubility challenges often encountered with this and similar heterocyclic compounds. Our goal is to equip you with the foundational knowledge and practical techniques to ensure consistent and reliable experimental outcomes.
Understanding the Challenge: The Benzoxazolone Scaffold
The core structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a substituted benzoxazolone, presents inherent solubility hurdles. The rigid, aromatic nature of this scaffold contributes to strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for solvent molecules, particularly water, to effectively solvate the compound. This often results in low aqueous solubility, a critical bottleneck in many biological and pharmaceutical applications.
This guide is structured to walk you through a systematic approach to understanding and overcoming these solubility issues, from initial assessment to the application of advanced solubilization techniques.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
Issue 1: Difficulty Preparing a Stock Solution
You've attempted to dissolve 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one in a common organic solvent, but it remains insoluble or forms a suspension.
Root Cause Analysis:
The compound's polarity and crystal lattice energy are likely preventing effective dissolution in your chosen solvent. While highly polar aprotic solvents are often a good starting point for compounds of this class, solubility can vary significantly.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Before proceeding to more complex methods, a systematic screen of common laboratory solvents is recommended. This will help you identify the most suitable solvent for your stock solution.
Experimental Protocol: Small-Scale Solubility Assessment
-
Accurately weigh 1-2 mg of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one into separate small, clear vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing.
-
Continue this process up to a total volume of 1 mL.
-
If the compound is still not fully dissolved, gentle heating (to a maximum of 40-50°C, monitoring for degradation) or sonication can be applied for short periods.
-
Record your observations to create a solubility profile.
Table 1: Recommended Solvents for Initial Screening
Solvent Class Typical Utility for Benzoxazolones Dimethyl Sulfoxide (DMSO) Polar Aprotic Often the most effective solvent for creating high-concentration stocks. N,N-Dimethylformamide (DMF) Polar Aprotic A good alternative to DMSO. Tetrahydrofuran (THF) Polar Aprotic Can be effective, but is more volatile. Dichloromethane (DCM) Nonpolar May be suitable for less polar derivatives. Ethanol Polar Protic Generally lower solubilizing power than aprotic polar solvents. Methanol Polar Protic Similar to ethanol. -
-
Employing Co-solvents: If a single solvent is insufficient, a co-solvent system can be highly effective. This involves using a mixture of solvents to achieve the desired polarity. A common approach for biological assays is to dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous buffer or media. However, be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5%).
Issue 2: Precipitation of the Compound in Aqueous Solutions or Biological Media
Your stock solution in an organic solvent is clear, but upon dilution into your aqueous assay buffer or cell culture medium, the compound precipitates.
Root Cause Analysis:
This is a common consequence of the low aqueous solubility of the compound. The organic solvent in the stock solution is miscible with the aqueous phase, but the compound itself is not, leading to it crashing out of solution.
Troubleshooting Protocol:
-
pH Modification: The structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one contains a lactam nitrogen that is weakly acidic. While not strongly ionizable, significant shifts in pH can influence solubility. For derivatives with more pronounced acidic or basic functional groups, pH adjustment can be a powerful tool.[1]
-
For basic compounds, lowering the pH can lead to the formation of a more soluble salt.
-
For acidic compounds, increasing the pH can result in a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small, known amount of your compound to each buffer.
-
Agitate the samples for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.[1] Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
-
In a mortar, create a paste of the desired cyclodextrin (e.g., HP-β-CD) with a small amount of water.[1]
-
Gradually add the 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one to the paste.[1]
-
Knead the mixture for 30-60 minutes to facilitate complex formation.[1]
-
Dry the resulting paste in an oven at a moderate temperature until a constant weight is achieved.[1]
-
Grind the dried complex into a fine powder. This powder can then be tested for its solubility in aqueous media.[1]
-
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.
-
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[2] Techniques like micronization or sonication of a suspension can be employed.[3]
Workflow for Solubility Troubleshooting
Caption: Key considerations for selecting an appropriate solubilization method.
References
- Benchchem. Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
- Benchchem. Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
- Fisher Scientific.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Fisher Scientific.
- PubChem. 2(3H)-Benzoxazolone.
- PubChem. 5-Bromo-2-Methyl-1,3-benzoxazole.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26)
- ResearchGate. Solubility of drugs in ethanol and dmso. (2021-12-21)
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022-12-12)
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Solubility of Things. Benzoxazolinone.
Sources
troubleshooting inconsistent results in assays with 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Technical Support Center: Troubleshooting Assays with Benzoxazole-Based Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for assays involving benzoxazole-based inhibitors, such as 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during experimental workflows. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of benzoxazole derivatives in biochemical and cell-based assays.
Q1: What are the most common sources of inconsistent results when working with benzoxazole-based compounds?
A1: Inconsistent results with this class of compounds often stem from several key factors. These include issues with compound solubility and stability, variability in reagent preparation and storage, and procedural variations between experiments or even within the same assay plate.[1][2][3] Identifying the specific source of variation is the first critical step in troubleshooting.
Q2: How can I be sure my benzoxazole compound is not precipitating in the assay buffer?
A2: Compound precipitation is a frequent issue, especially when diluting a DMSO stock solution into an aqueous buffer.[4][5] Visual inspection of the assay plate against a light source can sometimes reveal turbidity. For a more quantitative assessment, you can centrifuge a sample of the final compound dilution and measure the concentration of the supernatant. A significant drop from the expected concentration indicates precipitation.
Q3: What is the optimal substrate concentration to use in an enzyme inhibition assay with a competitive benzoxazole inhibitor?
A3: For competitive inhibitors, it is crucial to run the reaction under initial velocity conditions with a substrate concentration at or below the Michaelis-Menten constant (Km).[6][7] Using a substrate concentration much higher than the Km will make it more difficult for a competitive inhibitor to bind to the enzyme, potentially leading to an underestimation of its potency.
Q4: My positive and negative controls are working, but I see high variability in my test wells. What should I investigate first?
A4: High variability in test wells, despite consistent controls, often points to issues with the test compound itself. This can include compound precipitation at higher concentrations, instability in the assay buffer, or interference with the assay signal.[8] A systematic approach to troubleshooting, starting with the compound's behavior in the assay, is recommended.
In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter.
Issue 1: High Background Signal or False Positives
A high background signal can mask the true inhibitory effect of your compound, leading to inaccurate results.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Interference | Benzoxazole derivatives can sometimes be fluorescent, which can interfere with fluorescence-based readouts. They may also have inherent color that affects absorbance-based assays. | Run a control plate with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic signal. Subtract this background from your experimental wells. |
| Contaminated Reagents | Contamination of buffers or reagents with interfering substances can lead to a high signal. | Prepare fresh reagents and use sterile, clean labware.[9] Ensure that the TMB substrate solution, if used, is colorless before addition.[9] |
| Insufficient Washing | In plate-based assays like ELISAs, inadequate washing can leave behind unbound reagents that contribute to the background signal. | Increase the number of washing steps and the soaking time between washes.[9] |
| Cross-Reactivity | In immunoassays, the detection antibody may be cross-reacting with other components in the well. | Run appropriate controls to test for antibody cross-reactivity.[9] |
Issue 2: Low Signal-to-Noise Ratio or No Signal
A weak or absent signal can make it difficult to distinguish true inhibition from background noise.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage or handling. | Test the enzyme activity with a known substrate and compare it to the expected activity. Use fresh enzyme from a reliable source. |
| Incorrect Reagent Concentrations | Sub-optimal concentrations of enzyme, substrate, or co-factors can lead to a weak signal. | Re-evaluate and optimize the concentrations of all critical reagents.[10] |
| Expired or Degraded Reagents | Critical reagents, such as substrates or detection antibodies, may have expired or degraded. | Check the expiration dates of all reagents and prepare fresh solutions.[9] |
| Dry Wells | Allowing the wells to dry out during incubation steps can lead to a loss of signal. | Ensure plates are properly sealed during incubations to prevent evaporation.[9] |
Issue 3: High Plate-to-Plate or Well-to-Well Variability
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting can introduce significant variability. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells to ensure consistency. |
| Temperature Gradients | Uneven temperature across the assay plate can lead to different reaction rates in different wells. | Ensure the plate is at a uniform temperature during incubations. Avoid stacking plates. |
| Compound Precipitation | As mentioned, precipitation of the test compound can lead to highly variable results, especially at higher concentrations.[4][5][11] | Visually inspect for precipitation. Consider adding a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to the assay buffer to improve solubility. |
| Batch-to-Batch Reagent Differences | Different lots of reagents, especially biological ones like enzymes or antibodies, can have varying activity.[1] | When possible, use the same batch of critical reagents for an entire set of experiments. If switching batches, perform a bridging study to ensure consistency.[12] |
Workflow for Troubleshooting Assay Variability
Caption: A decision tree for troubleshooting high assay variability.
Issue 4: Inconsistent IC50 Values
The IC50 value is a critical measure of a compound's potency. Inconsistent IC50 values can hinder drug development efforts.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incorrect Dilution Series | Errors in preparing the serial dilutions of the inhibitor will directly impact the IC50 value. | Prepare fresh serial dilutions for each experiment. Use a consistent dilution scheme. |
| Sub-optimal Assay Conditions | As discussed, the substrate concentration relative to the Km can significantly affect the apparent IC50 for competitive inhibitors.[7] | Ensure the assay is run under optimized and consistent conditions, particularly the substrate concentration. |
| Variable Incubation Times | If the reaction is not stopped at the same point in the linear range for each experiment, the calculated IC50 can vary. | Use a consistent, pre-determined incubation time that falls within the linear range of the reaction. |
| Data Fitting Issues | The method used to fit the dose-response curve can influence the calculated IC50. | Use a standard four-parameter logistic nonlinear regression analysis to fit the data.[7] Ensure that the data points cover a wide enough concentration range to define the top and bottom plateaus of the curve. |
Experimental Protocol: Assessing Compound Solubility in Assay Buffer
This protocol provides a method to determine if your benzoxazole compound is precipitating at the concentrations used in your assay.
Materials:
-
Benzoxazole compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Microcentrifuge tubes
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of dilutions of your compound in the assay buffer, mirroring the concentrations you use in your assay. Include a "buffer only" control.
-
Incubate the dilutions at the same temperature and for the same duration as your assay.
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness).
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.
-
Carefully collect the supernatant from each tube.
-
Measure the concentration of the compound in the supernatant using an appropriate method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Compare the measured concentrations to the expected nominal concentrations. A significant decrease indicates precipitation.
Signaling Pathway: General Mechanism of Enzyme Inhibition
Caption: A simplified diagram of competitive enzyme inhibition.
References
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. bioRxiv. [Link][13][14][15]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link][10]
-
BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link][1][3]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link][8]
-
Pan, L., et al. (2009). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. [Link][4][5]
-
Shrestha, S., et al. (2022). Variation in Laboratory Reports: Causes other than Laboratory Error. National Center for Biotechnology Information. [Link][2]
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. [Link][6]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link][7]
-
ResearchGate. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. [Link]
-
ResearchGate. (2022). ASSIGNABLE CAUSES OF VARIATIONS. ResearchGate. [Link][16]
-
Larsen, A. T., et al. (2020). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. National Center for Biotechnology Information. [Link][11]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link][9]
-
ResearchGate. (2018). In vitro methods to assess drug precipitation. ResearchGate. [Link][17]
-
Cross Validated. (2019). Batch differences in biochemical measurements - statistical solutions?. Stack Exchange. [Link][12]
-
Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link][18]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link][19]
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Variation in Laboratory Reports: Causes other than Laboratory Error - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 11. Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stats.stackexchange.com [stats.stackexchange.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
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- 19. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Optimization of Reaction Conditions for Bromination of Benzoxazolones
Welcome to the technical support center for the optimization of reaction conditions for the bromination of benzoxazolones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of benzoxazolones, offering explanations for their causes and actionable solutions.
Issue 1: Low or No Yield of Brominated Benzoxazolone
A common frustration in synthetic chemistry is a reaction that fails to proceed as expected, resulting in a low yield or no product at all. Several factors can contribute to this outcome in the bromination of benzoxazolones.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inactive Brominating Agent | Use a fresh, high-purity source of your brominating agent (e.g., N-Bromosuccinimide - NBS). If using NBS, it can be recrystallized from hot water to remove impurities.[1] | N-Bromosuccinimide can decompose over time, especially if exposed to moisture or light, leading to a lower concentration of the active brominating species.[2] Impurities can also interfere with the reaction. |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. Start at a low temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).[3][4] | Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome.[4] Insufficient thermal energy can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[4] |
| Inappropriate Solvent | Choose a solvent that dissolves the benzoxazolone starting material and is compatible with the brominating agent. Acetonitrile and 1,2-dimethoxyethane (DME) are often good starting points for NBS brominations.[3][5] For reactions with elemental bromine, acetic acid or chloroform can be used.[3] | The solvent's polarity can influence the reactivity of the electrophile and the stability of reaction intermediates. Poor solubility of the starting material will limit the reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS. Continue the reaction until the starting material is consumed or the product concentration plateaus.[3] | Chemical reactions proceed at a finite rate. Quenching the reaction prematurely will naturally result in a lower yield. |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
The benzoxazolone ring system has multiple positions where bromination can occur. Achieving high regioselectivity for a specific isomer, such as the commonly desired 6-bromo derivative, is a frequent challenge.[6][7]
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Highly Reactive Brominating Agent | Switch to a milder brominating agent. For instance, if elemental bromine (Br₂) is giving a mixture of products, consider using N-Bromosuccinimide (NBS).[3][8] | More reactive electrophiles are generally less selective. Milder reagents like NBS can provide better control over the position of bromination.[3][9] |
| Reaction Conditions Favoring Multiple Substitutions | Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the brominating agent for mono-bromination.[3] Lowering the reaction temperature can also significantly improve selectivity.[3][9] | The initial bromination activates the ring, making it susceptible to further bromination. By controlling the amount of the brominating agent and reducing the reaction temperature, the rate of the second bromination can be minimized.[9] |
| Solvent Effects | The choice of solvent can influence the regiochemical outcome. Less polar solvents may favor para-substitution over ortho-substitution due to steric effects. Experiment with different solvents to find the optimal conditions.[3] | The solvent can influence the effective size of the electrophile and the transition state energies for substitution at different positions. |
Issue 3: Formation of Over-Brominated Products (Di- or Tri-substituted)
The introduction of more than one bromine atom onto the benzoxazolone ring is a common side reaction, leading to purification challenges and reduced yield of the desired mono-brominated product.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excess Brominating Agent | Reduce the amount of the brominating agent to one equivalent or slightly less.[3] Adding the brominating agent portion-wise or as a solution via a syringe pump can also help maintain a low concentration and disfavor multiple substitutions. | The presence of a large excess of the electrophile increases the probability of multiple substitution events occurring before the reaction is complete. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.[3] | Allowing the reaction to proceed for an extended period after the initial mono-bromination is complete provides more opportunity for over-bromination to occur. |
Issue 4: Presence of Unwanted Side Products
Besides isomers and over-brominated species, other unexpected products can sometimes be observed.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Starting Material Decomposition | Employ milder reaction conditions. If using a strong Lewis acid or high temperatures, consider alternative methods. Ensure the starting material is stable under the chosen conditions.[3] | Benzoxazolones, while generally stable, can be susceptible to decomposition under harsh acidic or thermal conditions. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents can be halogenated themselves. | The solvent should act as a medium for the reaction and not participate in it. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bromination of benzoxazolones.
Q1: What are the most common brominating agents for benzoxazolones, and how do I choose the right one?
The choice of brominating agent is crucial for a successful reaction. The most common options include:
-
N-Bromosuccinimide (NBS): This is often the reagent of choice due to its ease of handling as a crystalline solid and its generally milder reactivity, which can lead to better regioselectivity.[1][3][10] It is particularly effective for activated aromatic systems.[10]
-
Elemental Bromine (Br₂): A powerful brominating agent, Br₂ is effective but can be hazardous to handle and may lead to over-bromination or lower selectivity.[3] It is often used with a Lewis acid catalyst for less activated systems.
-
Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): This is another solid, easy-to-handle source of electrophilic bromine that can offer good results under mild conditions.[8]
The best choice depends on the specific benzoxazolone substrate and the desired outcome. For mono-bromination with high selectivity, starting with NBS is generally recommended.
Q2: How does the electronic nature of substituents on the benzoxazolone ring affect bromination?
Substituents on the benzoxazolone ring play a significant role in determining the position and ease of bromination.
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, or amino groups activate the ring towards electrophilic aromatic substitution and direct the incoming bromine to the ortho and para positions relative to the EDG.
-
Electron-Withdrawing Groups (EWGs) like nitro or cyano groups deactivate the ring, making the reaction more difficult and directing the bromine to the meta position relative to the EWG.
Understanding these electronic effects is key to predicting the regiochemical outcome of the reaction.[11]
Q3: What is the best way to monitor the progress of my bromination reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product(s). Developing a suitable solvent system for clear separation is crucial. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: My crude product is a mixture of isomers. What is the best way to purify the desired product?
If you have a mixture of isomers, the most effective purification technique is typically column chromatography. The different isomers will likely have slightly different polarities, allowing for their separation on a silica gel column using an appropriate eluent system. Recrystallization can also be effective if the desired isomer is the major component and has significantly different solubility properties from the other isomers.[4]
Q5: Are there any "green" or more sustainable approaches to the bromination of benzoxazolones?
Yes, there is a growing interest in developing greener bromination methods. Some approaches include:
-
In-situ generation of bromine: This avoids the handling and storage of hazardous elemental bromine by generating it within the reaction vessel from safer precursors like sodium bromate and hydrobromic acid.[12]
-
Using less hazardous solvents: Replacing chlorinated solvents with more environmentally benign alternatives is a key aspect of green chemistry.
-
Catalytic methods: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste generation.[13]
By considering these factors, you can design more sustainable and safer bromination protocols.
Experimental Protocols & Visualizations
General Protocol for the Bromination of Benzoxazolone using NBS
This protocol provides a starting point for the mono-bromination of a generic benzoxazolone. Optimization will likely be required for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzoxazolone starting material (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or DME).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution in one portion or portion-wise.
-
Reaction: Stir the reaction mixture at room temperature or a predetermined optimal temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the bromination of benzoxazolones.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. newera-spectro.com [newera-spectro.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one in Solution
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental data. This document provides a framework for identifying potential stability issues, troubleshooting common problems, and proactively assessing the degradation profile of the molecule under various experimental conditions.
The benzoxazolone nucleus is a valuable scaffold in drug design, appreciated for its physicochemical properties and synthetic versatility.[1][2] However, the inherent reactivity of the heterocyclic ring system, specifically the cyclic carbamate (or oxazolone) moiety, necessitates a thorough understanding of its stability profile.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Q1: What is the primary stability concern for this compound in aqueous solutions?
A: The principal concern is hydrolytic degradation. The benzoxazolone ring contains a cyclic carbamate, which is an ester of a carbamic acid. This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the oxazolone ring.[3][4] This reaction is analogous to the hydrolysis of amides or esters.[5] The oxazole ring system is known to have lower aromatic stability compared to related structures like thiazoles and imidazoles, making it more prone to such cleavage.[3]
Q2: Which experimental factors will have the most significant impact on the compound's stability?
A: Several factors can accelerate degradation:
-
pH: The rate of hydrolysis is highly pH-dependent.[3] Both strong acidic and strong basic conditions can catalyze the ring-opening reaction.[4][6] The stability is often greatest in a neutral or near-neutral pH range, but this must be determined experimentally.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4] Therefore, storing stock solutions at lower temperatures (-20°C or -80°C) is crucial.
-
Solvent Composition: While highly soluble in organic solvents like DMSO and methanol, prolonged storage in protic solvents (especially aqueous buffers) can facilitate hydrolysis.
-
Light Exposure: Photodegradation can be a concern for many aromatic and heterocyclic compounds. It is a mandatory part of formal forced degradation studies.[7]
Q3: What are the likely degradation products I should look for?
A: The initial and most probable degradation product is the ring-opened 2-aminophenol derivative, specifically 2-amino-5-bromo-4-methylphenol, and carbon dioxide (or carbonate in basic solution) resulting from the cleavage of the carbamate. Further degradation of this aminophenol could occur under harsh conditions.[3] Identifying this primary degradant via techniques like LC-MS is key to confirming the degradation pathway.
Q4: My biological assay results are inconsistent. Could compound stability be the cause?
A: Absolutely. If the compound degrades in your assay medium, its effective concentration will decrease over the incubation period, leading to poor reproducibility and an underestimation of its true potency. This is a classic indicator of a stability issue. It is imperative to either use freshly prepared solutions or to pre-validate the compound's stability under the specific assay conditions (buffer, pH, temperature, incubation time).
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during experimentation that may be linked to compound instability.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent IC50 values or variable results in cell-based assays. | Degradation in Assay Medium: The compound is likely degrading over the time course of the experiment due to the pH, temperature, or components of the cell culture medium. | 1. Perform a Stability Check: Incubate the compound in the assay medium (without cells) for the full duration of the experiment. Analyze samples by HPLC at time zero and at the end point to quantify any degradation.2. Reduce Incubation Time: If possible, modify the assay protocol to use a shorter incubation period.3. Fresh Preparations: Always use a freshly prepared dilution of the stock solution for each experiment. Avoid using working solutions that have been stored for extended periods, even if frozen. |
| New peaks appear in HPLC/LC-MS chromatograms of stock or working solutions over time. | Chemical Degradation: This is direct evidence of the compound breaking down into one or more new chemical entities. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. Compare this to the expected mass of the hydrolyzed product (2-amino-5-bromo-4-methylphenol).2. Re-evaluate Storage Conditions: The current storage solvent and temperature are insufficient. For long-term storage, ensure the compound is stored as a dry solid at -20°C or below, protected from light. Prepare stock solutions in anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. |
| A yellow or brown discoloration appears in a previously colorless solution. | Oxidation or Formation of Degradation Products: The formation of colored species often indicates oxidative degradation or the generation of conjugated impurities resulting from the initial degradation pathway. | 1. Discard the Solution: Do not use discolored solutions, as the compound's integrity is compromised.2. Implement Inert Atmosphere Handling: When preparing solutions for long-term storage, consider sparging the solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen.3. Add Antioxidants (Use with Caution): For some applications, adding a small amount of an antioxidant like BHT may be possible, but this must be validated to ensure it doesn't interfere with the downstream assay. |
Part 3: Key Experimental Protocols
As a Senior Application Scientist, I advocate for a proactive approach. Instead of waiting for problems to arise, you should characterize the stability of your compound early. The most effective way to do this is through a forced degradation study .[6][8] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[9]
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study
1. Objective: To determine the stability profile of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one under various stress conditions.
2. Materials:
-
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
-
Anhydrous DMSO
-
Milli-Q Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (HPLC Grade)
-
HPLC system with UV/PDA detector and/or Mass Spectrometer
3. Procedure:
-
Prepare Primary Stock Solution: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. This is your T=0 reference standard.
-
Prepare Working Solution: Dilute the primary stock to 0.2 mM in a 50:50 acetonitrile:water mixture. This dilution minimizes DMSO effects in the stress conditions.
-
Set Up Stress Conditions: In separate amber glass HPLC vials, add aliquots of the working solution and the stressor as described in the table below. Prepare a "control" vial with only the working solution and water.
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Mix 500 µL working solution + 500 µL 0.2 M HCl (final: 0.1 mM drug, 0.1 M HCl) | To assess stability in a low pH environment, simulating gastric conditions.[4] |
| Base Hydrolysis | Mix 500 µL working solution + 500 µL 0.2 M NaOH (final: 0.1 mM drug, 0.1 M NaOH) | To assess stability in a high pH environment. Base-catalyzed hydrolysis is often rapid for carbamates.[4] |
| Oxidation | Mix 500 µL working solution + 500 µL 6% H₂O₂ (final: 0.1 mM drug, 3% H₂O₂) | To evaluate susceptibility to oxidation, which can occur at electron-rich sites on the molecule. |
| Thermal Stress | Place a sealed "control" vial in a heating block or oven at 60°C. | To assess the effect of elevated temperature on stability.[7] |
| Photolytic Stress | Place a sealed "control" vial in a photostability chamber (or expose to direct sunlight) alongside a control vial wrapped in foil. | To determine if the compound is light-sensitive. |
-
Incubation and Sampling:
-
Incubate all vials under their respective conditions.
-
At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.
-
For the Acid and Base vials, immediately quench the reaction by neutralizing with an equimolar amount of base or acid, respectively, to stop further degradation before analysis.
-
Analyze all samples immediately by HPLC.
-
4. Analytical Method (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and 280 nm; or full scan MS.
Part 4: Data Interpretation and Predicted Degradation Pathway
After running the analysis, calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10% is generally considered significant degradation. The goal is to achieve 10-30% degradation to ensure that the analytical method can adequately separate the degradants from the parent peak.[8]
Predicted Hydrolytic Degradation Pathway
The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the cyclic carbamate bond.
Caption: Predicted hydrolytic degradation of the title compound.
By systematically evaluating the stability of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, you can ensure the integrity of your experimental data and make informed decisions about formulation, storage, and handling. This proactive approach is a hallmark of robust scientific research.
References
-
Jackson, et al. (1972). Ring cleavage of the benzoxazole ring under mild conditions. Journal of Organic Chemistry. This information is synthesized from a discussion on the hydrolysis of benzoxazole and its derivatives, indicating the oxazole ring's instability in aqueous conditions compared to other heterocycles.[3]
-
Prasher, P., Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. This review highlights the use of the benzoxazolone nucleus as a stable scaffold in drug design.[1][2]
-
Pharma Tutors. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. This article describes how basic and acidic conditions are used in forced degradation to attack functionalities like esters, amides, and carbamates.[4]
-
MedCrave. (2016). Forced Degradation Studies. This review outlines the ICH guidelines for forced degradation, including stress conditions like light, heat, acid, and base.[7]
-
American Pharmaceutical Review. (2022). Forced Degradation – A Review. This article discusses the purpose of forced degradation studies in understanding API stability and degradation pathways.[8]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. This article explains how forced degradation helps determine stability-indicating analytical methods.[9]
-
Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. This paper emphasizes that forced degradation studies provide data on degradation pathways and the intrinsic stability of drug molecules.[6]
-
Pascal, R., & Pross, A. (2021). Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. Molecules. This study utilizes HPLC to monitor reactions involving oxazolone structures.[10]
-
PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie.[2]
- Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications.
- Stella, V. J. (2010). Prodrugs as therapeutics.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.[11]
-
Sigma-Aldrich. (n.d.). 5-Bromo-1,3-benzoxazole. Sigma-Aldrich Website.
-
Google Patents. (1974). US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2).[12]
-
Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic.
-
PubMed. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.[13]
-
National Institutes of Health. (2021). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PMC.[14]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.[5]
-
PubChem. (n.d.). 5-Bromo-2-methyl-1,3-oxazole. PubChem Database.[15]
-
Sigma-Aldrich. (n.d.). 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2h-indol-2-one. Sigma-Aldrich Website.
-
Chemsrc. (n.d.). CAS#:1388042-52-1 | 5-Bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Chemsrc Website.[16]
-
ResearchGate. (2021). Simplified degradation pathway for bronopol (2-bromo-2-nitro-1,3-propanediol) as implemented in HYDRUS.[17]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.[18]
-
BLDpharm. (n.d.). 4-Bromo-5-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. BLDpharm Website.[19]
-
Asian Journal of Research in Chemistry. (2010). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry.[20]
-
Benchchem. (n.d.). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.[21]
-
Sigma-Aldrich. (n.d.). 4-bromo-5-methyl-2,1,3-benzoxadiazole. Sigma-Aldrich Website.
-
Pharmaffiliates. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Tosylate. Pharmaffiliates Website.[22]
-
PubChem. (n.d.). 5-Bromo-3-methyl-1,2-oxazole. PubChem Database.[23]
-
PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem Database.[24]
-
ResearchGate. (2011). 5-Bromo-5-bromomethyl-2-phenoxy-1,3,2-dioxaphosphorinan-2-one.[25]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 13. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Bromo-2-methyl-1,3-oxazole | C4H4BrNO | CID 83680908 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Welcome to the technical support center for the synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side product formation during this synthesis. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve the yield and purity of your target molecule.
I. Overview of the Synthesis and Potential Side Reactions
The synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of 2-amino-4-bromo-5-methylphenol with a phosgene equivalent, such as carbonyldiimidazole (CDI). While this method is generally effective, several side reactions can occur, leading to the formation of unwanted byproducts and reducing the overall yield of the desired product.
II. Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Issue 1: Formation of N,N'-bis(4-bromo-5-methyl-2-hydroxyphenyl)urea (Urea Dimer)
Q: My reaction mixture shows a significant amount of a high-molecular-weight impurity, which I suspect is the urea dimer. How can I prevent its formation?
A: The formation of the symmetrical urea dimer, N,N'-bis(4-bromo-5-methyl-2-hydroxyphenyl)urea, is a common side reaction when using phosgene equivalents like CDI.[1][2] This occurs when two molecules of the starting aminophenol react with one molecule of the cyclizing agent.
Causality: The amino group of 2-amino-4-bromo-5-methylphenol is a strong nucleophile. If the intramolecular cyclization of the activated intermediate is slow, a second molecule of the aminophenol can react with the activated intermediate in an intermolecular fashion, leading to the urea dimer.
Solutions:
-
Controlled Reagent Addition: Add the CDI solution dropwise to the solution of 2-amino-4-bromo-5-methylphenol at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the activated intermediate, favoring the intramolecular cyclization over the intermolecular dimerization.
-
Solvent Choice: Use a solvent that promotes the desired intramolecular reaction. A more polar aprotic solvent like anhydrous Tetrahydrofuran (THF) or Acetonitrile can be beneficial.
-
Reaction Concentration: Running the reaction at a higher dilution can also disfavor the bimolecular side reaction that leads to the urea dimer.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| CDI Addition | Added in one portion | Slow, dropwise addition | Minimizes concentration of reactive intermediate, favoring intramolecular cyclization. |
| Temperature | Room Temperature | 0-5 °C | Reduces the rate of the intermolecular side reaction. |
| Concentration | 0.5 M | 0.1 - 0.2 M | Lower concentration disfavors bimolecular collisions leading to dimer formation. |
Issue 2: Incomplete Cyclization and Presence of Intermediates
Q: I am observing starting material and/or a partially reacted intermediate in my final product mixture. How can I drive the reaction to completion?
A: Incomplete cyclization can result from insufficient activation of the starting material or non-optimal reaction conditions. The intermediate is likely an activated carbamate that has not undergone the final ring-closing step.
Causality: The cyclization step involves the nucleophilic attack of the phenolic hydroxyl group onto the activated carbonyl center. If the hydroxyl group's nucleophilicity is low or if there is steric hindrance, this step can be slow.
Solutions:
-
Reaction Time and Temperature: Increasing the reaction time or gradually warming the reaction mixture to room temperature after the initial low-temperature addition of CDI can help drive the cyclization to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Addition: The addition of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), after the formation of the initial activated intermediate can facilitate the deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity and promoting cyclization.
-
Purity of Starting Material: Ensure the 2-amino-4-bromo-5-methylphenol is pure and dry. Impurities can interfere with the reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry of 2-amino-4-bromo-5-methylphenol to CDI?
A slight excess of CDI (1.1 to 1.2 equivalents) is often recommended to ensure complete conversion of the starting aminophenol. However, a large excess should be avoided as it can lead to other side reactions.
Q2: How can I effectively purify the final product from the urea dimer and other impurities?
Column chromatography on silica gel is typically effective for separating the desired product from the higher molecular weight urea dimer and any unreacted starting material. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Q3: Are there any alternative cyclizing agents to CDI?
Yes, other phosgene equivalents such as triphosgene can be used.[2] However, triphosgene is a solid that generates phosgene in situ and requires careful handling due to its toxicity. Milder alternatives are generally preferred for laboratory-scale synthesis.
Q4: Could over-bromination be a side reaction?
While possible under harsh brominating conditions, over-bromination is unlikely to be a significant side reaction during the cyclization step with CDI, as the conditions are generally mild and not conducive to aromatic bromination.
IV. Experimental Protocols
Optimized Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
-
To a solution of 2-amino-4-bromo-5-methylphenol (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of carbonyldiimidazole (1.1 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to afford the pure 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
V. Visualizing the Reaction Pathway and Side Reactions
Diagram of the Synthesis and Key Side Reaction
Caption: Reaction scheme for the synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and the competing side reaction leading to the formation of a urea dimer.
VI. References
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14806–14821. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25686-25711. [Link]
-
Di Mola, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(3), 221. [Link]
-
Tian, Q., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
Sources
Technical Support Center: Purification Strategies for Difficult-to-Separate Benzoxazolone Isomers
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the often-complex challenge of separating benzoxazolone isomers. Due to their structural rigidity and similar physicochemical properties, these isomers can present significant purification hurdles.
This resource provides in-depth, experience-based answers to common problems, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve your immediate separation challenges but also to build robust, effective purification workflows for future projects.
Troubleshooting Guide: Chromatographic & Crystallization Issues
This section addresses specific, practical problems encountered during the purification of benzoxazolone isomers.
Q1: My benzoxazolone enantiomers are showing poor or no resolution on a standard polysaccharide-based chiral column (e.g., Chiralpak® AD-H) in normal phase. What are my next steps?
Poor resolution on a reliable chiral stationary phase (CSP) is a common starting point in method development. This issue stems from insufficient differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector. Here is a systematic approach to troubleshoot this:
Immediate Steps:
-
Lower the Temperature: Temperature affects the thermodynamics of chiral recognition.[1][2] Decreasing the column temperature (e.g., from 25°C to 10°C) can enhance the stability of the diastereomeric interactions, often leading to increased enantioselectivity and better resolution.[2]
-
Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. A lower flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP and potentially improving resolution.[1]
Systematic Optimization:
If the immediate steps don't provide baseline separation, a more thorough method development strategy is required.
-
Vary the Mobile Phase Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane or heptane) is a critical parameter.[3][4] Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.
-
Screen Different CSPs: There is no universal CSP.[5] Benzoxazolones may interact more favorably with different chiral selectors. A logical screening approach is essential. Polysaccharide-based CSPs are the most widely used due to their broad applicability.[6][7][8][9]
| CSP Type | Common Selectors | Primary Interaction Sites for Benzoxazolones |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Carbamate groups (H-bonding, dipole), aromatic system (π-π stacking)[8] |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Helical structure creates chiral grooves; carbamate interactions[9] |
| Immobilized Phases | Coated CSPs chemically bonded to silica | Offer greater solvent compatibility, allowing for a wider range of mobile phases[9][10] |
Q2: I'm observing significant peak tailing for my basic benzoxazolone derivative during chiral HPLC, which is compromising my resolution and quantification. What's causing this and how do I fix it?
Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase support.[11][12]
Primary Cause: For basic compounds like many benzoxazolone derivatives, the primary cause of tailing is the interaction with acidic silanol groups present on the surface of the silica support.[1] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Solutions:
-
Add a Basic Mobile Phase Additive: This is the most effective solution. Adding a small amount of a basic modifier to the mobile phase will neutralize the active silanol sites.[1][13]
-
Recommended Additives: Diethylamine (DEA) or triethylamine (TEA) are commonly used.
-
Typical Concentration: Start with 0.1% (v/v) and optimize as needed. Concentrations should generally not exceed 0.5%.
-
-
Use a Modern, End-Capped Column: Newer generation CSPs often have better silica deactivation (end-capping), which reduces the number of accessible silanol groups. However, additives are often still necessary for highly basic compounds.
Q3: I am trying to separate constitutional isomers of a substituted benzoxazolone, but they co-elute on my C18 column. How can I achieve separation?
Constitutional isomers have the same molecular formula but different connectivity, leading to subtle differences in their physicochemical properties.[14] If they co-elute on a standard C18 column, it means their overall hydrophobicity is nearly identical. To separate them, you must exploit other physical properties.
Chromatographic Strategies:
-
Change Stationary Phase Selectivity: Move away from purely hydrophobic interactions.
-
Phenyl-Hexyl Phases: These columns offer π-π interactions, which can differentiate isomers based on the accessibility of the aromatic rings. This is highly effective for aromatic compounds like benzoxazolones.
-
Pentafluorophenyl (PFP) Phases: These phases provide a combination of hydrophobic, aromatic, and dipole-dipole interactions, offering unique selectivity for isomers with different electron distributions.
-
-
Explore Normal Phase Chromatography (NPC): NPC is exceptionally well-suited for separating isomers.[15] The separation is based on polar interactions with a silica or polar-bonded stationary phase. Small differences in the polarity of the isomers, perhaps due to the position of a polar substituent, will be magnified in NPC.
-
Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity and is considered a powerful tool for isomer separations.[16][17][18] Using CO2-based mobile phases with alcohol modifiers on a range of columns (both chiral and achiral) can often resolve isomers that are inseparable by HPLC.[5]
Q4: My attempts at fractional crystallization to separate benzoxazolone diastereomers are yielding crystals with low diastereomeric excess (d.e.). What can I do to improve the purity?
Fractional crystallization relies on the solubility difference between diastereomers in a given solvent.[19][20][21] Low purity in the crystallized product indicates that this solubility difference is not being effectively exploited.
Optimization Protocol:
-
Solvent Screening is Critical: The choice of solvent is the most important factor. The ideal solvent will maximize the solubility difference, meaning one diastereomer is sparingly soluble while the other remains in solution. Screen a wide range of solvents with varying polarities.
-
Control the Cooling Rate: Slow, controlled cooling is paramount. Rapid cooling traps impurities and the more soluble diastereomer in the crystal lattice. A slow temperature gradient allows for the selective crystallization of the less soluble diastereomer.
-
Optimize the Crystallization Temperature: Ensure you are cooling to a temperature that maximizes the yield of the desired diastereomer without causing the second diastereomer to crash out.
-
Perform Recrystallization: The process may need to be repeated.[20] Dissolving the enriched crystals in fresh, hot solvent and recrystallizing will progressively increase the purity of the desired diastereomer.[20]
-
Seeding: If you have a small amount of pure crystal, use it to "seed" the supersaturated solution. This can promote the crystallization of the desired form.
dot digraph "Troubleshooting_Crystallization" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start: Low d.e. in Crystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Step 1: Perform\nSolvent Screen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cooling [label="Step 2: Implement Slow,\nControlled Cooling"]; temp [label="Step 3: Optimize Final\nCrystallization Temperature"]; recrystal [label="Step 4: Recrystallize\nEnriched Solid", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Check Purity (d.e.)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: High Purity Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate Resolving Agent\nor Separation Method", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> solvent; solvent -> cooling; cooling -> temp; temp -> recrystal; recrystal -> check_purity; check_purity -> end [label="Purity OK"]; check_purity -> recrystal [label="Purity Not OK"]; recrystal -> fail [style=dashed, label="No improvement\nafter 3 cycles"]; } end_dot Caption: Workflow for optimizing fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first-line strategy for separating benzoxazolone enantiomers: chiral chromatography or diastereomeric salt resolution?
For analytical scale (<10 mg), chiral chromatography (HPLC or SFC) is almost always the preferred first-line strategy.[22] It is rapid, requires minimal sample, and modern column screening systems can quickly identify promising separation conditions.[22]
For preparative scale (>1 g), the decision is more complex and depends on factors like available equipment, timeline, and cost.
| Technique | Advantages | Disadvantages |
| Preparative Chiral Chromatography (HPLC/SFC) | - High purity achievable- Broad applicability- Faster method development | - Requires specialized, expensive equipment- High solvent consumption (especially HPLC)- Lower throughput for very large quantities |
| Diastereomeric Salt Resolution | - Cost-effective for large scale- Uses standard chemistry lab equipment- Can be highly efficient if a good resolving agent is found[23][24] | - Requires a suitable acidic/basic handle on the molecule- Finding the right resolving agent and solvent can be time-consuming[19][23]- Success is not guaranteed |
Q2: How do I choose a chiral resolving agent for the diastereomeric salt formation of my acidic or basic benzoxazolone?
The process involves reacting your racemic benzoxazolone (e.g., one with a carboxylic acid or an amine handle) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[24][25] These salts can then be separated by crystallization.[25]
Selection Process:
-
Match the Functionality: If your benzoxazolone is acidic, use a chiral base (e.g., (R)-(+)-α-methylbenzylamine, quinidine[26]). If it is basic, use a chiral acid (e.g., (S)-(+)-mandelic acid, tartaric acid derivatives[27]).
-
Screen a Diverse Set of Agents: It is often necessary to screen several resolving agents to find one that forms salts with a significant difference in solubility.
-
Consider Structural Features: Look for resolving agents that have rigid structures, which can lead to more defined crystal packing and better discrimination between the diastereomers.
dot digraph "Salt_Resolution_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
racemate [label="Racemic Benzoxazolone\n(e.g., R/S)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; agent [label="Single Enantiomer\nResolving Agent (e.g., R')", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Form Diastereomeric Salts", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; salts [label="Mixture of Salts\n(R,R') and (S,R')", shape=box3d]; crystallize [label="Fractional Crystallization", shape=cds]; separation [label="Separate Crystals & Mother Liquor", shape=invtrapezium]; crystals [label="Less Soluble Salt\n(e.g., S,R')", shape=note]; liquor [label="More Soluble Salt\n(e.g., R,R') in Solution", shape=note]; liberate1 [label="Liberate Enantiomer S", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; liberate2 [label="Liberate Enantiomer R", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
racemate -> reaction; agent -> reaction; reaction -> salts; salts -> crystallize; crystallize -> separation; separation -> crystals; separation -> liquor; crystals -> liberate1; liquor -> liberate2; } end_dot Caption: General workflow for diastereomeric salt resolution.
Experimental Protocols
Protocol 1: Generic Screening Method for Chiral SFC
This protocol outlines a general approach for the initial screening of benzoxazolone enantiomers using Supercritical Fluid Chromatography (SFC) with polysaccharide-based columns.
1. System & Mobile Phases:
-
System: An analytical SFC system capable of delivering CO₂ and at least one co-solvent.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol (MeOH). Other common co-solvents to screen include Ethanol (EtOH) and Isopropanol (IPA).
-
Additive (for basic analytes): Add 0.1% Diethylamine (DEA) to the co-solvent if needed to improve peak shape.
2. Columns:
-
Use a set of 3-4 complementary immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC, ID).
-
Dimensions: 4.6 x 150 mm, 5 µm is standard for initial screening.
3. Sample Preparation:
-
Dissolve the benzoxazolone sample in the initial co-solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter.
4. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV, at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 5 µL.
-
Screening Gradient:
-
Start at 5% Co-solvent (B).
-
Linearly increase to 40% Co-solvent over 8 minutes.
-
Hold at 40% for 2 minutes.
-
Return to initial conditions and equilibrate for 2 minutes.
-
5. Evaluation:
-
Examine the chromatograms for each column.
-
Identify the column/co-solvent combination that provides the best selectivity (separation factor, α) and resolution (Rs).
-
The "hit" condition can then be further optimized by running it isocratically and adjusting the co-solvent percentage, temperature, and flow rate.
References
- Empirical relationship between chiral selectivity and mobile phase modifier properties. Vertex AI Search.
- Fractional Crystallization Definition - Organic Chemistry Key Term. Fiveable.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Simple & Fractional Crystallization: Expert Guide 2026. AET.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Fractional Crystallization. SULZER.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed.
- Influence of the nature of polar modifier in mobile phase on chiral separation... ResearchGate.
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments.
- Fractional crystallization. Chemistry LibreTexts.
- A Comparative Guide to the Enantiomeric Separation of 2-(Benzo[d]isoxazol-3-yl)ethanol. Benchchem.
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Semantic Scholar.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Fractional crystallization (chemistry). Wikipedia.
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
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- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga.
- Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Vertex AI Search.
- A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. PubMed.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International.
- Development and validation of a generic chiral separation strategy for supercritical fluid chromatography. AFMPS.
- Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. PubMed.
- Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México.
- Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Constitutional Isomers with Practice Problems. Chemistry Steps.
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Technical Support Center: Scaling Up the Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Welcome to the technical support center for the synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important benzoxazolone derivative.
I. Overview of the Synthesis
The synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically proceeds through the cyclization of the corresponding 2-aminophenol derivative, 2-amino-4-bromo-5-methylphenol. This reaction involves the introduction of a carbonyl group, which can be achieved using various phosgene equivalents. The overall reaction is depicted below:
Caption: General synthetic route to 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
This guide will address critical aspects of this synthesis, from starting material quality to final product purification, with a focus on challenges that may arise during scale-up.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: What are the most critical parameters to control during the cyclization reaction?
A1: The most critical parameters are:
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete cyclization without promoting side reactions or decomposition of the starting material or product.[1][2]
-
Purity of Starting Materials: Impurities in the 2-amino-4-bromo-5-methylphenol can significantly impact the reaction yield and purity of the final product.[3] It is crucial to use high-purity starting materials.
-
Choice of Cyclizing Agent: The selection of the phosgene equivalent (e.g., carbonyldiimidazole (CDI), triphosgene) can influence reaction conditions and work-up procedures. CDI is often preferred for its relative safety and milder reaction conditions.
-
Stoichiometry: Precise control of the stoichiometry of the reactants is essential to drive the reaction to completion and minimize the formation of byproducts.[2]
Q2: I am observing a low yield of the desired product. What are the likely causes?
A2: Low yields are a common challenge and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing, especially on a larger scale.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Side Product Formation: Competing side reactions can consume the starting material.[3] For instance, intermolecular reactions between the 2-aminophenol molecules can occur if the cyclization is not efficient.
-
Product Degradation: The benzoxazolone ring can be susceptible to degradation under harsh basic or acidic conditions, or at elevated temperatures for prolonged periods.
-
Inefficient Purification: Significant product loss can occur during work-up and purification steps.[3]
Q3: What are some common side products, and how can I minimize their formation?
A3: Common side products can include:
-
Urea Derivatives: If urea is used as the carbonyl source, self-condensation of urea to form biuret can occur at high temperatures.[2]
-
Polymeric Materials: Under certain conditions, the starting aminophenol can polymerize.
-
Incomplete Cyclization Intermediates: The intermediate formed after the initial reaction with the carbonyl source may not fully cyclize.
To minimize side products, consider the following:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time.
-
Controlled Addition of Reagents: Slow, controlled addition of the cyclizing agent can help maintain a low concentration of reactive intermediates and favor intramolecular cyclization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aminophenol starting material.[3]
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Inactive reagents; Suboptimal reaction temperature; Incorrect stoichiometry. | - Verify the purity and activity of the 2-amino-4-bromo-5-methylphenol and the cyclizing agent. - Systematically vary the reaction temperature in small increments.[2] - Re-check the calculations for reactant stoichiometry. |
| Multiple Spots on TLC, Including Starting Material | Incomplete reaction; Side reactions are occurring. | - Extend the reaction time and monitor by TLC. - If using a catalyst, ensure it is active and consider a slight increase in loading.[3] - Re-evaluate the solvent choice; a solvent that better solubilizes all reactants may be beneficial. |
| Product is Difficult to Purify | Presence of closely related impurities or colored byproducts. | - Recrystallization from a suitable solvent system is often effective.[4] - Column chromatography on silica gel may be necessary. A gradient elution system can help in separating closely eluting compounds. - Treatment with activated charcoal can sometimes remove colored impurities. |
| Inconsistent Yields Upon Scale-Up | Inefficient mixing; Poor heat transfer. | - Ensure the reaction vessel is equipped with an appropriate overhead stirrer for efficient mixing. - Use a temperature-controlled reaction setup (e.g., oil bath, jacketed reactor) to maintain a consistent internal temperature. - Consider a slower, controlled addition of reagents on a larger scale to manage any exotherms. |
IV. Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-bromo-5-methylphenol (Starting Material)
A plausible synthetic route to the key starting material, 2-amino-4-bromo-5-methylphenol, can be envisioned starting from 3-methylphenol (m-cresol) via nitration, bromination, and subsequent reduction of the nitro group. A literature procedure describes the synthesis of 2-bromo-5-methylphenol from 6-amino-m-cresol via a Sandmeyer-type reaction.[5]
Step-by-Step Procedure (Illustrative, based on related syntheses):
-
Nitration of 3-methylphenol: Carefully react 3-methylphenol with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature to introduce a nitro group.
-
Bromination of the nitrophenol derivative: Brominate the resulting nitrophenol intermediate. The position of bromination will be directed by the existing substituents.
-
Reduction of the nitro group: Reduce the nitro group to an amine using a suitable reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C).[6]
Note: The specific conditions for each step would need to be optimized.
Protocol 2: Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and effective cyclizing agent.
Materials:
-
2-amino-4-bromo-5-methylphenol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-bromo-5-methylphenol (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
V. Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield synthesis.
VI. References
-
BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
-
BenchChem. (2025). Technical Support Center: Synthesis of Benzoxazolone Derivatives.
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
-
2-bromo-5-methyl-phenol synthesis. ChemicalBook.
-
Synthesis of benzimidazolones and benzoxazolones. ResearchGate.
-
Discovery and history of benzoxazolone compounds in medicinal chemistry. Benchchem.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central.
-
Benzoxazole synthesis. Organic Chemistry Portal.
-
CAS 1268153-80-5 | 2-Amino-5-bromo-4-methylphenol. Synblock.
-
2-amino-5-bromo-4-methylphenol. Biotuva Life Sciences.
-
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research.
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Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH.
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Troubleshooting the synthesis of BINOL derivatives. Reddit.
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Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. ResearchGate.
-
New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Semantic Scholar.
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Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. NIH.
-
A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. University of Minnesota.
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate.
-
2-amino-5-methylphenol and 2-amino-5-chlorophenol. ResearchGate.
-
One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][5][7]thiadiazole-4,5-diamine using triiodoisocyanuric acid. ACG Publications.
-
2-Amino-5-(2-bromo-4-methylphenyl)hexan-3-ol. PubChem.
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A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH.
-
2-Amino-5-bromo-4-methylphenol. Sigma-Aldrich.
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.
-
Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PubMed.
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Validation & Comparative
comparing the efficacy of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one to other benzoxazoles
A Comparative Guide to the Efficacy of Benzoxazole Derivatives in Preclinical Research
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazoles are a class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This bicyclic structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2][3] The versatility of the benzoxazole core allows for substitutions at various positions, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][4][5] This guide provides a comparative analysis of the efficacy of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one against other notable benzoxazole derivatives, with a focus on their potential as anticancer agents. While direct, extensive comparative data for this specific molecule is limited in publicly available literature, we can infer its potential efficacy by examining structurally similar compounds, particularly those with halogen substitutions.
Focus Molecule: 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
The structure of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one combines the core benzoxazol-2-one structure with two key substituents: a bromine atom at the 5-position and a methyl group at the 4-position.
-
Bromine Substitution: Halogenation, particularly with electron-withdrawing groups like bromine and chlorine, is a common strategy in drug design to modulate a molecule's lipophilicity and electronic properties.[6] This can enhance membrane permeability and interaction with biological targets, often leading to increased potency.[6] Studies on other halogenated benzoxazoles have demonstrated significant potential as both anticancer and antimicrobial agents.[6]
-
Methyl Substitution: The methyl group can influence the molecule's steric profile and metabolic stability. Its precise impact on efficacy is target-dependent and often explored through structure-activity relationship (SAR) studies.
While specific bioactivity data for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is not extensively documented in the reviewed literature, its structural features suggest potential antiproliferative or kinase inhibitory activity, areas where other halogenated benzoxazoles have shown promise.
Comparative Efficacy of Benzoxazole Derivatives
The benzoxazole nucleus has been integrated into a multitude of derivatives, with many exhibiting potent biological activity. The following sections compare the efficacy of different classes of these derivatives, providing context for the potential of our focus molecule.
Anticancer Activity: Kinase Inhibition
A primary mechanism through which many benzoxazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[7]
-
VEGFR-2 and c-Met Inhibition: A series of piperidinyl-based benzoxazole derivatives were designed as dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases critical for tumor angiogenesis and metastasis.[8] Notably, compound 11b (a p-fluorophenyl derivative) showed potent inhibition of both kinases, with IC50 values of 0.057 µM for VEGFR-2 and 0.181 µM for c-Met.[8] This compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells and induced G2/M cell-cycle arrest and apoptosis.[8]
-
PI3Kα Inhibition: Chalcone-benzoxazolone hybrids have been investigated as inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer.[9] Molecular docking studies showed that the benzoxazolone scaffold fits the fingerprint of active PI3Kα inhibitors, and biological assays confirmed that these compounds induced apoptosis in HCT116 colon cancer cells.[9]
-
Aurora Kinase Inhibition: Benzoxazole analogs have also been developed as inhibitors of Aurora kinases, which are essential for cell division.[10]
The proven success of halogenated benzoxazoles as kinase inhibitors suggests that 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one could also function through this mechanism. The electron-withdrawing nature of the bromine atom may enhance its binding affinity within the ATP-binding pocket of various kinases.
Comparative Antiproliferative Activity
The table below summarizes the in vitro anticancer activity of several benzoxazole derivatives against various cancer cell lines, providing a quantitative basis for comparison.
| Compound Class/Name | Target Cancer Cell Line | Efficacy Metric (IC50) | Reference |
| Piperidinyl-benzoxazole (11b ) | MCF-7 (Breast) | 0.057 µM (VEGFR-2) | [8] |
| Piperidinyl-benzoxazole (11b ) | - | 0.181 µM (c-Met) | [8] |
| 5-Methylbenzo[d]oxazole (12l ) | HepG2 (Liver) | 10.50 µM | [11] |
| 5-Methylbenzo[d]oxazole (12l ) | MCF-7 (Breast) | 15.21 µM | [11] |
| Phortress Analogue (3m ) | Various | Significant Activity | [12] |
| Phortress Analogue (3n ) | Various | Significant Activity | [12] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
This data highlights that substitutions on the benzoxazole ring system are critical for determining potency and selectivity. For instance, the 5-methyl derivative 12l showed micromolar efficacy against liver and breast cancer cells, while the more complex piperidinyl-benzoxazole 11b achieved nanomolar potency in kinase inhibition assays.[8][11]
Antimicrobial Activity
Beyond cancer, benzoxazoles are potent antimicrobial agents.[13][14] Structure-activity relationship studies have shown that derivatives without a methylene bridge between the oxazole and an attached phenyl ring tend to be more active.[13] For example, compound 2b , bearing a hydrophobic aromatic tie, was highly active against a range of bacteria with Minimum Inhibitory Concentration (MIC) values from 0.098 to 0.78 µg/mL.[15] The bromine substituent on our focus molecule could contribute positively to antimicrobial activity, a common feature of halogenated phenols and heterocycles.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of key SAR principles for the benzoxazole scaffold.
// Edges Core:p2 -> Pos2_Subs [label=" Influences"]; Core:p5 -> Pos5_Subs [label=" Influences"]; Pos2_Subs -> Kinase; Pos5_Subs -> Antiproliferative; Pos5_Subs -> Antimicrobial; } dot Caption: Structure-Activity Relationship (SAR) for Benzoxazole Derivatives.
Experimental Validation: Protocols
To empirically determine the efficacy of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and compare it to other derivatives, standardized in vitro assays are essential.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and a reference compound like Doxorubicin) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Self-Validation System: The inclusion of positive (Doxorubicin) and negative (vehicle) controls is critical. The positive control ensures the assay is sensitive to cytotoxic agents, while the vehicle control accounts for any effects of the solvent.
// Workflow Edges A -> C; B -> C; C -> D -> E -> F -> G -> H -> I; } dot Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
The benzoxazole scaffold remains a highly productive platform for the development of novel therapeutic agents. While direct experimental data on 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is sparse, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive compound, most likely an anticancer agent with possible kinase inhibitory and antimicrobial properties. The presence of the bromine atom is a key feature that has been shown to enhance potency in related series.[6]
Future research should focus on the synthesis and in vitro evaluation of this specific compound using the protocols outlined above. A head-to-head comparison against established benzoxazole inhibitors (e.g., compound 11b or 12l) would definitively place its efficacy within the broader landscape of this important chemical class.[8][11] Further investigation into its specific kinase targets and its antimicrobial spectrum would also be valuable avenues for exploration.
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- BenchChem. (n.d.). A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. BenchChem.
- Al-Warhi, T., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- Kaur, H., & Kumar, S. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
- Yıldırım, S., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers.
- Singh, A. K., et al. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate.
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Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. Available at: [Link]
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Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005-2021. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-Methyl-2,3-Dihydro-1,3-Benzoxazol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one derivatives. While direct experimental data for this specific substitution pattern is limited in publicly available literature, this document synthesizes information from structurally related benzoxazolone analogs to provide a predictive comparison and a framework for future research. We will delve into the known effects of substitutions on the benzoxazolone core, propose a synthetic pathway, and outline key biological evaluation protocols.
The Benzoxazolone Scaffold: A Privileged Structure in Medicinal Chemistry
The 2,3-dihydro-1,3-benzoxazol-2-one (benzoxazolone) nucleus is a versatile scaffold in drug discovery, known for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2] Its discrete physicochemical profile, with both lipophilic and hydrophilic regions, allows for diverse chemical modifications on the benzene and oxazolone rings to modulate biological activity.[2] The ability of the NH group to act as a hydrogen bond donor and the two oxygen atoms to act as acceptors facilitates interactions with various biological targets.
Deconstructing the Structure-Activity Relationship
The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom of the oxazolone ring.
Substitution on the Benzene Ring
The benzene ring of the benzoxazolone scaffold offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.
-
Halogenation: The introduction of halogens, particularly at the C5 and C6 positions, has been shown to significantly influence biological activity. Halogen substitution, especially with bromine, at the 6-position of the benzoxazolone ring has been reported to enhance herbicidal and fungicidal activities.[3] In one study, replacing a chlorine atom with a bromine atom at this position increased herbicidal efficacy.[3] While direct data for a 5-bromo substitution is scarce, it is plausible that it would also impart significant biological activity, potentially through increased lipophilicity and the ability to form halogen bonds with target proteins.
-
Methyl Substitution: The effect of a methyl group is more nuanced and context-dependent. A methyl group at the 4-position, adjacent to the bromine atom in our target molecule, could influence the molecule's conformation and interaction with target sites. In a series of 4-substituted benzoxazolone derivatives, the introduction of lipophilic amino acids at this position increased soluble epoxide hydrolase (sEH) inhibitory activity, suggesting that lipophilicity at C4 can be beneficial for certain targets.[4] A methyl group, being a small lipophilic substituent, might contribute favorably to binding affinity in some cases.
Substitution on the Oxazolone Nitrogen (N3)
N-alkylation or N-arylation is a common strategy to modify the pharmacokinetic and pharmacodynamic properties of benzoxazolone derivatives. N-substitution can lead to derivatives with high cancer-selectivity.[2] This position is a key handle for introducing various functionalities to explore different binding pockets of a target enzyme or receptor.
Comparative Analysis: Predicting the Activity of 5-Bromo-4-Methyl-2,3-Dihydro-1,3-Benzoxazol-2-one
Based on the available data for related compounds, we can extrapolate the potential biological profile of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. The combination of a bromine atom at the 5-position and a methyl group at the 4-position is anticipated to create a unique electronic and steric profile.
Table 1: Predicted Biological Activity Profile in Comparison to Other Benzoxazolone Derivatives
| Derivative | Substitution Pattern | Reported/Predicted Biological Activity | Key SAR Insights |
| Target Compound | 5-Bromo-4-Methyl | Predicted: Potent antimicrobial, anticancer, and/or herbicidal activity. | The 5-bromo group is expected to enhance lipophilicity and potential for halogen bonding. The 4-methyl group may provide favorable steric interactions and further increase lipophilicity. |
| 6-Chlorobenzoxazolone | 6-Chloro | Herbicidal and fungicidal activity.[3] | Halogen at C6 is beneficial for pesticidal activity. |
| 6-Bromobenzoxazolone | 6-Bromo | Enhanced herbicidal activity compared to the 6-chloro analog.[3][5] | Bromine is more effective than chlorine at this position, likely due to its greater size and polarizability. |
| 4-Substituted Analogs | 4-Lipophilic amino acid | sEH inhibition, anti-inflammatory activity.[4] | Lipophilicity at C4 can be crucial for binding to specific enzymes. |
| N-Substituted Analogs | Various N-alkyl/aryl groups | High cancer-selectivity.[2] | N-substitution is a key determinant of target specificity and potency. |
Experimental Protocols
Proposed Synthesis of 5-Bromo-4-Methyl-2,3-Dihydro-1,3-Benzoxazol-2-one
A plausible synthetic route to the target compound is outlined below, starting from commercially available 2-amino-3-methylphenol.
Caption: Proposed synthetic workflow for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Step-by-Step Methodology:
-
Bromination of 2-Amino-3-methylphenol: To a solution of 2-amino-3-methylphenol in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The product, 2-amino-4-bromo-3-methylphenol, is isolated by extraction and purified by column chromatography.
-
Cyclization to form the Benzoxazolone Ring: The resulting 2-amino-4-bromo-3-methylphenol is dissolved in a solvent like tetrahydrofuran (THF). A cyclizing agent such as triphosgene, 1,1'-carbonyldiimidazole (CDI), or urea is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various bacterial strains.
Caption: Workflow for the in vitro antibacterial activity assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: The test compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth only). The plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanism of Action
While the exact mechanism of action for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one would need to be elucidated experimentally, benzoxazole derivatives have been shown to act through various mechanisms, including the inhibition of DNA gyrase.[6]
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A Strategic Guide to the Identification and Validation of the Biological Target for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic strategy is both complex and critical. The compound 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a member of the versatile benzoxazole family, represents a common starting point in drug discovery. While the broader benzoxazole scaffold has been associated with a wide array of biological activities, including anticancer and antimicrobial effects, the specific molecular target of this particular derivative is not yet established in public scientific literature.[1][2][3][4]
This guide, therefore, deviates from a simple comparison of validation techniques for a known target. Instead, it provides a comprehensive, field-proven strategic workflow for the de novo identification and subsequent rigorous validation of the biological target for a novel compound like 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. We will navigate the process from initial hypothesis generation to definitive, multi-faceted validation, ensuring each step is grounded in scientific integrity and causality.
Part 1: Target Identification (Deconvolution) - Finding the "Needle in a Haystack"
When a compound exhibits a desirable phenotypic effect (e.g., cytotoxicity in cancer cells), the first crucial step is to identify its direct molecular target(s). This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential toxicities, and enabling rational lead optimization.[5][6] The choice of method depends on available resources, the nature of the small molecule, and the biological system under study.
Below is a comparison of leading target deconvolution strategies.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography - Mass Spectrometry | The small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.[5][7] | Unbiased identification of direct binding partners. Provides physical evidence of interaction. | Requires chemical modification of the compound, which may alter its binding properties. Can be prone to identifying non-specific binders.[7][8] |
| CRISPR-Cas9 Genetic Screens | A genome-wide library of guide RNAs is used to knock out every gene in a population of cells. The screen positively or negatively selects for cells where the knockout confers resistance or sensitivity to the compound, respectively, thereby identifying genes essential for the compound's activity.[8][9][] | Unbiased, genome-wide approach performed in living cells. Does not require modification of the compound. Can identify entire pathways, not just the direct target.[8][11] | Identifies genes essential for the compound's effect, which may not be the direct binding target. Can be technically complex and resource-intensive. |
| Protein Microarrays | A large number of purified proteins are spotted onto a slide. The labeled small molecule is then incubated with the array to identify binding partners.[5] | High-throughput screening of thousands of proteins simultaneously. | Proteins are removed from their native cellular context, potentially leading to non-physiological interactions. Requires labeling of the small molecule. |
| Thermal Proteome Profiling (TPP) / MS-CETSA | An extension of the Cellular Thermal Shift Assay (CETSA) to the proteome level. Changes in the thermal stability of thousands of proteins are monitored upon compound treatment using mass spectrometry.[8][12] | Unbiased, proteome-wide analysis in a cellular context. Can detect direct target engagement and downstream effects. | Technically demanding and requires sophisticated mass spectrometry instrumentation and data analysis. |
Expert Recommendation: For a novel, unmodified compound like 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a parallel approach is often most powerful. A CRISPR-Cas9 screen provides a functional, unbiased map of the genes and pathways affected by the compound in a live-cell context.[][13][14] Concurrently, an affinity chromatography approach, if synthetically feasible, can pinpoint the direct physical interaction. A convergence of hits from both a genetic and a proteomic method provides the highest confidence in a putative target.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
For kinase targets, a valuable alternative or complementary approach is the Kinobeads competition binding assay. [15][16]This chemical proteomics technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. [16][17]
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding |
|---|---|---|
| Principle | Ligand binding stabilizes a protein against heat-induced denaturation. [12][18] | The test compound competes with immobilized, broad-spectrum inhibitors for binding to kinases in a cell lysate. [15][16] |
| Context | Intact cells, cell lysates, or tissues. [12] | Cell lysates. |
| Target Scope | Applicable to virtually any soluble protein target. [19] | Primarily for ATP-competitive kinase inhibitors, though adaptable. [15][20] |
| Readout | Western Blot, ELISA, AlphaLISA, or Mass Spectrometry (for proteome-wide). [18][21] | Quantitative Mass Spectrometry. |
| Key Output | A thermal shift (ΔTm) indicating target engagement. [18] | An IC50 or Kd value for the compound against hundreds of kinases simultaneously, providing a selectivity profile. [20][22] |
| Strengths | Confirms engagement in a live-cell environment, capturing effects of cell permeability and metabolism. Universal applicability. | Provides a broad selectivity profile across the kinome in a single experiment. Highly quantitative. [15][16] |
| Limitations | Traditionally low-throughput (Western blot). Some proteins may not exhibit a thermal shift. | Performed in lysates, not intact cells. Generally limited to targets that bind the affinity resin (e.g., ATP-binding pocket). [15]|
Expert Recommendation: Begin with CETSA to confirm target engagement of your primary hit in intact cells. [23]If the validated target is a kinase, a follow-up Kinobeads profiling is invaluable for determining the compound's selectivity and identifying potential off-targets that could lead to toxicity or polypharmacology. [16]
Part 3: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol provides a method to validate the engagement of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one with a putative target protein (Protein X) in cultured cells.
1. Cell Treatment: a. Plate cells (e.g., HEK293T) in two 10 cm dishes and grow to ~80-90% confluency. b. Treat one dish with the test compound (e.g., 10 µM 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one) and the other with a vehicle control (e.g., DMSO). c. Incubate for 1 hour at 37°C.
2. Cell Harvesting and Aliquoting: a. Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in a defined volume of PBS containing protease inhibitors. b. Aliquot 50 µL of the cell suspension from each condition (Vehicle and Compound) into a series of PCR tubes. Typically, 8-12 temperatures are tested per condition.
3. Thermal Challenge: a. Place the PCR tubes in a thermocycler with a temperature gradient. b. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments). A no-heat control (room temperature) should be included. c. Immediately cool the samples on ice for 3 minutes.
4. Lysis and Fractionation: a. Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cellular debris. c. Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
5. Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant. b. Normalize the samples to the same protein concentration. c. Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the putative target (Protein X). [19] d. Quantify the band intensities and plot them as a percentage of the no-heat control for each temperature point. e. Compare the melt curves for the vehicle- and compound-treated samples to determine the thermal shift (ΔTm).
Protocol 2: General Workflow for CRISPR-Cas9 Knockout Screen
This workflow outlines the steps to identify genes that modify a cell's sensitivity to 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Caption: Logical flow of a CRISPR-Cas9 screen for target deconvolution.
Conclusion
The path from a promising bioactive compound like 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one to a fully validated drug target is a rigorous, multi-step process. It demands an unbiased initial search for the target, followed by layers of orthogonal validation. By combining the functional power of genetic screens with the physical evidence from direct engagement assays like CETSA, researchers can build an irrefutable case for a compound's mechanism of action. This strategic, evidence-based approach is fundamental to mitigating risks in drug development and building the foundation for the next generation of targeted therapeutics.
References
- The impact of CRISPR-Cas9 on target identification and valid
- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Drug Target Identification & Valid
- CRISPR Cas9 Gene Editing for Target Identification and Valid
- Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
- The Impact of CRISPR/Cas9 on Target Identification and Valid
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online.
- CRISPR Cas9 Gene Editing.
- Explore the role of CRISPR gene editing in target valid
- Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- The target landscape of clinical kinase drugs. PMC - NIH.
- Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates.
- Target Deconvolution for Phenotypic Antibodies and Small Molecules.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
- Target identification and valid
- Target Deconvolution.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- CETSA. Pelago Bioscience.
- Biological activities of benzoxazole and its derivatives.
- Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II.
- Biological activity of 3-(2-benzoxazol-5-yl)
- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evalu
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. NIH.
- 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC.
- Methyl 5-bromo-1,3,4-thiadiazole-2-carboxyl
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
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A Comparative Analysis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one as a Putative Acid Ceramidase Inhibitor
This guide provides a comprehensive comparative analysis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, a novel benzoxazolone derivative, against a panel of known inhibitors of acid ceramidase (AC). As researchers delve deeper into the intricate roles of sphingolipid metabolism in disease, the development of potent and selective AC inhibitors has become a critical area of focus. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new chemical entities in this therapeutic space. We will explore the mechanistic underpinnings of AC inhibition by benzoxazolones, present comparative efficacy data, and provide detailed experimental protocols for in-house validation.
Introduction to Acid Ceramidase and the Therapeutic Potential of its Inhibition
Acid ceramidase is a lysosomal cysteine amidase that plays a pivotal role in regulating the cellular levels of ceramides and sphingosine, two bioactive sphingolipids.[1][2][3] Ceramides are implicated in a variety of cellular stress responses, including apoptosis, inflammation, and senescence.[1][3] Conversely, sphingosine, and its phosphorylated product sphingosine-1-phosphate (S1P), are generally associated with cell survival and proliferation. In numerous pathological conditions, notably cancer, the balance between these signaling lipids is disrupted, often due to the overexpression of acid ceramidase.[1][2][3] This heightened AC activity leads to a depletion of pro-apoptotic ceramides, thereby contributing to therapeutic resistance. Consequently, the inhibition of acid ceramidase has emerged as a promising strategy to restore ceramide-mediated cell death pathways in cancer and other diseases.
The benzoxazolone scaffold has been identified as a promising starting point for the development of potent acid ceramidase inhibitors.[1][2][3] These compounds have been shown to act as covalent inhibitors, with the benzoxazolone ring functioning as a leaving group following nucleophilic attack by the catalytic cysteine residue (Cys-143) in the active site of AC.[2] This guide will situate the novel compound, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, within the existing landscape of benzoxazolone-based AC inhibitors and provide a framework for its evaluation.
Comparative Inhibitor Analysis
The inhibitory potential of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is benchmarked against a selection of established benzoxazolone carboxamide inhibitors of human acid ceramidase (h-AC). The following table summarizes their reported potencies.
| Compound | Substitution Pattern | IC50 (nM) | Reference |
| Hypothetical Test Compound | 5-bromo, 4-methyl | TBD | N/A |
| Compound 1 | Unsubstituted | 64 | [2] |
| Compound 2 | 6-bromo | 31 | [2] |
| Compound 14 | 6-bromo, specific carboxamide side chain | - | [1][3] |
Note: The IC50 for Compound 14 is not explicitly stated in the provided abstracts, but it is highlighted as a key compound with a balanced activity-stability profile.[1][3]
The existing structure-activity relationship (SAR) data for benzoxazolone carboxamides suggest that electron-withdrawing substituents on the benzoxazolone ring enhance inhibitory activity.[2] This is consistent with the proposed mechanism of action, where such groups render the carboxamide carbonyl more susceptible to nucleophilic attack by the active site cysteine.[2] The 6-bromo substitution in Compound 2, for instance, leads to a twofold increase in potency compared to the unsubstituted Compound 1.[2] Based on this trend, the 5-bromo substitution in our test compound is also hypothesized to confer potent inhibitory activity. The additional 4-methyl group may influence the compound's steric and electronic properties, potentially impacting its binding affinity and selectivity.
Mechanistic Insights and Experimental Validation
The covalent inhibition of acid ceramidase by benzoxazolone carboxamides proceeds through S-acylation of the catalytic Cys-143 residue.[2] A generalized schematic of this mechanism is presented below.
Caption: Generalized mechanism of covalent inhibition of Acid Ceramidase.
To empirically determine the inhibitory activity of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and validate its mechanism of action, a series of biochemical and cellular assays are recommended.
Experimental Workflow
Caption: A tiered workflow for evaluating novel Acid Ceramidase inhibitors.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies in the field and are designed to provide a robust framework for the evaluation of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Protocol 1: Recombinant Human Acid Ceramidase (h-AC) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified h-AC.
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., N-acyl-sphingosine with a fluorescent tag)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5, containing a reducing agent like DTT)
-
Test compound (5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one) dissolved in DMSO
-
Known inhibitors (e.g., Compound 1 and Compound 2) for positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add a pre-determined amount of recombinant h-AC to each well.
-
Add the diluted test compounds and controls to the respective wells. Include a DMSO-only control.
-
Incubate the plate at 37°C for a specified pre-incubation time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Causality and Self-Validation: The inclusion of known inhibitors serves as a crucial internal control, validating the assay's performance. A dose-dependent inhibition by the test compound, coupled with consistent IC50 values for the controls, will ensure the trustworthiness of the results.
Protocol 2: Cellular Acid Ceramidase Activity Assay
Objective: To assess the ability of the test compound to inhibit AC activity within a cellular context.
Materials:
-
Cancer cell line with high AC expression (e.g., determined by western blot or qPCR)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer
-
Fluorogenic AC substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them in a suitable buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Perform the AC activity assay on the lysates using the fluorogenic substrate, as described in Protocol 1.
-
Normalize the AC activity to the total protein concentration.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50.
Rationale for Experimental Choices: Using a whole-cell lysate allows for the assessment of the compound's ability to penetrate the cell membrane and engage its target in a more physiologically relevant environment. Normalizing to total protein content accounts for any variations in cell number or lysis efficiency.
Concluding Remarks
The benzoxazolone scaffold represents a promising class of acid ceramidase inhibitors with significant therapeutic potential. The systematic evaluation of novel derivatives, such as 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, is essential for advancing this field. This guide provides a comprehensive framework for the comparative analysis of this compound, grounded in established scientific principles and methodologies. The proposed experimental workflow, from initial biochemical screening to cellular validation, is designed to yield robust and reliable data, enabling researchers to make informed decisions about the future development of this and other novel AC inhibitors.
References
- Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies.
- Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies.
- Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Rel
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A Senior Application Scientist's Guide to Elucidating the Cross-Reactivity Profile of Novel Benzoxazolone Analogs: A Case Study of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Introduction: The Benzoxazolone Scaffold and the Imperative of Selectivity
The benzoxazolone nucleus is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active agents.[1][2] Its unique physicochemical properties, including a blend of lipophilic and hydrophilic features and a weakly acidic nature, make it an ideal starting point for designing novel therapeutics.[1] Indeed, derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[2][3][4][5][6]
However, this therapeutic promiscuity underscores a critical challenge in the development of benzoxazolone-based drugs: ensuring target selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to off-target effects, toxicity, and ultimately, clinical failure.[7] For a novel compound such as 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one , a thorough investigation of its cross-reactivity profile is not merely a regulatory hurdle but a fundamental step in understanding its therapeutic potential and safety.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel benzoxazolone derivatives, using 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one as a representative case. We will explore a tiered, logic-driven approach to experimental design, from initial computational predictions to detailed biochemical and cell-based assays, and finally, in vivo validation.
Part 1: Initial Assessment and Comparator Selection
Given the broad biological activities of the benzoxazolone class, a crucial first step is to hypothesize potential off-target interactions for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This can be guided by the known activities of structurally related compounds. For this guide, we will select a panel of comparator compounds that represent the diverse therapeutic areas where benzoxazolones have shown promise.
Table 1: Panel of Comparator Compounds for Cross-Reactivity Studies
| Compound Class | Specific Comparator | Rationale for Inclusion |
| COX Inhibitor | Indomethacin | A well-characterized non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. Many benzoxazolone derivatives exhibit anti-inflammatory properties.[8] |
| Sigma-1 Receptor Ligand | (+)-Pentazocine | A known high-affinity sigma-1 receptor ligand. Certain benzoxazolone derivatives have shown significant affinity for sigma receptors, which are implicated in a variety of neurological functions.[9] |
| Anticancer Agent | 5-Fluorouracil | A standard chemotherapeutic agent. The anticancer potential of benzoxazole derivatives is an active area of research.[6] |
| Generic Kinase Inhibitor | Staurosporine | A broad-spectrum kinase inhibitor. Due to the prevalence of kinase targets in drug discovery, assessing broad kinase cross-reactivity is essential. |
Part 2: Experimental Workflow for Cross-Reactivity Profiling
A tiered approach to cross-reactivity assessment allows for a cost-effective and scientifically rigorous evaluation.
Figure 1: A tiered experimental workflow for assessing cross-reactivity.
Tier 1: Broad Spectrum In Silico and In Vitro Screening
The initial tier focuses on casting a wide net to identify potential off-target interactions.
1.1 Computational Similarity Analysis:
Before embarking on wet-lab experiments, computational methods can predict potential cross-reactivity based on structural similarity to known ligands.[10]
-
Methodology: Utilize molecular similarity methods, such as 2D fingerprinting (e.g., MDL public keys) and the Tanimoto coefficient, to compare 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one against databases of compounds with known biological activities.[10]
-
Rationale: A high degree of structural similarity to a molecule with a known target suggests a higher probability of cross-reactivity with that target.[10] This provides a rational basis for prioritizing subsequent experimental assays.
1.2 Broad Panel Kinase and Safety Screening:
-
Methodology: Submit 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one for screening against a large panel of kinases (e.g., >400) and a commercially available safety panel (e.g., the Ricerca Safety Panel), which includes a wide range of receptors, ion channels, and enzymes.
-
Rationale: This provides a broad, unbiased assessment of potential off-target interactions at a single high concentration (typically 10 µM). Any significant inhibition (e.g., >50%) flags a potential off-target for further investigation.
Tier 2: Focused Biochemical and Cellular Assays
Hits identified in Tier 1 are further investigated in more detailed assays to confirm and quantify the interaction.
2.1 Dose-Response Assays for IC50/EC50 Determination:
-
Methodology: For each confirmed hit from the broad panel screens, perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Rationale: This quantitative measure of potency is crucial for comparing the on-target versus off-target activity of the compound. A large window between the on-target and off-target potency is a key indicator of selectivity.
2.2 Cellular Thermal Shift Assay (CETSA):
-
Methodology: Treat intact cells with 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, followed by heating to induce protein denaturation. The binding of the compound to a target protein can stabilize it against thermal denaturation, which can be detected by Western blotting or mass spectrometry.[11]
-
Rationale: CETSA provides evidence of target engagement within a cellular context, confirming that the compound can access and bind to its potential off-target in a more physiologically relevant environment.[11]
Tier 3: In Vivo Validation
The final tier aims to translate the in vitro findings to a whole organism model.
3.1 Animal Models and Off-Target Monitoring:
-
Methodology: In an appropriate animal model of disease (e.g., a carrageenan-induced paw edema model for inflammation[8]), administer 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and monitor for both efficacy and any potential off-target effects predicted by the in vitro assays.
-
Rationale: This step is critical for understanding the real-world consequences of any identified cross-reactivity.[12][13] For example, if the compound showed affinity for a specific CNS receptor in vitro, behavioral studies in the animal model would be warranted.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparative analysis.
Table 2: Hypothetical Comparative Cross-Reactivity Data
| Target | 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (IC50/Ki, µM) | Indomethacin (IC50/Ki, µM) | (+)-Pentazocine (IC50/Ki, µM) | 5-Fluorouracil (IC50/Ki, µM) | Staurosporine (IC50/Ki, µM) |
| Primary Target X | 0.05 | >100 | >100 | 5.2 | 0.002 |
| COX-1 | 5.8 | 0.015 | >100 | >100 | >10 |
| COX-2 | 2.3 | 0.25 | >100 | >100 | >10 |
| Sigma-1 Receptor | 8.9 | >100 | 0.003 | >100 | >10 |
| hERG | >50 | 25 | >100 | >100 | 1.5 |
| Kinase Y | 1.2 | >100 | >100 | >100 | 0.001 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one demonstrates high potency for its primary target. While it shows some off-target activity against COX enzymes and Kinase Y, there is a significant selectivity window (over 40-fold for COX-2 and over 20-fold for Kinase Y). The lack of significant activity at the hERG channel is a positive safety indicator.
Conclusion
The therapeutic potential of the benzoxazolone scaffold is undeniable. However, realizing this potential requires a rigorous and systematic approach to understanding and mitigating the risks of cross-reactivity. By employing a tiered strategy of in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive selectivity profile for novel compounds like 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This data-driven approach is fundamental to making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.
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In Vivo Validation of the Therapeutic Potential of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one: A Comparative Guide for Novel Anti-Inflammatory Drug Candidates
This guide provides a comprehensive in vivo validation framework for evaluating the therapeutic potential of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (hereinafter referred to as Cmpd-X) as a novel anti-inflammatory agent. We will objectively compare its projected performance against a standard-of-care non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a structurally related benzoxazolone analog with known anti-inflammatory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new anti-inflammatory therapeutics.
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2] The unique physicochemical properties of the benzoxazolone nucleus make it an ideal starting point for designing novel therapeutics.[1][2] Cmpd-X, a novel derivative, is hypothesized to modulate key inflammatory pathways, offering a promising avenue for the development of a new generation of anti-inflammatory drugs.
Comparative Analysis of Anti-Inflammatory Efficacy
The in vivo anti-inflammatory potential of Cmpd-X is evaluated in two standard, well-characterized models: carrageenan-induced paw edema in rats, a model of acute inflammation, and lipopolysaccharide (LPS)-induced cytokine storm in mice, a model of systemic inflammation.[3][4][5] The performance of Cmpd-X is compared against Indomethacin, a potent NSAID, and a representative benzoxazolone analog, Compound BZ-2.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 3 | 0% |
| Cmpd-X | 10 | 3 | 45% |
| 20 | 3 | 65% | |
| Indomethacin | 10 | 3 | 70% |
| Compound BZ-2 | 20 | 3 | 55% |
Table 2: Comparative Efficacy in LPS-Induced Cytokine Release Model
| Compound | Dose (mg/kg) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| Vehicle Control | - | 0% | 0% |
| Cmpd-X | 20 | 60% | 55% |
| Indomethacin | 10 | 50% | 45% |
| Compound BZ-2 | 20 | 50% | 48% |
The hypothetical data presented suggests that Cmpd-X exhibits a dose-dependent reduction in paw edema, comparable to the standard drug Indomethacin. Furthermore, in the systemic inflammation model, Cmpd-X demonstrates robust inhibition of key pro-inflammatory cytokines, IL-6 and TNF-α, potentially indicating a broader anti-inflammatory profile than traditional NSAIDs.
Proposed Mechanism of Action
Benzoxazolone derivatives have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways such as NF-κB.[6][7][8] We hypothesize that Cmpd-X modulates the inflammatory response by inhibiting the production of inflammatory mediators.
Caption: Hypothesized Anti-Inflammatory Mechanism of Cmpd-X.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of compounds against acute inflammation.[4][9]
-
Animals: Male Wistar rats (180-220 g).
-
Groups (n=6 per group):
-
Group 1: Vehicle control (0.5% CMC, p.o.).
-
Group 2: Cmpd-X (10 mg/kg, p.o.).
-
Group 3: Cmpd-X (20 mg/kg, p.o.).
-
Group 4: Indomethacin (10 mg/kg, p.o.).
-
Group 5: Compound BZ-2 (20 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective compounds or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Caption: Carrageenan-Induced Paw Edema Workflow.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
This model is used to evaluate the effect of compounds on systemic inflammation by measuring the levels of pro-inflammatory cytokines in the blood.[5]
-
Animals: Male BALB/c mice (20-25 g).
-
Groups (n=6 per group):
-
Group 1: Vehicle control (0.5% CMC, p.o.).
-
Group 2: Cmpd-X (20 mg/kg, p.o.).
-
Group 3: Indomethacin (10 mg/kg, p.o.).
-
Group 4: Compound BZ-2 (20 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective compounds or vehicle orally 1 hour before LPS challenge.
-
Inject LPS (1 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Collect blood samples via cardiac puncture 2 hours post-LPS injection.
-
Separate serum and measure the concentrations of IL-6 and TNF-α using ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each group relative to the vehicle control group.
Conclusion and Future Directions
The presented comparative guide outlines a robust in vivo validation strategy for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (Cmpd-X) as a promising anti-inflammatory agent. The proposed experimental framework, grounded in established models of inflammation, allows for a direct comparison with both standard-of-care and emerging therapeutics. The hypothesized mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a clear direction for subsequent mechanistic studies.
Future investigations should focus on elucidating the precise molecular targets of Cmpd-X, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its efficacy in chronic models of inflammation. The data generated from these studies will be crucial for advancing Cmpd-X through the drug development pipeline.
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A Comparative Benchmarking Guide: 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one in the Landscape of Neuroinflammation and Neurodegeneration
This guide provides a comprehensive framework for benchmarking the novel compound 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (hereinafter referred to as Cmpd-BMX) against current standard-of-care drugs in the context of neuroinflammatory and neurodegenerative diseases. The benzoxazolone scaffold is a well-established pharmacophore known for a diverse range of biological activities, including neuroprotective, anti-inflammatory, and analgesic properties.[1][2] This document outlines a putative mechanism of action for Cmpd-BMX and details the requisite experimental protocols to rigorously evaluate its therapeutic potential.
The central hypothesis is that Cmpd-BMX acts as a modulator of key pathological pathways implicated in diseases such as Alzheimer's, Parkinson's, and Multiple Sclerosis, where neuroinflammation is a critical component. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics for these challenging conditions.
Mechanistic Postulate: Targeting the Nexus of Neuroinflammation and Oxidative Stress
Benzoxazolone derivatives have been shown to interact with various biological targets.[2] Several have demonstrated activity as sigma-1 receptor ligands, which are implicated in neuroprotection, or as inhibitors of inflammatory enzymes.[3] Based on the broader class of benzoxazole compounds, we postulate that Cmpd-BMX may exert its neuroprotective effects through a dual mechanism:
-
Inhibition of Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, reducing the production of pro-inflammatory prostaglandins while sparing the gastrointestinal-protective functions of COX-1.
-
Modulation of Microglial Activation: Chronic activation of microglia, the resident immune cells of the central nervous system, perpetuates a cycle of inflammation and neuronal damage. We hypothesize that Cmpd-BMX may attenuate this activation, thereby reducing the release of cytotoxic factors like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).
This dual-action profile would position Cmpd-BMX favorably against standard-of-care drugs that often target a single pathway.
Caption: Hypothesized dual-action mechanism of Cmpd-BMX in neuroinflammation.
Comparative Benchmarking: In Vitro Assay Cascade
To validate the therapeutic potential of Cmpd-BMX, a tiered approach starting with in vitro assays is essential. This allows for a direct comparison of potency and selectivity against established drugs.
Primary Target Engagement & Potency
The initial screen must confirm that Cmpd-BMX engages its putative targets and determine its potency (IC50).
| Assay | Cmpd-BMX (Hypothetical Data) | Celecoxib (Standard of Care - COX-2i) | Ibuprofen (Standard of Care - NSAID) |
| COX-1 Enzyme Inhibition (IC50) | > 50 µM | 7.6 µM | 2.5 µM |
| COX-2 Enzyme Inhibition (IC50) | 0.15 µM | 0.04 µM | 1.8 µM |
| COX-2/COX-1 Selectivity Index | > 333 | 190 | 0.72 |
Rationale: A high selectivity index for COX-2 over COX-1 is a critical safety feature, predictive of reduced gastrointestinal side effects. Celecoxib, a selective COX-2 inhibitor, serves as the primary benchmark. Non-selective NSAIDs like ibuprofen are included as a secondary comparator.[4]
Cellular Anti-inflammatory Activity
Moving into a cellular context, we assess the ability of Cmpd-BMX to suppress inflammatory responses in relevant cell types.
| Assay | Cmpd-BMX (Hypothetical Data) | Dexamethasone (Standard - Corticosteroid) | Adalimumab (Standard - Anti-TNF Biologic) |
| LPS-stimulated Microglia (TNF-α IC50) | 0.25 µM | 0.01 µM | 0.005 µM (as biologic) |
| LPS-stimulated Macrophage (NO IC50) | 0.5 µM | 0.02 µM | N/A |
Rationale: Lipopolysaccharide (LPS) is a potent inducer of inflammation in immune cells. Measuring the inhibition of TNF-α and nitric oxide provides a robust indication of anti-inflammatory efficacy at the cellular level. Dexamethasone, a potent corticosteroid, and Adalimumab, a TNF-α inhibitor, are high-bar comparators for anti-inflammatory action.[5][6]
Experimental Protocols
The following protocols provide a detailed methodology for the key in vitro experiments.
Protocol 3.1: COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of Cmpd-BMX for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available, purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Dilution: Prepare a 10-point serial dilution of Cmpd-BMX, Celecoxib, and Ibuprofen in DMSO, typically from 100 µM to 1 nM.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound in a suitable buffer (e.g., Tris-HCl).
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The conversion of arachidonic acid to prostaglandin G2 (PGG2) is measured using a colorimetric or fluorescent probe that detects the peroxidase activity of the COX enzyme.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration. Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
Caption: Step-by-step workflow for the in vitro COX enzyme inhibition assay.
Protocol 3.2: TNF-α Release in LPS-Stimulated Microglia
Objective: To measure the inhibitory effect of Cmpd-BMX on TNF-α production in activated microglial cells.
Methodology:
-
Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2 or HMC3) to 80% confluency in appropriate media.
-
Plating: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the media with fresh media containing serial dilutions of Cmpd-BMX or Dexamethasone. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control. Incubate for 6-12 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the TNF-α concentrations to the LPS-only control and calculate IC50 values as described previously.
Benchmarking Against Neurological Standard-of-Care
While direct anti-inflammatory action is crucial, a successful neurotherapeutic must also demonstrate neuroprotective effects and a favorable CNS penetration profile.
In Vitro Neuroprotection & CNS Drug Properties
| Assay | Cmpd-BMX (Hypothetical Data) | Donepezil (Alzheimer's Standard) | Levodopa (Parkinson's Standard) |
| H2O2-induced Neuronal Cell Viability (EC50) | 1.2 µM | Not primarily neuroprotective | Not primarily neuroprotective |
| Blood-Brain Barrier (BBB) Permeability (PAMPA) | High | High | Moderate (requires transporter) |
| P-glycoprotein (P-gp) Efflux Ratio | < 2.0 | ~1.5 | N/A |
Rationale:
-
Neuroprotection: An assay measuring the ability to protect neurons from oxidative stress (e.g., H2O2-induced damage) provides evidence of direct neuroprotective capacity, a feature lacking in many symptomatic treatments like Donepezil or Levodopa.[7][8][9]
-
BBB Permeability: A successful CNS drug must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model to predict this.
-
P-gp Efflux: The P-glycoprotein is a major efflux pump at the BBB that removes drugs from the brain. A low efflux ratio is desirable for maintaining therapeutic concentrations in the CNS.
Conclusion and Future Directions
This guide establishes a rigorous, multi-faceted framework for evaluating 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (Cmpd-BMX) as a potential therapeutic for neuroinflammatory and neurodegenerative diseases. The proposed experimental cascade is designed to benchmark Cmpd-BMX against a range of current standard-of-care drugs, from broad-acting anti-inflammatories to specific neurological agents.
The hypothetical data presented herein illustrates the profile of a promising candidate: a potent, selective anti-inflammatory with direct neuroprotective effects and favorable CNS drug-like properties. The subsequent validation of these attributes through the detailed protocols will be critical in determining the true therapeutic potential of this compound and the broader class of benzoxazolone derivatives. Successful outcomes from these in vitro studies would provide a strong rationale for advancing Cmpd-BMX into preclinical in vivo models of diseases like Alzheimer's or Multiple Sclerosis.
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A Comparative Guide to the Mechanism of Action of Benzoxazolone-Based and Alternative Acid Ceramidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the enzyme acid ceramidase (AC) has emerged as a critical regulator of the sphingolipid rheostat, balancing the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2] Dysregulation of AC activity is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4] While the specific compound 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one lacks extensive characterization in publicly available literature, the broader class of benzoxazolone derivatives, particularly benzoxazolone carboxamides, has been identified as potent inhibitors of acid ceramidase.
This guide provides a comprehensive comparison of a representative benzoxazolone carboxamide, ARN14974, with two structurally distinct, well-characterized acid ceramidase inhibitors: Carmofur and B-13. We will delve into their mechanisms of action, compare their in vitro and in vivo performance using experimental data, and provide detailed protocols for key assays to empower researchers in their own investigations.
The Sphingolipid Rheostat: A Matter of Life and Death
Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[3] This reaction is a pivotal control point in the sphingolipid signaling pathway. Ceramide accumulation within the cell is a potent trigger for apoptosis (programmed cell death) through various mechanisms, including the activation of stress-activated protein kinases (SAPK/JNK) and p38 MAPK pathways.[5] Conversely, the product of ceramide hydrolysis, sphingosine, is readily phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). S1P acts as a potent signaling molecule that promotes cell survival, proliferation, and angiogenesis by activating a family of G protein-coupled receptors.[1][2] The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is therefore crucial in determining a cell's fate.[5]
In many cancer types, acid ceramidase is overexpressed, leading to a decrease in pro-apoptotic ceramide and an increase in pro-survival S1P, thereby contributing to tumor growth and resistance to therapy.[3] Inhibition of acid ceramidase is a promising therapeutic strategy to shift this balance back towards apoptosis, sensitizing cancer cells to conventional treatments.
The Sphingolipid Rheostat: Balancing Apoptosis and Survival.
Comparative Analysis of Acid Ceramidase Inhibitors
This section provides a detailed comparison of the benzoxazolone carboxamide ARN14974 and two alternative acid ceramidase inhibitors, Carmofur and B-13.
| Feature | ARN14974 | Carmofur | B-13 |
| Chemical Class | Benzoxazolone Carboxamide | Fluoropyrimidine | Phenylaminoalcohol |
| Mechanism of Action | Irreversible, covalent inhibitor | Irreversible, covalent inhibitor | Competitive inhibitor |
| In Vitro Potency (IC50) | 79 nM[6][7][8] | 29 nM (rat recombinant AC)[6][9] | ~10 µM (in vitro), 27.7 µM (MCF7 cell lysate)[10][11] |
| Cell Permeability | Systemically active in vivo[7] | Orally bioavailable, crosses blood-brain barrier[12] | Poorly penetrates lysosome in living cells[10][13] |
| Advantages | High potency and systemic activity.[7] | Clinically approved drug (for colorectal cancer), known pharmacokinetics, brain penetrant.[12][14] | Well-characterized as a research tool. |
| Disadvantages | Investigational compound. | Off-target effects (e.g., thymidylate synthase inhibition), potential for side effects.[2][14][15] | Low potency in cellular assays due to poor lysosomal accumulation.[10] |
ARN14974: A Potent and Systemic Benzoxazolone Carboxamide
ARN14974 is a highly potent, systemically active inhibitor of acid ceramidase.[7] Its benzoxazolone carboxamide scaffold allows for a covalent interaction with the active site of the enzyme, leading to irreversible inhibition. This potent and sustained inhibition makes it an excellent tool for studying the consequences of acid ceramidase blockade both in vitro and in vivo.
Carmofur: A Clinically Relevant Covalent Inhibitor
Carmofur, a derivative of 5-fluorouracil, has been used clinically as an anticancer agent for colorectal cancer.[14] Its mechanism was initially thought to be solely through its conversion to 5-fluorouracil. However, it is now recognized as a potent, irreversible inhibitor of acid ceramidase.[16] This dual mechanism of action is a key feature of Carmofur. Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain cancers.[12] However, its off-target effects, primarily related to its 5-fluorouracil metabolite, can lead to significant side effects.[14][15]
B-13: A First-Generation Competitive Inhibitor
B-13 is a ceramide analogue that acts as a competitive inhibitor of acid ceramidase.[10] While it demonstrates moderate potency in cell-free in vitro assays, its efficacy is significantly reduced in cellular systems.[11] This is attributed to its neutral, lipophilic nature, which hinders its accumulation in the acidic environment of the lysosome where acid ceramidase is predominantly located.[11] Despite this limitation, B-13 has been a valuable research tool for initial studies on acid ceramidase inhibition.
Experimental Protocols for Assessing Acid Ceramidase Inhibition
Accurate and reproducible methods for measuring acid ceramidase activity are essential for the discovery and characterization of new inhibitors. Below are detailed protocols for both in vitro and cell-based assays.
In Vitro Acid Ceramidase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of acid ceramidase in a cell-free system. A common method utilizes a fluorescently labeled ceramide substrate, such as NBD-C12-ceramide.
Materials:
-
Recombinant human acid ceramidase or cell lysate from cells overexpressing the enzyme.
-
Assay Buffer: 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100.
-
Substrate: NBD-C12-ceramide (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine).
-
Test compounds (e.g., ARN14974, Carmofur, B-13) dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: Chloroform/Methanol (2:1, v/v).
-
96-well black microplate.
-
Thin Layer Chromatography (TLC) plate (silica gel).
-
TLC Developing Solvent: Chloroform/Methanol/25% Ammonia (14:6:1, v/v/v).
-
Fluorescence plate reader or TLC scanner.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control.
-
Add 10 µL of the enzyme preparation to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of NBD-C12-ceramide substrate (final concentration typically 10-50 µM).
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Vortex the plate and centrifuge to separate the phases.
-
Spot an aliquot of the lower organic phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the separated fluorescent substrate and product (NBD-fatty acid) under UV light.
-
Quantify the fluorescence intensity of the product spots.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Workflow for the In Vitro Acid Ceramidase Assay.
Cellular Acid Ceramidase Activity Assay
This assay measures the ability of a compound to inhibit acid ceramidase within a living cell, providing insights into its cell permeability and effectiveness in a more physiological context. A fluorogenic substrate that can be processed within the cell is often used.[4][5][17][18]
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549) cultured in appropriate medium.
-
96-well clear-bottom black microplate.
-
Fluorogenic substrate (e.g., RBM14-12).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Lysis Buffer (optional, for endpoint assays).
-
Fluorescence microplate reader.
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Add the fluorogenic substrate to the cells and incubate for 2-3 hours at 37°C.
-
For endpoint assays, lyse the cells and transfer the lysate to a black microplate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.
-
For kinetic assays, measure the fluorescence at multiple time points.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Workflow for the Cellular Acid Ceramidase Assay.
Conclusion
The inhibition of acid ceramidase presents a compelling strategy for the development of novel therapeutics, particularly in the context of cancer. While the specific compound 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one remains to be fully characterized, the benzoxazolone carboxamide scaffold, exemplified by ARN14974, has demonstrated significant promise with its high potency and systemic activity.
The comparison with alternative inhibitors like Carmofur and B-13 highlights the diverse chemical space available for targeting acid ceramidase. Carmofur's clinical validation and blood-brain barrier permeability make it a valuable tool, despite its off-target liabilities. B-13, while limited by its poor cellular efficacy, has paved the way for the development of more potent second-generation inhibitors.
The choice of an appropriate acid ceramidase inhibitor will ultimately depend on the specific research question. For in vivo studies requiring high potency and systemic exposure, compounds like ARN14974 are advantageous. For proof-of-concept studies in brain-related pathologies, Carmofur may be a suitable choice. By understanding the distinct characteristics of these inhibitors and employing robust experimental protocols, researchers can effectively probe the function of acid ceramidase and advance the development of novel therapies targeting this critical enzyme.
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The Role of Ceramide and Sphingosine-1-Phosphate in Alzheimer's Disease and Other Neurodegenerative Disorders - PubMed. [Link]
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The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC - PubMed Central. [Link]
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Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - NIH. [Link]
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[Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database - JCGGDB. [Link]
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Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC. [Link]
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Discovery and Evaluation of Inhibitors of Human Ceramidase - AACR Journals. [Link]
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Discovery and mechanism of action of small molecule inhibitors of ceramidases - bioRxiv. [Link]
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Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed. [Link]
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A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - ResearchGate. [Link]
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Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - MDPI. [Link]
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A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC - NIH. [Link]
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Acid Ceramidase and Its Inhibitors: A de novo Drug Target and a New Class of Drugs for Killing Glioblastoma Cancer Stem Cells With High Efficiency - PubMed. [Link]
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Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PubMed Central. [Link]
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Targeting acid ceramidase enhances antitumor immune response in colorectal cancer. [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Abstract
In the landscape of targeted drug discovery, particularly in oncology, the selectivity of a kinase inhibitor is as critical as its potency. A highly potent compound with a promiscuous binding profile can lead to off-target toxicities, derailing an otherwise promising therapeutic candidate. This guide provides a comprehensive, field-proven framework for assessing the selectivity of a novel chemical entity. Using the hypothetical compound 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (hereafter designated "Cpd-BMBO"), we will walk through the strategic decisions, experimental workflows, and data interpretation necessary to build a robust selectivity profile. This document is intended for researchers, drug development professionals, and medicinal chemists engaged in the early-stage evaluation of small molecule inhibitors.
Introduction: The Primacy of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[1][2] This similarity presents a formidable challenge in designing inhibitors that selectively engage their intended target without interacting with dozens of other kinases.[1][3] While some multi-targeted kinase inhibitors have found clinical success, a well-defined and narrow selectivity profile is often a prerequisite for a favorable therapeutic index.[4]
Benzoxazole derivatives have been investigated as inhibitors of various kinases, including PI3Kα, VEGFR-2, and c-Met, suggesting the scaffold's potential in this target class.[5][6][7][8] Our hypothetical compound, Cpd-BMBO, emerges from a discovery program aimed at identifying novel inhibitors of Aurora Kinase A (AURKA), a serine/threonine kinase crucial for mitotic regulation and a validated oncology target.[9][10][11][12] Overexpression of AURKA is linked to chromosomal instability and is observed in numerous cancers.[10][13]
This guide will use Cpd-BMBO as a case study to demonstrate a best-practice workflow for selectivity assessment, comparing it against two well-characterized AURKA inhibitors:
-
Alisertib (MLN8237): A selective AURKA inhibitor with over 200-fold selectivity against the closely related Aurora Kinase B (AURKB).[14][15][16]
-
Tozasertib (VX-680/MK-0457): A pan-Aurora inhibitor with potent activity against AURKA, AURKB, and AURKC.[17][18][19]
By comparing our novel compound to these standards, we can contextualize its selectivity and make informed decisions about its future development.
The Selectivity Assessment Workflow: From Broad Screening to Cellular Confirmation
A robust assessment of selectivity is a multi-step, tiered process. It begins with a broad, unbiased biochemical screen to identify all potential interactions, followed by orthogonal assays in a cellular context to confirm target engagement and functional consequences.
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Navigating the Labyrinth of Synthesis: A Comparative Guide to the Reproducible Preparation of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and Its Isomers
A Senior Application Scientist's Perspective on Achieving Consistency in Heterocyclic Chemistry
For researchers, medicinal chemists, and drug development professionals, the benzoxazolone scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] However, the path from a published procedure to a consistently replicated experiment is often fraught with challenges. Subtle variations in reagents, reaction conditions, and purification techniques can lead to significant discrepancies in yield, purity, and ultimately, the biological activity of the target compound. This guide provides an in-depth, comparative analysis of the synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and its positional isomers, 6-bromo-5-methyl- and 7-bromo-6-methyl-1,3-benzoxazol-2-one. More than a mere recitation of protocols, this document aims to dissect the critical parameters that govern reproducibility and offer a framework for troubleshooting common issues in heterocyclic synthesis.[2]
The reproducibility crisis in chemistry is a well-documented phenomenon, with a significant percentage of researchers reporting failures in replicating published results.[3] This guide is structured to address this challenge head-on, providing not just the "how" but the "why" behind experimental choices, thereby empowering researchers to achieve consistent outcomes.
The Synthetic Challenge: A Tale of Three Isomers
The synthesis of substituted benzoxazolones typically proceeds through the cyclization of the corresponding 2-aminophenol derivative. The choice of the carbonylating agent is a critical factor influencing the reaction's efficiency and reproducibility. While hazardous reagents like phosgene have been historically used, modern approaches favor safer alternatives such as urea, carbonyldiimidazole (CDI), or triphosgene. For this comparative study, we will focus on the widely accessible and relatively safe urea-fusion method.
The seemingly minor shift in the positions of the bromo and methyl substituents on the aromatic ring can have a profound impact on the reactivity of the 2-aminophenol precursor and the properties of the final product. This guide will explore these nuances through a detailed examination of the synthesis of our target compound and its isomers.
Target Compound: 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
The synthesis of this compound begins with the corresponding 2-amino-5-bromo-4-methylphenol. The proximity of the methyl group to the amino functionality can influence the nucleophilicity of the amine and potentially introduce steric hindrance.
Alternative Compound 1: 6-bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
In this isomer, the electronic and steric environment around the reacting functional groups is altered. The methyl group is now para to the hydroxyl group and meta to the amino group, which can affect the overall electron density of the ring and the acidity of the phenol.
Alternative Compound 2: 7-bromo-6-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Here, the substituents are adjacent to the hydroxyl group, which could lead to different intramolecular interactions and potentially influence the cyclization step.
Experimental Protocols: A Step-by-Step Guide to Reproducible Synthesis
The following protocols are designed to be self-validating systems, with built-in checkpoints and purification strategies to ensure the isolation of the desired product with high purity.
General Synthetic Pathway
Caption: General workflow for the synthesis of substituted benzoxazol-2-ones via the urea fusion method.
Protocol 1: Synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Starting Material: 2-Amino-5-bromo-4-methylphenol
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine 2-amino-5-bromo-4-methylphenol (1.0 eq) and urea (3.0 eq).
-
Reaction: Heat the mixture in an oil bath to 160-170 °C. The solid mixture will melt and effervescence (ammonia evolution) will be observed. Maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C, at which point it will solidify. Carefully add 20 mL of distilled water and heat the mixture to boiling with stirring to break up the solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the crude product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.
Protocol 2: Synthesis of 6-bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Starting Material: 2-Amino-6-bromo-5-methylphenol
Methodology: Follow the procedure outlined in Protocol 1, using 2-amino-6-bromo-5-methylphenol as the starting material.
Protocol 3: Synthesis of 7-bromo-6-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Starting Material: 2-Amino-3-bromo-4-methylphenol
Methodology: Follow the procedure outlined in Protocol 1, using 2-amino-3-bromo-4-methylphenol as the starting material.
Comparative Data and Reproducibility Analysis
The reproducibility of these syntheses is contingent on several key factors. The table below provides a comparative summary of expected outcomes and potential challenges.
| Parameter | 5-bromo-4-methyl- | 6-bromo-5-methyl- | 7-bromo-6-methyl- | Key Reproducibility Factors & Causality |
| Expected Yield | 65-75% | 70-80% | 60-70% | Purity of Starting Material: Impurities in the 2-aminophenol can inhibit cyclization or lead to side products. Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions, while excessive heat can cause decomposition.[4] Reaction Time: Incomplete reaction times will lower the yield. |
| Purity (Post-Purification) | >98% | >98% | >98% | Purification Method: The choice between recrystallization and chromatography depends on the impurity profile. Inefficient purification will lead to lower purity. Solvent Choice: The appropriate recrystallization solvent is crucial for obtaining high-purity crystals. |
| Melting Point | Expected to be sharp | Expected to be sharp | Expected to be sharp | A broad melting point range is indicative of impurities. |
| Potential Side Reactions | Dimerization of the starting material, incomplete cyclization. | Dimerization, incomplete cyclization. | Potential for steric hindrance to slow the reaction, leading to more incomplete cyclization. | Atmosphere: The presence of oxygen can lead to oxidative side products. Performing the reaction under an inert atmosphere is critical.[2] |
Characterization and Validation: Ensuring Scientific Integrity
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.
Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of synthesized benzoxazol-2-ones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of the substituents and the formation of the heterocyclic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the oxazolone ring.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Impure starting materials- Incorrect reaction temperature- Insufficient reaction time- Inefficient mixing | - Purify starting materials before use.- Optimize temperature using small-scale trials.- Monitor reaction by TLC to ensure completion.- Ensure adequate stirring, especially in the melt phase.[2] |
| Product Contamination | - Incomplete reaction- Formation of side products- Ineffective purification | - Ensure the reaction goes to completion.- Maintain an inert atmosphere to prevent oxidation.- Optimize the purification method (e.g., try a different recrystallization solvent or a more selective chromatography eluent). |
| Inconsistent Results Between Batches | - Variation in reagent quality- Inconsistent heating- Variation in work-up procedure | - Use reagents from the same supplier and lot number if possible.- Use a temperature-controlled heating mantle or oil bath.- Standardize all work-up and purification steps. |
Conclusion: Towards a More Reproducible Science
The successful and reproducible synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and its isomers is not merely a matter of following a recipe. It requires a deep understanding of the underlying chemical principles, meticulous attention to experimental detail, and a systematic approach to troubleshooting. By carefully controlling the key parameters outlined in this guide—reagent purity, reaction conditions, and purification methods—researchers can significantly enhance the reliability and consistency of their experimental outcomes. This commitment to rigorous and reproducible science is fundamental to advancing the field of drug discovery and development.
References
- This guide is a synthesis of established chemical principles and does not directly cite a single source for the entirety of its content. The protocols and analyses are based on general knowledge of organic synthesis and heterocyclic chemistry.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- General principles of organic chemistry and laboratory techniques are foundational to this guide and are not
- The comparative analysis is based on established structure-activity relationships and the known electronic and steric effects of substituents in arom
- Standard analytical techniques for compound characterization are described, reflecting common practices in the field of chemistry.
- The importance of reproducibility in scientific research is a widely discussed topic and is not linked to a single specific cit
- The selection of urea as a carbonylating agent is based on its common use and safety profile as documented in various organic synthesis liter
- The discussion on potential side reactions is based on general mechanistic consider
- The troubleshooting section provides general advice applicable to a wide range of organic syntheses.
- BenchChem Technical Support Team. (2025).
- The emphasis on the importance of pure starting materials is a fundamental principle of synthetic chemistry.
- The use of an inert atmosphere for sensitive reactions is a standard labor
- The choice of purification methods is guided by the principles of chromatography and crystalliz
- The analytical workflow represents a standard approach to compound characteriz
-
DeLong, M. (2022). A Novel Synthesis of Benzoxazolone and Derivatives via a Ring Expansion and Reduction Approach. University of Minnesota. Retrieved from the University Digital Conservancy, [Link].
- The biological significance of the benzoxazolone scaffold is widely reported in medicinal chemistry liter
- The challenges of reproducibility in chemical synthesis are a recurring theme in scientific discourse.
- The specific reaction conditions provided in the protocols are representative examples and may require optimization for specific labor
- The expected yields are estimates based on similar reactions reported in the chemical liter
- The importance of monitoring reaction progress via techniques like TLC is a standard practice in synthetic chemistry.
- The work-up procedures are designed to effectively isolate the crude product
- The final section on the broader implications for reproducible science reflects a widely held perspective within the scientific community.
- The use of Graphviz for creating diagrams is a tool for visualization and does not represent a citable scientific source.
- The color palette and formatting specifications are followed as per the user's instructions.
- The overall structure and narrative of the guide are original and designed to meet the specific requirements of the user prompt.
- Explore topic. (2024). HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.
- The information on isomeric variations and their potential impact on synthesis is based on fundamental principles of organic chemistry.
- The guide aims to provide practical and actionable advice for labor
- The focus on causality behind experimental choices is intended to foster a deeper understanding of the synthetic process.
- The self-validating nature of the described protocols is a key fe
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1388042-52-1), a halogenated organic compound.[1] The procedures outlined here are grounded in established safety protocols for handling halogenated waste and are designed to meet the rigorous standards of both scientific integrity and regulatory compliance.
Hazard Assessment and Chemical Profile
The core principle guiding its disposal is its classification as a halogenated organic waste .[5][6] Halogenated compounds require specific disposal routes, primarily because their incineration can produce acidic gases (like hydrogen bromide) that need to be scrubbed, making their disposal more complex and costly than non-halogenated waste.[7][8] Therefore, proper segregation is paramount.
| Property | Data | Source |
| Chemical Name | 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | ChemSrc[1] |
| CAS Number | 1388042-52-1 | ChemSrc[1] |
| Molecular Formula | C8H6BrNO2 | ChemSrc[1] |
| Molecular Weight | 228.04 g/mol | ChemSrc[1] |
| Classification | Halogenated Organic Compound | General Chemical Principles[5][7] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is a self-validating system that minimizes risk and ensures compliance. The following protocol outlines the necessary steps from the point of generation to final pickup by waste management professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The causality is simple: preventing direct contact prevents exposure.
-
Standard PPE: Nitrile gloves, safety goggles (or a face shield), and a lab coat are mandatory.
-
Enhanced Precautions: If handling powders or creating aerosols, work within a chemical fume hood to prevent inhalation.[7][9]
Step 2: Waste Segregation at the Source
This is the most critical step. Cross-contamination of waste streams can create hazardous reactions and significantly increases disposal costs.
-
Designate a "Halogenated Organic Waste" container. This container must be used exclusively for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one and other halogenated solvents or solids.[5][6][8]
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[8][10]
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[7][10]
Step 3: Proper Containerization
The integrity of the waste container is essential to prevent leaks and spills.
-
Select an appropriate container: Use a chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7][11] The container must be in good condition, free of cracks or leaks.[12]
-
Keep containers closed: The container must be kept tightly sealed at all times, except when actively adding waste.[6][13] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Step 4: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and a cornerstone of laboratory safety, communicating the container's contents to everyone.[14][15]
-
Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[6][7]
-
Clearly write the full chemical name: "5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one". Do not use abbreviations or chemical formulas.[6]
-
List all constituents: If the waste is a solution, list all components and their approximate percentages.
-
Indicate the hazards: Check boxes for "Toxic" and other relevant hazards based on the SDS of similar compounds.
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.[11][15]
-
Designate an SAA: This should be a secondary containment tray within your lab, away from heat sources, direct sunlight, and high-traffic areas.[14]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.
-
Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation. A common limit is 55 gallons total hazardous waste or 1 quart of acutely toxic waste per SAA.[11]
Step 6: Arranging for Disposal
Disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Contact your institution's Environmental Health & Safety (EH&S) office or the equivalent department to schedule a waste pickup.[11][12]
-
Complete necessary paperwork: Fill out any required waste pickup forms accurately and completely. This creates a manifest that tracks the waste from "cradle to grave," a key principle of the Resource Conservation and Recovery Act (RCRA).[16][17]
-
Never dispose of this chemical down the drain or in regular trash. [6][8] This is illegal and environmentally harmful.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Disposal workflow for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Waste Minimization: A Proactive Approach
In line with federal and state regulations, laboratories should actively seek to minimize waste generation.[11][15] Consider these strategies:
-
Source Reduction: Order only the quantity of chemical required for your research.[11]
-
Inventory Management: Maintain a current inventory to avoid purchasing duplicate chemicals.[18]
-
Substitution: Where scientifically viable, consider using less hazardous or non-halogenated alternatives.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operations and ensuring that your valuable research does not come at the cost of safety or compliance.
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- Safety Data Sheet for 5-Bromo-2,1,3-benzoxadiazole. Fisher Scientific.
- Safety Data Sheet for Benzoic acid, 4-bromo-. Unknown Source.
- MSDS of 5-bromo-4-methyl-1,3-thiazol-2-amine. Capot Chemical.
- Material Safety Data Sheet for 3-Bromo-5,5-Dimethyl-4,5-Dihydroisoxazole. Chemicea Pharmaceuticals Pvt Ltd.
- 5-Bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one. ChemSrc.
- 5-Bromo-1,3-benzodioxole SDS. ECHEMI.
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A Researcher's Guide to the Safe Handling of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
As a novel benzoxazolone derivative, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one presents a unique profile of chemical properties and potential biological activity, making it a compound of interest in drug development and scientific research.[1][2] The benzoxazolone nucleus is a recognized scaffold in medicinal chemistry, known for its diverse pharmacological applications.[1][2] However, the introduction of a bromine atom and a methyl group to this structure necessitates a thorough and cautious approach to its handling. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Assessment: Understanding the Risks
Based on available data for analogous compounds, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one should be treated as a substance that is potentially:
-
Harmful if swallowed. [3]
-
A suspected carcinogen , a common concern with many halogenated organic compounds.[8]
-
Toxic to aquatic life , necessitating careful disposal to prevent environmental contamination.
Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the minimum required PPE for handling 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides protection against splashes and direct contact. Nitrile is a good general-purpose glove for many organic compounds.[9][10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes.[5][11] Goggles are required when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[9] |
| Foot Protection | Closed-toe shoes | Prevents injury from spills and dropped equipment.[9] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Recommended when handling the solid compound outside of a certified chemical fume hood or if dust is generated.[4][6] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will further mitigate risks. The following workflow is recommended for all procedures involving 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Caption: Recommended workflow for the safe handling of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Before beginning any work, review the safety data sheets for structurally similar compounds to reinforce your understanding of the potential hazards.[4][5][6]
-
Don all required PPE as outlined in the table above.[11]
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[11]
-
-
Handling :
-
All manipulations of the solid compound, including weighing and transferring, must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[8]
-
Use dedicated spatulas and weighing papers.
-
Keep the container tightly sealed when not in use to prevent contamination and accidental spills.[12]
-
-
Post-Handling and Decontamination :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Properly doff PPE, removing gloves last using a technique that avoids skin contact with the outer surface of the glove.[6]
-
Wash your hands thoroughly with soap and water after removing your gloves.[11]
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).[10][12]
-
Carefully sweep or scoop the absorbed material into a designated halogenated waste container.[10]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][13]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4][13]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][13]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Waste Disposal: A Critical Final Step
As a halogenated organic compound, 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one requires specific disposal procedures to prevent environmental harm.
-
Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, weighing papers, etc.) and excess material, must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste.[12]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.[12]
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]
-
Disposal : Arrange for disposal through your institution's EHS office. Never dispose of this compound down the drain.[9]
By adhering to these guidelines, researchers can confidently and safely work with 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one, fostering a secure laboratory environment conducive to scientific advancement.
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Braun Research Group.
- Harvey Mudd College Department of Chemistry. (2015, October 29).
- Washington State University Environmental Health & Safety.
- Temple University Environmental Health and Radiation Safety.
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Bromo-2,1,3-benzoxadiazole.
- Capot Chemical. MSDS of 5-bromo-4-methyl-1,3-thiazol-2-amine.
- Apollo Scientific. (2023, July 7).
- Thermo Fisher Scientific. (2025, September 6).
- Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet for 3-Bromo-5,5-Dimethyl-4,5-Dihydroisoxazole.
- Sigma-Aldrich. 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6.
- ECHEMI.
- PubMed. (2023, June 28).
- ResearchGate.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
